2-Nitro-5-(thiophen-2-yl)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-nitro-5-thiophen-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c11-8-6-7(10-2-1-5-15-10)3-4-9(8)12(13)14/h1-6H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVLRTOLFIYWLBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(C=C2)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635352 | |
| Record name | 2-Nitro-5-(thiophen-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849235-53-6 | |
| Record name | 2-Nitro-5-(thiophen-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Nitro-5-(thiophen-2-yl)aniline
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 2-Nitro-5-(thiophen-2-yl)aniline, a key intermediate in the development of various pharmaceutically active compounds and functional materials. The synthesis leverages the powerful Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds. This document will delve into the strategic considerations behind the chosen synthetic route, provide a detailed, step-by-step experimental protocol, and discuss the mechanistic underpinnings of the key transformation. Furthermore, it includes a summary of expected analytical data for the characterization of the final product, ensuring scientific rigor and reproducibility.
Introduction and Strategic Rationale
The synthesis of biaryl and heteroaryl anilines is of significant interest in medicinal chemistry and materials science due to their prevalence in a wide range of bioactive molecules and functional organic materials. The target molecule, this compound, incorporates a nitroaniline scaffold linked to a thiophene ring, a common pharmacophore. The strategic disconnection of this molecule logically points towards a cross-coupling reaction to form the C-C bond between the aniline and thiophene rings.
While several cross-coupling methodologies exist, the Suzuki-Miyaura reaction was selected as the core transformation for this guide due to its numerous advantages:
-
Mild Reaction Conditions: The reaction typically proceeds under relatively mild conditions, which helps to preserve sensitive functional groups on both coupling partners.
-
High Functional Group Tolerance: The Suzuki-Miyaura coupling is known for its compatibility with a wide array of functional groups, a critical feature when dealing with multi-functionalized molecules like our target.
-
Commercial Availability of Reagents: Both the required boronic acids and palladium catalysts are readily available from commercial sources, facilitating the accessibility of this synthetic route.
-
Well-Established and Reliable: The Suzuki-Miyaura reaction is a well-understood and extensively documented transformation, providing a high degree of confidence in its successful implementation.
The overall synthetic strategy is a two-step process, commencing with the preparation of a suitable halo-nitroaniline precursor, followed by the palladium-catalyzed Suzuki-Miyaura cross-coupling with 2-thienylboronic acid.
Synthetic Pathway Overview
The synthesis of this compound is accomplished via the following two-stage pathway:
Stage 1: Synthesis of 5-Bromo-2-nitroaniline (Precursor)
The synthesis begins with the bromination of commercially available 2-nitroaniline. This electrophilic aromatic substitution reaction introduces a bromine atom at the 5-position, activated by the amino group and directed by the existing substituents.
Stage 2: Suzuki-Miyaura Cross-Coupling
The synthesized 5-Bromo-2-nitroaniline is then coupled with 2-thienylboronic acid using a palladium catalyst and a suitable base to yield the final product, this compound.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Stage 1: Synthesis of 5-Bromo-2-nitroaniline
Materials:
-
2-Nitroaniline
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-nitroaniline (1.0 eq.) in anhydrous acetonitrile in a round-bottom flask, add N-bromosuccinimide (1.05 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-bromo-2-nitroaniline as a solid.
Stage 2: Suzuki-Miyaura Cross-Coupling for this compound
Materials:
-
5-Bromo-2-nitroaniline (from Stage 1)
-
2-Thienylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Deionized water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer with heating mantle
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask, combine 5-bromo-2-nitroaniline (1.0 eq.), 2-thienylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and Pd(dppf)Cl₂ (0.05 eq.).
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add a degassed mixture of 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v) to the reaction flask via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromo-2-nitroaniline to form a Pd(II) complex. This is often the rate-determining step of the cycle.
-
Transmetalation: The organic group from the 2-thienylboronic acid is transferred to the palladium center. This step is facilitated by the base (potassium carbonate), which activates the boronic acid.
-
Reductive Elimination: The two organic moieties (the nitroaniline and the thiophene) on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond of the product and regenerating the active Pd(0) catalyst.
Expected Characterization Data
The successful synthesis of this compound should be confirmed by a suite of analytical techniques. Below is a table summarizing the expected quantitative and qualitative data.
| Analysis | Expected Results |
| Appearance | Yellow to orange solid |
| Yield (Suzuki Coupling) | 70-90% (typical) |
| Purity (by HPLC) | >98% |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.2-8.0 (d, 1H, Ar-H ortho to NO₂), ~7.5-7.3 (m, 2H, Ar-H and Thiophene-H), ~7.2-7.0 (m, 2H, Thiophene-H), ~6.8-6.6 (d, 1H, Ar-H ortho to NH₂), ~6.0-5.8 (br s, 2H, NH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~145-143 (C-NO₂), ~142-140 (C-S), ~135-133 (C-NH₂), ~130-120 (Aromatic and Thiophene CH carbons), ~118-116 (C ortho to NH₂) |
| IR (KBr, cm⁻¹) | ~3400-3300 (N-H stretching), ~1580-1560 and ~1340-1320 (N-O stretching of NO₂ group), ~1620 (N-H bending) |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ corresponding to the molecular weight of C₁₀H₈N₂O₂S |
Safety and Handling
As with all chemical syntheses, appropriate safety precautions must be taken.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle with care.
-
Palladium Catalysts: Can be toxic and should be handled with care. Avoid inhalation of dust.
-
Organic Solvents: Flammable and should be handled away from ignition sources.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This technical guide outlines a reliable and efficient synthetic pathway for this compound, a valuable intermediate for research and development in the pharmaceutical and materials science sectors. The use of the Suzuki-Miyaura cross-coupling reaction provides a robust and versatile method for the synthesis of this and related biaryl and heteroaryl anilines. The detailed experimental protocol and characterization data provided herein should serve as a valuable resource for scientists engaged in the synthesis of complex organic molecules.
References
- D. G. Musaev, A. S. K. Hashmi, Eds., Cross Coupling and Heck-Type Reactions 2, Georg Thieme Verlag, 2013.
- Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995, 95 (7), 2457–2483.
- Kotha, S.; Lahiri, K.; Kashinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron2002, 58 (48), 9633-9695.
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules 2013 , 18(1), 1034-1048. [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics 2021 , 2(4), 413-426. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2-Nitro-5-(thiophen-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Novel Scaffold
In the landscape of medicinal chemistry and drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents. 2-Nitro-5-(thiophen-2-yl)aniline emerges as a compound of interest, integrating the electron-withdrawing nitroaniline core with a thiophene moiety, a well-known pharmacophore. Understanding the physicochemical properties of this molecule is the foundational step in assessing its potential as a drug candidate. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[1][2][3]
This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound. Due to the limited availability of experimental data for this specific molecule, this guide leverages robust computational prediction methodologies. Furthermore, it offers detailed, field-proven experimental protocols for the empirical determination of these critical parameters, empowering researchers to validate the in silico findings and advance their discovery programs.
Compound Identity and Structure
A clear establishment of the molecular identity is the cornerstone of any physicochemical characterization.
| Identifier | Value | Source |
| Chemical Name | This compound | IUPAC Nomenclature |
| CAS Number | 849235-53-6 | [4] |
| Molecular Formula | C₁₀H₈N₂O₂S | [4] |
| Molecular Weight | 220.25 g/mol | [4] |
| Canonical SMILES | C1=CC(=C(C=C1S2C=CC=C2)N)[O-] | |
| InChI | InChI=1S/C10H8N2O2S/c11-8-4-3-7(5-9(8)12(13)14)10-2-1-6-15-10/h1-6H,11H2 |
Predicted Physicochemical Properties
The following table summarizes the computationally predicted physicochemical properties of this compound. These values provide initial insights into the molecule's behavior and guide further experimental investigation. It is crucial to note that these are in silico estimations and experimental verification is highly recommended.
| Property | Predicted Value | Significance in Drug Discovery |
| Melting Point | ~130-150 °C | Influences solubility and formulation development. |
| Boiling Point | >400 °C (decomposes) | Important for understanding thermal stability. |
| pKa (acidic) | ~17-18 | The aniline proton is weakly acidic. |
| pKa (basic) | ~ -1 to 0 | The nitro group significantly reduces the basicity of the aniline nitrogen. |
| LogP | ~2.5 - 3.5 | Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability. |
| Aqueous Solubility | Low to moderate | A critical parameter for oral bioavailability.[5][6] |
| Polar Surface Area | ~90-100 Ų | Influences membrane permeability and oral absorption. |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 3 |
Experimental Determination of Physicochemical Properties: A Practical Guide
The following section details standardized, step-by-step protocols for the experimental determination of the key physicochemical properties of a novel compound like this compound.
Determination of pKa by UV-Vis Spectrophotometry
The ionization constant (pKa) is a critical parameter that influences a drug's solubility, absorption, and receptor binding.[7] A spectrophotometric method is often employed for compounds with a chromophore, where the absorbance spectrum changes with pH.
Causality Behind Experimental Choices: This method is selected for its high throughput, low sample consumption, and suitability for compounds with a UV-active chromophore, which is present in the nitroaniline scaffold. The use of a series of buffers with known pH values allows for the precise determination of the pH at which the compound is 50% ionized.
Caption: Workflow for pKa determination using UV-Vis spectrophotometry.
Step-by-Step Protocol:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a series of aqueous buffer solutions with known pH values ranging from 2 to 12, maintaining a constant ionic strength.
-
-
Spectrophotometric Measurement:
-
In a 96-well UV-transparent microplate, add a small aliquot of the stock solution to each well containing the different pH buffers to achieve a final concentration of approximately 50-100 µM.
-
Record the UV-Vis absorption spectrum for each well from 230 to 500 nm.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance difference between the acidic and basic forms of the molecule.
-
Plot the absorbance at this wavelength against the pH of the buffer.
-
Fit the resulting sigmoidal curve to the appropriate equation (e.g., the Henderson-Hasselbalch equation) using non-linear regression to determine the pKa value.[3][7][8]
-
Determination of LogP by the Shake-Flask Method
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and interaction with biological targets.[9] The shake-flask method is the gold-standard for LogP determination.
Causality Behind Experimental Choices: This method directly measures the partitioning of the compound between an aqueous and a lipid-mimicking organic phase (n-octanol), providing a direct and reliable measure of lipophilicity. Pre-saturation of the solvents is crucial to ensure that the partitioning is not influenced by the mutual solubility of the two phases.
Caption: Workflow for LogP determination using the shake-flask method.
Step-by-Step Protocol:
-
Preparation:
-
Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by shaking them together overnight and then allowing the phases to separate.
-
Prepare a stock solution of this compound in the pre-saturated n-octanol.
-
-
Partitioning:
-
Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated aqueous buffer in a sealed vial.
-
Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Centrifuge the vial to ensure complete separation of the two phases.
-
-
Analysis:
-
Carefully withdraw an aliquot from both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Determination of Aqueous Solubility
Aqueous solubility is a critical factor for drug absorption and formulation.[5][6] Both kinetic and thermodynamic solubility assays are commonly performed.
Causality Behind Experimental Choices: The kinetic solubility assay is a high-throughput method suitable for early-stage drug discovery, providing a rapid assessment of solubility from a DMSO stock solution. The thermodynamic solubility assay, while more time-consuming, provides the true equilibrium solubility of the solid compound, which is crucial for later-stage development and formulation.
Caption: Workflow for the kinetic solubility assay.
Step-by-Step Protocol:
-
Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Assay:
-
Analysis:
-
Quantify the concentration of the dissolved compound in the filtrate using a sensitive analytical method like LC-MS/MS.[2]
-
The measured concentration represents the kinetic solubility.
-
Step-by-Step Protocol:
-
Preparation: Add an excess amount of the solid this compound to a vial containing the aqueous buffer.
-
Equilibration: Shake the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached between the solid and dissolved compound.
-
Separation: Filter the suspension to remove the undissolved solid.
-
Analysis: Determine the concentration of the dissolved compound in the filtrate by HPLC-UV or LC-MS/MS. This concentration is the thermodynamic solubility.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and connectivity of atoms.
Predicted ¹H NMR Spectral Features:
-
Aromatic Protons: Signals in the range of 6.5-8.5 ppm, with coupling patterns indicative of the substitution on the aniline and thiophene rings.
-
Aniline N-H Protons: A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
-
Thiophene Protons: Distinct signals for the protons on the thiophene ring, with characteristic coupling constants.
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.
-
Interpretation: Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective protons in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted FTIR Absorption Bands:
-
N-H Stretching: A sharp band or a pair of bands in the region of 3300-3500 cm⁻¹.
-
Aromatic C-H Stretching: Bands above 3000 cm⁻¹.
-
NO₂ Stretching: Strong asymmetric and symmetric stretching bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
-
C=C Stretching (Aromatic): Bands in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: A band in the 1250-1350 cm⁻¹ region.
-
C-S Stretching (Thiophene): Bands in the fingerprint region.
Experimental Protocol for FTIR:
-
Sample Preparation: Prepare a solid sample as a KBr pellet or analyze it directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups present in this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity.
Predicted Mass Spectrum (Electrospray Ionization - ESI):
-
Positive Ion Mode: The protonated molecule [M+H]⁺ at m/z 221.03. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be observed.
-
Negative Ion Mode: The deprotonated molecule [M-H]⁻ at m/z 219.02.
Experimental Protocol for ESI-MS:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.
-
Interpretation: Identify the molecular ion peak and any characteristic fragment ions to confirm the molecular weight and gain structural insights.[13]
Conclusion: A Foundation for Drug Discovery
This in-depth technical guide has provided a comprehensive overview of the predicted physicochemical properties of this compound and detailed experimental protocols for their determination. While in silico predictions offer valuable initial guidance, the importance of empirical validation cannot be overstated. The methodologies outlined herein provide a robust framework for researchers to thoroughly characterize this and other novel chemical entities. A solid understanding of these fundamental properties is the critical first step in the long and complex journey of drug discovery and development, enabling informed decisions and ultimately increasing the probability of success.
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AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
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National Center for Biotechnology Information. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Available from: [Link]
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UCI Aerosol Photochemistry Group. Fourier Transform Infrared Spectroscopy. 2014. Available from: [Link]
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eGyanKosh. EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Available from: [Link]
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Course Hero. pKa of a dye: UV-VIS Spectroscopy. Available from: [Link]
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Pharmaeli. 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. 2025. Available from: [Link]
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PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Available from: [Link]
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Chemistry LibreTexts. 24.6: Nitro Compounds. 2021. Available from: [Link]
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Physics LibreTexts. 6.3: Electrospray Ionization (ESI) Mass Spectrometry. 2022. Available from: [Link]
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YouTube. Probe ESI Mass Spectrometry Analysis | Protocol Preview. 2023. Available from: [Link]
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Semantic Scholar. The Solubilities of Aromatic Nitro Compounds in Pure Water.. Available from: [Link]
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ResearchGate. Synthesis of Novel [{(2-Amino-5-Nitro-N-[(E)-Thiophen-2-yl-Methylidene]Aniline-κN:N:S)(Sulphato-κO:O)}Zinc(II)] Complex with Physico-Chemical and Biological Perspective Exploration: A Combined Experimental and Computational Studies. Available from: [Link]
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Missouri S&T. Aromatic Nitro Compounds. Available from: [Link]
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PubMed Central. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. 2023. Available from: [Link]
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University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]
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Springer Nature Experiments. NMR Protocols and Methods. Available from: [Link]
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NMRe-learning. Determine the structure of small organic molecule from 1H NMR experimental spectrum. Available from: [Link]
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ResearchGate. (PDF) 2-Ethyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline. Available from: [Link]
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- 8. 2-Amino-5-nitro-N-[(E)-thiophen-2-ylmethylidene]aniline - PMC [pmc.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to 2-Nitro-5-(thiophen-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitro-5-(thiophen-2-yl)aniline is a niche aromatic compound characterized by the presence of a nitro group and a thiophene ring attached to an aniline core. Its unique structural combination of an electron-donating amino group, an electron-withdrawing nitro group, and an aromatic heterocycle in a para/meta-substituted pattern suggests its potential as a versatile building block in medicinal chemistry and materials science. The electronic properties of this molecule make it an interesting candidate for further functionalization and as a scaffold for the synthesis of more complex derivatives. This guide aims to provide a comprehensive overview of this compound, including its identification, a proposed synthetic route, and an exploration of its potential applications based on the chemistry of its constituent functional groups.
Core Compound Identification
A precise identification of a chemical compound is fundamental for any research and development endeavor. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 849235-53-6 | [1] |
| Molecular Formula | C₁₀H₈N₂O₂S | [1] |
| Molecular Weight | 220.25 g/mol | [1] |
| MDL Number | MFCD07368279 | [1] |
Proposed Synthesis and Mechanistic Rationale
A logical approach would involve the coupling of a halogenated nitroaniline with a thiophene boronic acid. Specifically, the reaction of 5-bromo-2-nitroaniline with thiophene-2-boronic acid in the presence of a palladium catalyst and a base would be a suitable method.
Reaction Scheme:
5-bromo-2-nitroaniline + thiophene-2-boronic acid → this compound
The choice of 5-bromo-2-nitroaniline as a starting material is strategic. The bromine atom provides a reactive site for the cross-coupling reaction, and its position on the aniline ring is synthetically accessible. The nitro and amino groups direct the reactivity and influence the electronic properties of the final product.
Experimental Protocol: Proposed Suzuki Coupling
The following is a detailed, step-by-step methodology for the proposed synthesis of this compound.
Materials:
-
5-bromo-2-nitroaniline
-
Thiophene-2-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-bromo-2-nitroaniline (1 equivalent), thiophene-2-boronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask.
-
Degassing: Bubble argon or nitrogen gas through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Causality Behind Experimental Choices
-
Catalyst System: The combination of palladium(II) acetate and triphenylphosphine forms a catalytically active Pd(0) species in situ, which is essential for the Suzuki coupling mechanism.
-
Base: Potassium carbonate is a commonly used inorganic base in Suzuki couplings. It is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent System: The toluene/ethanol/water mixture provides a suitable medium for dissolving the reactants and facilitating the reaction. Water is often necessary for the catalytic cycle to proceed efficiently.
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the phosphine ligand and the palladium catalyst.
Caption: Proposed workflow for the synthesis of this compound via Suzuki coupling.
Spectroscopic and Physicochemical Properties
While detailed, publicly available spectroscopic data for this compound is scarce, chemical suppliers indicate that NMR, HPLC, and MS data are available upon request.[1] Based on the structure, the following physicochemical properties can be anticipated:
| Property | Predicted/Expected Value | Rationale/Comments |
| Appearance | Yellow to orange solid | The presence of the nitroaniline chromophore typically imparts color. |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate). | The aromatic nature of the compound suggests solubility in organic solvents. |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [1] This is a standard precaution for many organic compounds to prevent degradation. |
Potential Applications and Research Directions
The structural motifs within this compound suggest several potential areas of application, primarily in drug discovery and materials science.
Medicinal Chemistry
Thiophene-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The nitroaniline moiety is also a key pharmacophore in various therapeutic agents. The combination of these two groups in a single molecule makes this compound an attractive starting point for the synthesis of novel bioactive compounds. For instance, related nitrothiophene derivatives have been investigated for their biological activities.[3]
Furthermore, the amino group can be readily acylated or otherwise modified to generate a library of derivatives for structure-activity relationship (SAR) studies. The nitro group can also be reduced to an amine, providing another point for diversification and the synthesis of diamino compounds, which are valuable intermediates in heterocyclic synthesis.
Materials Science
Aniline derivatives are precursors to conducting polymers, and the incorporation of the thiophene unit could modulate the electronic and optical properties of such materials. The presence of both electron-donating and electron-withdrawing groups can lead to interesting photophysical properties, making this compound a candidate for investigation in the field of organic electronics, such as in the development of dyes for solar cells or organic light-emitting diodes (OLEDs).
Sources
Spectroscopic Characterization of 2-Nitro-5-(thiophen-2-yl)aniline: A Technical Guide
Introduction
2-Nitro-5-(thiophen-2-yl)aniline is a heterocyclic aromatic amine containing a nitro group and a thiophene moiety. As with many substituted anilines and thiophene derivatives, this compound holds potential as a building block in medicinal chemistry and materials science. A thorough understanding of its molecular structure and electronic properties is paramount for its application in drug development and scientific research. Spectroscopic analysis is the cornerstone of this characterization, providing unambiguous evidence of its chemical identity and purity.
This technical guide provides an in-depth overview of the core spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not widely available in public databases, this guide will present predicted data and interpret it based on the well-established spectral characteristics of its constituent functional groups and structurally analogous compounds. The protocols described herein represent robust, field-proven methodologies for obtaining high-quality spectral data for this class of compounds.
Molecular Structure
The structural formula of this compound is presented below. The numbering conventions for the aniline and thiophene rings are crucial for the assignment of signals in NMR spectroscopy.
Caption: Workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh between 5-20 mg of this compound for ¹H NMR. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time. [1]2. Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for moderately polar organic compounds. [1][2]3. Dissolution: Transfer the weighed sample into a clean, dry vial and add approximately 0.6 mL of the deuterated solvent. [3][4]Gently vortex or sonicate the mixture to ensure complete dissolution.
-
Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a pipette containing a small cotton or glass wool plug directly into a clean 5 mm NMR tube. [4]5. Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly. [3]6. Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will then be set to lock onto the deuterium signal of the solvent, and the magnetic field will be shimmed to achieve maximum homogeneity. [1]7. Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ would be expected to show distinct signals for the aromatic protons on both the aniline and thiophene rings, as well as a signal for the amine protons.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Justification |
| ~8.10 | d | 1H | H-3 | The proton ortho to the electron-withdrawing nitro group is expected to be the most deshielded proton on the aniline ring. In 2-nitroaniline, this proton appears at 8.097 ppm. [5] |
| ~7.40 | dd | 1H | H-4 | This proton is meta to the nitro group and ortho to the thiophene substituent. |
| ~7.30 | d | 1H | H-5' | Protons on the thiophene ring typically appear between 6.0 and 7.5 ppm. [6]The proton adjacent to the sulfur and the point of substitution is expected in this region. |
| ~7.10 | t | 1H | H-4' | The proton on the thiophene ring beta to the sulfur atom. |
| ~6.80 | d | 1H | H-6 | The proton ortho to the electron-donating amino group and meta to the thiophene substituent would be the most shielded on the aniline ring. |
| ~6.75 | d | 1H | H-3' | The proton on the thiophene ring adjacent to the point of substitution. |
| ~6.0 | br s | 2H | -NH₂ | The chemical shift of amine protons can vary and they often appear as a broad singlet. In 2-nitroaniline, this signal is observed around 6.1 ppm. [5] |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule.
| Predicted Chemical Shift (ppm) | Assignment | Justification |
| ~148.0 | C-1 | The carbon atom attached to the amino group. |
| ~135.0 | C-2 | The carbon atom bearing the nitro group, expected to be deshielded. |
| ~142.0 | C-5 | The carbon atom attached to the thiophene ring. |
| ~126.0 | C-3 | Aromatic CH carbon. |
| ~120.0 | C-4 | Aromatic CH carbon. |
| ~118.0 | C-6 | Aromatic CH carbon. |
| ~140.0 | C-2' | The carbon atom of the thiophene ring at the point of attachment to the aniline ring. |
| ~128.0 | C-5' | Aromatic CH carbon on the thiophene ring. |
| ~125.0 | C-3' | Aromatic CH carbon on the thiophene ring. |
| ~124.0 | C-4' | Aromatic CH carbon on the thiophene ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. [7]The absorption of infrared radiation corresponds to the vibrational energies of specific covalent bonds. [8]
Experimental Protocol: IR Spectrum Acquisition
For a solid sample like this compound, the spectrum can be obtained either as a KBr pellet or as a thin film from a solution.
Step-by-Step Methodology (KBr Pellet):
-
Sample Preparation: Grind a small amount (1-2 mg) of the sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet. [6]3. Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. [6]
Predicted IR Spectral Data
The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the N-O bonds of the nitro group, and the C-H and C=C bonds of the aromatic rings.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| 3500-3300 | Medium | N-H stretch | Primary amine (-NH₂) |
| 3100-3000 | Medium | C-H stretch | Aromatic C-H |
| 1620-1580 | Strong | C=C stretch | Aromatic rings |
| 1550-1500 | Strong | N-O asymmetric stretch | Nitro group (-NO₂) |
| 1350-1300 | Strong | N-O symmetric stretch | Nitro group (-NO₂) |
| ~1250 | Medium | C-N stretch | Aryl amine |
| ~820 | Strong | C-H out-of-plane bend | Substituted aromatic rings |
| ~750 | Medium | C-S stretch | Thiophene ring |
The presence of two bands in the 3500-3300 cm⁻¹ region is characteristic of a primary amine. The strong absorptions for the nitro group are also key identifiers.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. [9]For structural elucidation, electron ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, causing ionization and fragmentation. [10][11]
Experimental Protocol: Electron Ionization Mass Spectrometry
Step-by-Step Methodology:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). [11]The sample is vaporized in a high vacuum environment.
-
Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). [12]This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺•). [13]3. Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged species (fragment ions) and neutral radicals or molecules. [13]4. Mass Analysis: The ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.
Predicted Mass Spectrum and Fragmentation
The molecular weight of this compound (C₁₀H₈N₂O₂S) is 220.25 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z = 220.
Proposed Fragmentation Pathway:
Caption: Proposed fragmentation pathway for this compound in EI-MS.
Interpretation of Key Fragments:
-
m/z = 220 (Molecular Ion, M⁺•): The presence of this peak confirms the molecular weight of the compound.
-
m/z = 190: Loss of a neutral nitric oxide radical (•NO) from the molecular ion is a common fragmentation pathway for aromatic nitro compounds.
-
m/z = 174: Loss of a nitro radical (•NO₂) from the molecular ion.
-
m/z = 137: Cleavage of the bond between the two aromatic rings could lead to a fragment corresponding to the nitroaniline radical cation.
-
m/z = 83: A fragment corresponding to the thiophenyl cation.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide, incorporating ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust framework for the unequivocal identification and structural elucidation of this compound. While direct experimental data is currently sparse, the predicted spectra, interpreted through the lens of established chemical principles and data from analogous structures, offer a reliable foundation for researchers. The detailed protocols provided herein are designed to ensure the acquisition of high-quality, reproducible data, which is essential for advancing research in drug discovery and materials science where this and similar molecules may play a vital role.
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NMR Sample Preparation. (n.d.). Retrieved from JEOL Resonance. [Link]
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How To Prepare And Run An NMR Sample. (2025). ALWSCI. [Link]
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8.1 - FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. [Link]
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How to make an NMR sample. (n.d.). University of Oulu. [Link]
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NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]
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2-Nitroaniline. (n.d.). PubChem. [Link]
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Harrata, A. K. (n.d.). Mass Spectrometry Tutorial. Chemical Instrumentation Facility, University of Georgia. [Link]
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Synthesis of some novel 2-aminothiophene derivatives and evaluation for their antimicrobial activity. (2014). International Journal of Pharmacy and Biological Sciences, 4(2), 153-159. [Link]
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Electron ionization. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
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2-Nitroaniline. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
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Watson, D. (2015, April 1). Understanding Electron Ionization Processes for GC–MS. LCGC International. [Link]
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Electron Ionization. (2022, July 3). Chemistry LibreTexts. [Link]
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IR Spectroscopy Tutorial. (n.d.). Organic Chemistry at CU Boulder. [Link]
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Synthesis, Characterization, Crystal Structure, Hirshfeld Surface, Electronic Excitation, Molecular Docking, and DFT Studies on 2-Amino Thiophene Derivative. (2021). Journal of Molecular Structure, 1239, 130514. [Link]
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Synthesis of 2-Aminofurans and 2-Aminothiophenes through Elemental Sulfur-Promoted Switchable Redox Condensation Reaction of Enaminones with Methylene Nitriles. (2022). The Journal of Organic Chemistry, 87(23), 15682-15693. [Link]
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2-Amino-5-nitro-N-[(E)-thiophen-2-ylmethylidene]aniline. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2867. [Link]
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IR Spectroscopy - Basic Introduction. (2020, July 29). The Organic Chemistry Tutor [Video]. YouTube. [Link]
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2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. (2021). European Journal of Medicinal Chemistry, 213, 113165. [Link]
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Infrared Spectroscopy. (n.d.). Michigan State University Department of Chemistry. [Link]
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Synthesis and characterization of some novel N-substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4-substitutedphenyl)-4,5-dihydro-1H-pyrazole. (2014). Der Pharma Chemica, 6(5), 333-341. [Link]
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2-Ethyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o2004. [Link]
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Crystal structure, DFT studies, Hirshfeld surface and energy framework analysis of 4-(5-nitro-thiophen-2-yl)-pyrrolo [1, 2-a] quinoxaline: A potential SARS-CoV-2 main protease inhibitor. (2022). Journal of Molecular Structure, 1250, 131754. [Link]
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FT-IR spectra of p-nitroaniline (a) control and (b) treated. (n.d.). ResearchGate. [Link]
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5-NITRO-2-THIENYLIDENE-ANILINE - Optional[13C NMR]. (n.d.). SpectraBase. [Link]
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(Z)-2-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1429. [Link]
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An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Nitro-5-(thiophen-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Medicinal Chemistry
2-Nitro-5-(thiophen-2-yl)aniline, a molecule with the CAS number 849235-53-6, is an aromatic compound featuring a nitroaniline core linked to a thiophene ring. While detailed structural and conformational data on this specific molecule are not extensively published, its significance is underscored by its application as a key intermediate in the synthesis of complex molecules with therapeutic potential. Notably, it has been utilized in the development of histone deacetylase (HDAC) inhibitors, a class of drugs investigated for neurological disorders, memory enhancement, and cancer therapy[1].
Understanding the three-dimensional structure and conformational dynamics of this molecule is paramount for drug development professionals. The spatial arrangement of the nitroaniline and thiophene rings dictates its steric and electronic properties, which in turn govern its reactivity and its ability to interact with biological targets. This guide provides a comprehensive analysis of the predicted molecular structure and conformation of this compound, offers a detailed roadmap for its experimental and computational characterization, and discusses the implications of its structure on drug design.
Part 1: Molecular Structure and Predicted Conformation
The molecular structure of this compound is characterized by several key features that influence its overall shape and properties. The aniline ring is substituted with an electron-donating amino group (-NH₂) and a potent electron-withdrawing nitro group (-NO₂). The thiophene ring, an aromatic heterocycle, is attached at the 5-position of the aniline ring.
Key Structural Features and Intramolecular Interactions
A dominant feature in 2-nitroaniline derivatives is the formation of a strong intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and an oxygen atom of the ortho-positioned nitro group. This interaction results in a pseudo-six-membered ring, which imparts significant planarity to the 2-nitroaniline fragment[2][3]. This planarity has a profound effect on the molecule's electronic properties and its conformational freedom.
Conformational Analysis: The Dihedral Angle
The most significant conformational variable in this compound is the rotation around the single bond connecting the aniline and thiophene rings. This rotation defines the dihedral angle between the two aromatic systems. The preferred conformation will be a balance between two opposing forces:
-
Steric Hindrance: Repulsion between the ortho-hydrogen atoms on the aniline ring and the hydrogen atoms on the thiophene ring will disfavor a fully planar conformation. In substituted biphenyl systems, even modest ortho substituents lead to a significant twist from planarity[4][5].
-
Electronic Conjugation: A more planar arrangement would allow for greater π-electron delocalization between the two rings, which is an electronically stabilizing effect.
While a crystal structure for this compound is not publicly available, data from closely related molecules can provide a strong basis for prediction. For instance, the crystal structure of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline, which also contains a substituted aniline ring linked to a thiophene ring, reveals a dihedral angle of 23.16° between the two rings[1][6]. Given the structural similarities, it is highly probable that this compound adopts a similarly twisted, non-planar conformation in the solid state.
Table 1: Predicted Molecular Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₂S | - |
| Molecular Weight | 220.25 g/mol | - |
| Predicted Dihedral Angle | ~20-30° | Inferred from[1][6] |
| Key Feature | Intramolecular H-bond in 2-nitroaniline moiety | Inferred from[2][3] |
Part 2: A Practical Guide to Structural Characterization
Given the absence of published experimental data, this section provides a robust, field-proven workflow for the comprehensive structural and conformational analysis of this compound.
Workflow for Computational Analysis
A theoretical approach, particularly using Density Functional Theory (DFT), is a powerful first step to explore the molecule's conformational landscape.
Caption: Computational workflow for conformational analysis.
Detailed Protocol for DFT Calculations:
-
Structure Building: Construct the 2D structure of this compound in a molecular editor and generate an initial 3D conformation using a standard force field (e.g., MMFF94).
-
Geometry Optimization: Perform a full geometry optimization using a DFT method. A common and effective choice is the B3LYP functional with a Pople-style basis set such as 6-31G(d,p). This will yield the lowest energy (most stable) conformation.
-
Frequency Analysis: Conduct a frequency calculation at the same level of theory to verify that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
Conformational Search: To explore the rotational barrier between the rings, perform a relaxed potential energy surface (PES) scan. This involves systematically rotating the dihedral angle between the aniline and thiophene rings (e.g., in 10° increments) and optimizing the rest of the molecular geometry at each step. This will reveal the energy profile of the rotation and identify the most stable conformations and the transition states between them.
-
Analysis: Analyze the output to determine the dihedral angles of the low-energy conformers and the energy barrier to rotation. This provides critical insight into the molecule's flexibility.
Workflow for Experimental Characterization
Experimental validation is the gold standard for structural analysis. The following workflow outlines the key steps to determine the solid-state and solution-phase structure.
Caption: Experimental workflow for structural determination.
Detailed Experimental Protocols:
-
Synthesis and Purification:
-
Synthesize this compound following established literature procedures.
-
Purify the crude product using column chromatography or recrystallization to obtain high-purity material suitable for analysis.
-
-
Single-Crystal X-Ray Diffraction (for Solid-State Structure):
-
Crystal Growth: Grow single crystals by slow evaporation of a solution of the purified compound in a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or other phasing techniques. Refine the atomic positions and thermal parameters to obtain a final, high-resolution crystal structure. This will provide precise bond lengths, bond angles, and the solid-state dihedral angle.
-
-
NMR Spectroscopy (for Solution-State Conformation):
-
Data Acquisition: Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire a suite of NMR spectra, including ¹H, ¹³C, and 2D spectra such as COSY and HSQC for assignment.
-
NOESY for Conformation: Crucially, acquire a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum. NOE correlations are observed between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. The presence or absence of cross-peaks between protons on the aniline and thiophene rings can provide direct evidence of the preferred conformation in solution.
-
Part 3: Implications for Drug Development
The conformation of this compound is not merely an academic detail; it is a critical factor in its utility as a building block for drug candidates.
-
Binding Pocket Complementarity: The dihedral angle between the two rings defines the overall shape of the molecule. For a molecule to be an effective drug, its shape must be complementary to the binding site of its target protein. A twisted conformation presents a different three-dimensional profile than a planar one, which will influence binding affinity and selectivity.
-
Structure-Activity Relationship (SAR): As demonstrated by its use in HDAC inhibitor synthesis, the this compound scaffold serves as a platform for further chemical modification[1]. Understanding the conformational preferences of this core structure allows medicinal chemists to make rational design choices for subsequent modifications, aiming to optimize interactions with the target and improve pharmacokinetic properties.
-
Physicochemical Properties: The degree of planarity affects properties such as solubility and crystal packing. A non-planar structure can disrupt efficient crystal packing, which may lead to lower melting points and potentially improved solubility—a desirable trait for drug candidates.
References
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A Senior Application Scientist's Guide to the Solubility of 2-Nitro-5-(thiophen-2-yl)aniline in Organic Solvents
Abstract
Introduction: The Critical Role of Solubility in Drug Discovery and Development
The journey of a potential drug molecule from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands as a paramount gatekeeper of a compound's ultimate success. For a molecule like 2-Nitro-5-(thiophen-2-yl)aniline, a heterocyclic compound with potential applications in medicinal chemistry, understanding its solubility profile is not merely an academic exercise but a critical step in its development pathway.
Poor aqueous solubility can severely limit a drug's bioavailability, while its solubility in organic solvents is crucial for various stages of development, including:
-
Synthesis and Purification: Selecting appropriate solvents is essential for achieving high yields and purity during synthesis and subsequent purification steps like crystallization.
-
Formulation Development: The ability to dissolve the active pharmaceutical ingredient (API) in a suitable solvent system is fundamental to creating viable dosage forms, whether for oral, parenteral, or topical administration.
-
Analytical Method Development: Accurate quantification and characterization of the compound often rely on its dissolution in a solvent compatible with analytical techniques such as HPLC and spectroscopy.
-
In Vitro and In Vivo Screening: The preparation of stock solutions for biological assays requires solvents that can dissolve the compound at the desired concentrations without interfering with the experimental system.
This guide will provide the necessary tools and knowledge to approach the solubility determination of this compound with scientific rigor.
Physicochemical Profile and Theoretical Solubility Considerations
The molecular structure of this compound dictates its interactions with various solvents. A careful analysis of its functional groups allows for a qualitative prediction of its solubility behavior.
Molecular Structure:
-
Nitro Group (-NO2): This electron-withdrawing group is highly polar and can participate in dipole-dipole interactions.
-
Aniline Moiety (-NH2): The primary amine group can act as both a hydrogen bond donor and acceptor, contributing significantly to its potential for interaction with protic solvents.
-
Thiophene Ring: This sulfur-containing aromatic heterocycle contributes to the overall aromatic character and can engage in π-π stacking interactions. It is less polar than the other functional groups.
Based on these features, we can anticipate the following solubility trends:
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are likely to be effective at dissolving this compound due to their ability to engage in strong dipole-dipole interactions with the nitro group and the overall polar nature of the molecule.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): The presence of the aniline group suggests that hydrogen bonding with these solvents will facilitate solubility. However, the overall non-polar character of the thiophene and benzene rings may limit very high solubility.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited in these solvents due to the "like dissolves like" principle. The polar functional groups will have unfavorable interactions with non-polar solvent molecules.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents of intermediate polarity may offer moderate solubility.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | Strong dipole-dipole interactions. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Hydrogen bonding with the aniline group. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Intermediate polarity can solvate both polar and non-polar regions. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | Limited hydrogen bonding capability. |
| Aromatic | Toluene, Benzene | Low | Primarily van der Waals forces and potential π-π stacking. |
| Aliphatic | Hexane, Heptane | Very Low | Unfavorable interactions with polar functional groups. |
Experimental Determination of Solubility: A Step-by-Step Protocol
The most reliable method for determining the solubility of a compound is through experimental measurement. The isothermal equilibrium solubility method is a robust and widely accepted technique.
Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 2 mL or 4 mL)
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow
The following diagram illustrates the workflow for the isothermal equilibrium solubility determination.
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Detailed Protocol
-
Preparation of Slurries:
-
Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure a visible excess of solid remains after equilibration.
-
To each vial, add a precise volume of the selected organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the slurries for a sufficient duration to reach equilibrium. This is a critical step and typically requires 24 to 72 hours. A preliminary time-to-equilibrium study is recommended.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
For denser solids, centrifugation can be used to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
A calibration curve should be prepared using standards of known concentrations to ensure accurate quantification.
-
-
Data Calculation and Reporting:
-
Calculate the solubility from the measured concentration and the dilution factor.
-
Solubility is typically reported in units of mg/mL or mol/L.
-
The experiment should be performed in triplicate to ensure reproducibility, and the results reported as the mean ± standard deviation.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise format.
Table 2: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Dimethyl Sulfoxide | [Experimental Value] | [Calculated Value] |
| Methanol | [Experimental Value] | [Calculated Value] |
| Dichloromethane | [Experimental Value] | [Calculated Value] |
| Toluene | [Experimental Value] | [Calculated Value] |
| Hexane | [Experimental Value] | [Calculated Value] |
The interpretation of this data will be crucial for subsequent research and development activities. For instance, high solubility in a particular solvent might suggest its use in purification by crystallization, while moderate solubility in a biocompatible solvent could be a starting point for formulation development.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in organic solvents. While pre-existing quantitative data is scarce, the provided experimental protocol offers a robust framework for generating this critical information. The resulting solubility data will be invaluable for guiding synthesis, purification, formulation, and analytical development efforts involving this compound.
Future work should focus on generating a comprehensive solubility profile across a wider range of solvents and at different temperatures. This will not only aid in the practical application of this compound but also contribute to a deeper understanding of its physicochemical properties and its potential as a therapeutic agent.
References
Note: As no direct literature on the solubility of "this compound" was found, the following references provide context on related compounds and general methodologies for solubility determination.
starting materials for "2-Nitro-5-(thiophen-2-yl)aniline" synthesis
An In-depth Technical Guide to the Synthesis of 2-Nitro-5-(thiophen-2-yl)aniline
Introduction
This compound is a heterocyclic aromatic amine containing both a nitroaniline and a thiophene moiety. This unique structural combination makes it a valuable intermediate in the synthesis of various functional materials and pharmaceutical compounds. The electron-withdrawing nature of the nitro group and the electron-rich thiophene ring create a molecule with interesting electronic properties, suitable for applications in organic electronics and as a scaffold for drug discovery. This guide provides a comprehensive overview of the synthetic strategies for this compound, with a primary focus on a robust and widely applicable palladium-catalyzed cross-coupling reaction.
Retrosynthetic Analysis and Strategy
The synthesis of this compound is most effectively approached through a convergent strategy involving the formation of a carbon-carbon bond between the aniline and thiophene rings. The most logical and well-established method for this transformation is the Suzuki-Miyaura cross-coupling reaction. This retrosynthetic analysis breaks down the target molecule into two key precursors: a halogenated nitroaniline and a thiophene boronic acid derivative.
Caption: Retrosynthetic approach for this compound.
While other cross-coupling reactions like the Buchwald-Hartwig amination could be envisioned, they are generally employed for C-N bond formation and would require a different set of starting materials, potentially involving more complex syntheses.[1][2] The Ullmann condensation, a copper-catalyzed alternative, typically necessitates harsher reaction conditions.[3] Therefore, the Suzuki-Miyaura coupling stands out for its mild conditions, high functional group tolerance, and the commercial availability of the necessary reagents.[4][5]
Synthesis of Key Precursors
5-Bromo-2-nitroaniline
This crucial starting material can be synthesized from 2-nitroaniline via electrophilic aromatic substitution (bromination). The directing effects of the amino and nitro groups are key to achieving the desired regioselectivity.
Experimental Protocol: Synthesis of 5-Bromo-2-nitroaniline
-
Materials: 2-nitroaniline, sodium bromide (NaBr), sodium persulfate (Na₂S₂O₈), copper(II) sulfate pentahydrate (CuSO₄·5H₂O), acetonitrile (CH₃CN), water.
-
Procedure:
-
To a suspension of CuSO₄·5H₂O (0.25 equivalents) in a 2:1 mixture of acetonitrile and water, add 2-nitroaniline (1.0 equivalent) at room temperature.
-
Stir the mixture for 15 minutes.
-
Cool the reaction mixture to 7°C in an ice bath.
-
Add NaBr (1.8 equivalents) and Na₂S₂O₈ (1.4 equivalents) portion-wise over 15 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, stir the mixture at 7°C for 2 hours, then allow it to warm to room temperature and stir for an additional 22 hours.
-
Quench the reaction by adding sodium thiosulfate (Na₂S₂O₃).
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-bromo-2-nitroaniline (a constitutional isomer of the desired product, often co-synthesized and needing careful separation) and the desired 5-bromo-2-nitroaniline.
-
-
Causality: The amino group is a strongly activating, ortho-, para-director, while the nitro group is a deactivating, meta-director. In 2-nitroaniline, the position para to the amino group (C4) is the most activated site for electrophilic substitution. The described procedure is adapted from a method for the synthesis of 4-bromo-2-nitroaniline, and optimization may be required to favor the 5-bromo isomer.[6] Alternative multi-step syntheses starting from bromobenzene have also been reported.[7]
Thiophen-2-ylboronic acid
Thiophen-2-ylboronic acid is a commercially available reagent, making it a convenient starting material for the Suzuki-Miyaura coupling.[8] Should a laboratory synthesis be required, it is typically prepared from 2-bromothiophene via a lithium-halogen exchange followed by quenching with a trialkyl borate and subsequent hydrolysis.
Core Synthesis: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide.[5][9] In this case, 5-bromo-2-nitroaniline is coupled with thiophen-2-ylboronic acid.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of this compound
-
Materials: 5-bromo-2-nitroaniline, thiophen-2-ylboronic acid, palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂), a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N), and a solvent system (e.g., dioxane/water, DMF, or toluene).[4][10]
-
Procedure:
-
In a reaction vessel, combine 5-bromo-2-nitroaniline (1.0 equivalent), thiophen-2-ylboronic acid (1.2-1.5 equivalents), and the chosen base (2.0-3.0 equivalents).
-
Add the solvent system.
-
Degas the mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.
-
Add the palladium catalyst (1-5 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
-
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromo-2-nitroaniline, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by the base to form a boronate species, transfers the thiophenyl group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the C-C bond of the final product.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Data Presentation
The following table summarizes representative data for Suzuki-Miyaura couplings involving anilines and thiophenes, highlighting the efficiency of this method.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromoaniline | Thiophen-2-ylboronic acid | Pd(dtbpf)Cl₂ (2) | Et₃N | Kolliphor EL/H₂O | RT | 0.25 | 95 | [4] |
| 2 | 2,4-Dibromoaniline | Thiophen-2-ylboronic acid | Pd(dtbpf)Cl₂ (2) | Et₃N | Kolliphor EL/H₂O/Toluene | 60 | 0.5 | 92 | [4] |
| 3 | 2-Bromothiophene | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | ~77 | [11] |
Note: The table provides examples of similar reactions to illustrate typical conditions and outcomes. Yields are for the specific reported reactions and may vary for the synthesis of this compound.
Conclusion
The synthesis of this compound is efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This method offers high yields, mild reaction conditions, and a broad tolerance for functional groups. The key starting materials, 5-bromo-2-nitroaniline and thiophen-2-ylboronic acid, are accessible through established synthetic procedures or are commercially available. This robust synthetic route provides a reliable pathway for obtaining this valuable chemical intermediate for further applications in research and development.
References
- Vulcanchem. (n.d.). (4-(o-Tolyl)thiophen-2-yl)boronic acid.
- ChemicalBook. (n.d.). 5-BROMO-2-IODOANILINE synthesis.
- EvitaChem. (n.d.). Buy 2-Nitro-5-(phenylthio)aniline (EVT-305184) | 43156-47-4.
- Google Patents. (2019). CN108299259B - Preparation method of 2-amino-5-thiophenyl-(2-methoxy) acetanilide.
- Benchchem. (n.d.). Synthesis routes of 2-Nitro-5-(phenylthio)aniline.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Google Patents. (2016). CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof.
- Wikipedia. (2023). Ullmann condensation.
- Reddit. (2020). Synthesis of 2-(4-methoxyphenyl)thiophene from thiophen-2-ylboronic.
- National Institutes of Health. (n.d.). 2-Amino-5-nitro-N-[(E)-thiophen-2-ylmethylidene]aniline.
- Google Patents. (2003). US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
- Royal Society of Chemistry. (2012). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation.
- MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
- ResearchGate. (n.d.). Investigation of different thiophene-3-ylboronic acid and esters in the synthesis of 15a.
- Boron-organic. (n.d.). 2-Thiophene boronic acid.
- Google Patents. (2001). EP1091935A2 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
- Semantic Scholar. (2022). Recent advances in the synthesis of thienoindole analogs and their diverse applications.
- PubMed. (2017). Buchwald-Hartwig Amination of Nitroarenes.
- Thieme Chemistry. (n.d.). A Practical Procedure for Regioselective Bromination of Anilines.
- Chemistry Stack Exchange. (2020). Laboratory and commercial preparations of aniline other than reduction of nitroarenes.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
- Beilstein Journal of Organic Chemistry. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from Beilstein Journal of Organic Chemistry.
- Chemistry LibreTexts. (2019). 16.6: Multistep Synthesis.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-nitroaniline | 5228-61-5.
- Benchchem. (n.d.). Technical Support Center: Ullmann Condensation of 2-Nitroaniline.
- UniMiB. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
- ChemicalBook. (n.d.). 2-Nitro-5-(phenylthio)aniline | 43156-47-4.
- YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl).
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 4. mdpi.com [mdpi.com]
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- 8. 2-Thiophene boronic acid - 6165-68-0 - Structure, Synthesis, Properties [organoborons.com]
- 9. reddit.com [reddit.com]
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- 11. youtube.com [youtube.com]
A Technical Guide to 2-Nitro-5-(thiophen-2-yl)aniline: A Versatile Intermediate in Heterocyclic Synthesis
Abstract: This technical guide provides an in-depth analysis of 2-Nitro-5-(thiophen-2-yl)aniline, a pivotal synthetic intermediate in medicinal and materials chemistry. We will explore its structural characteristics, detail robust synthetic methodologies for its preparation, and elucidate its reactivity, focusing on its role as a precursor to complex heterocyclic systems. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.
Introduction and Strategic Importance
This compound is a substituted aromatic compound featuring three key functional moieties: a primary aniline, an ortho-positioned nitro group, and a thiophene ring coupled at the para-position to the amine. This specific arrangement of functional groups makes it a highly valuable and strategic intermediate for several reasons:
-
Pre-functionalized Core: The molecule provides a readily available aniline and a masked aniline (the nitro group) on a bi-aryl scaffold. This built-in functionality streamlines the synthesis of more complex molecules.
-
Activated for Cyclization: The ortho-relationship between the amine and the nitro group is critical. Reduction of the nitro group to a second amine yields a 1,2-phenylenediamine derivative, which is the classic precursor for the synthesis of benzimidazoles and other fused heterocycles.
-
Modulation of Properties: The thiophene ring is a well-known bioisostere for a phenyl ring and is prevalent in many pharmaceuticals. Its presence can significantly influence the physicochemical and pharmacological properties of the final compound, including solubility, metabolic stability, and receptor binding affinity.
This guide will dissect the synthesis and utility of this intermediate, providing both theoretical understanding and practical, field-proven protocols.
Structural Analysis and Physicochemical Properties
The reactivity of this compound is a direct consequence of its molecular architecture. The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but, more importantly, it activates the N-H protons of the aniline, influencing its nucleophilicity. The thiophene ring introduces further electronic complexity and potential sites for secondary functionalization.
A summary of its key physicochemical properties is presented below. Note that data for the exact thiophene derivative can be sparse; therefore, data for the closely related and well-documented analog, 2-Nitro-5-(phenylthio)aniline, is included for comparison where applicable.
| Property | Value (2-Nitro-5-(phenylthio)aniline) | Reference |
| CAS Number | 43156-47-4 | [1][2] |
| Molecular Formula | C₁₂H₁₀N₂O₂S | [1][2] |
| Molecular Weight | 246.29 g/mol | [1][2] |
| Appearance | White to orange powder or crystals | [1] |
| Melting Point | 145-146 °C | [2][3] |
| Boiling Point | 472.5 ± 35.0 °C (Predicted) | [2][3] |
| Solubility | Soluble in DMSO, Methanol | [2] |
Synthesis Methodologies: The Power of Cross-Coupling
While nucleophilic aromatic substitution can be employed for analogous thioether compounds[1][4], the most robust and versatile method for preparing this compound is through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction stands out as the premier choice for this carbon-carbon bond formation.[5][6]
The general synthetic strategy involves coupling an appropriately substituted aniline with a thiophene boronic acid derivative.
Caption: Synthetic workflow for this compound via Suzuki coupling.
Causality in Protocol Design
The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.
-
Catalyst/Ligand: Catalysts like Pd(dtbpf)Cl₂ are highly effective for coupling reactions involving heteroaromatics like thiophene.[5][7] The bulky di-tert-butylphosphinoferrocene (dtbpf) ligand promotes the crucial reductive elimination step and prevents catalyst deactivation.
-
Base: An inorganic base like potassium carbonate or an organic base like triethylamine is required to facilitate the transmetalation step of the Suzuki catalytic cycle. The choice of base can depend on the specific substrates and their sensitivity.
-
Solvent: Often, a mixture of an organic solvent (like toluene or dioxane) and water is used to dissolve both the organic substrates and the inorganic base. Recent advancements have demonstrated that these reactions can be performed efficiently in aqueous micellar systems using surfactants like Kolliphor EL, offering a greener and often faster alternative.[5][8]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established methodologies for Suzuki couplings between anilines and thiophenes.[5][8]
Materials:
-
5-Bromo-2-nitroaniline (1.0 eq)
-
Thiophene-2-boronic acid (1.2 eq)
-
Pd(dtbpf)Cl₂ (0.02 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Toluene/Water (e.g., 4:1 v/v) or an aqueous surfactant solution
Procedure:
-
To a flame-dried Schlenk flask, add 5-bromo-2-nitroaniline, thiophene-2-boronic acid, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (Toluene/Water) followed by the base (Triethylamine) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a solid.
Key Chemical Transformations and Reactivity
The true utility of this compound lies in its subsequent transformations. The selective reduction of the nitro group is the most common and powerful step, unlocking a cascade of synthetic possibilities.
Caption: Core synthetic utility workflow starting from the title intermediate.
Reduction of the Nitro Group
The conversion of the nitro group to a primary amine is a fundamental transformation in organic synthesis.[9][10] Several reliable methods exist, and the choice depends on the presence of other sensitive functional groups in the molecule.
| Reagent System | Advantages | Considerations | Reference |
| H₂ / Pd/C | Clean reaction, high yield, simple workup. | Can reduce other functional groups (alkenes, alkynes, some protecting groups). | [11] |
| Fe / HCl or NH₄Cl | Cost-effective, tolerant of many functional groups. | Requires aqueous acidic workup, potential for iron salt contamination. | [10] |
| SnCl₂ / HCl | Mild conditions, good for sensitive substrates. | Stoichiometric amounts of tin salts are produced as waste. | [9] |
| Sodium Hydrosulfite (Na₂S₂O₄) | Useful for selective reduction in poly-nitro compounds. | Can be less effective for sterically hindered nitro groups. | [9] |
Detailed Experimental Protocol: Nitro Group Reduction
This protocol uses the classic and robust iron/acid system.[10]
Materials:
-
This compound (1.0 eq)
-
Iron powder (<325 mesh) (5.0 eq)
-
Ammonium chloride (NH₄Cl) (1.0 eq)
-
Ethanol/Water (e.g., 4:1 v/v)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend this compound and ammonium chloride in the ethanol/water solvent mixture.
-
Add the iron powder to the suspension.
-
Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring for 2-4 hours. The reaction is often accompanied by a color change from yellow/orange to a darker mixture.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, cool the mixture and filter it hot through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.
-
Combine the filtrates and concentrate under reduced pressure to remove the ethanol.
-
The resulting aqueous residue can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over Na₂SO₄, filtered, and concentrated.
-
The crude 5-(thiophen-2-yl)benzene-1,2-diamine is often used directly in the next step without further purification, though it can be purified by chromatography or recrystallization if necessary.
Application in Multi-Step Synthesis: A Case Study
The primary application of the resulting diamine is in the construction of fused heterocyclic systems. The synthesis of benzimidazoles, which are privileged scaffolds in medicinal chemistry, is a prime example.
Case Study: Synthesis of a 2-Substituted-6-(thiophen-2-yl)-1H-benzo[d]imidazole
The 5-(thiophen-2-yl)benzene-1,2-diamine can undergo a cyclocondensation reaction with an aldehyde (Phillips condensation) to form the corresponding benzimidazole.
Caption: Phillips condensation to form a thieno-benzimidazole derivative.
This reaction provides a direct and efficient route to a diverse library of compounds. By varying the 'R' group on the aldehyde, chemists can systematically modify the final structure to optimize for biological activity or material properties. This strategy is central to many drug discovery programs.
Safety and Handling
-
This compound: Like most nitroaromatic compounds, it should be handled with care. It is potentially toxic and may be irritating to the skin, eyes, and respiratory tract. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
Reagents: Many reagents used in the synthesis and transformation (e.g., palladium catalysts, strong acids, flammable solvents) have their own specific hazards. Users must consult the relevant Safety Data Sheets (SDS) before beginning any experimental work.
Conclusion
This compound is more than just a chemical compound; it is a strategic tool for the efficient construction of complex molecular architectures. Its synthesis via robust cross-coupling methods and its facile transformation into the versatile 1,2-diamine intermediate make it an indispensable building block for chemists. By mastering its synthesis and reactivity, researchers in drug development and materials science can accelerate their discovery programs and unlock new avenues for innovation.
References
- Google Patents. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
- Google Patents. EP1091935A2 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
-
National Center for Biotechnology Information. 2-Amino-5-nitro-N-[(E)-thiophen-2-ylmethylidene]aniline. [Link]
- Google Patents. CN108299259B - Preparation method of 2-amino-5-thiophenyl- (2-methoxy) acetanilide.
-
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The Emerging Potential of 2-Nitro-5-(thiophen-2-yl)aniline in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of privileged structural motifs in medicinal chemistry often heralds the advent of novel therapeutic agents. This guide delves into the untapped potential of "2-Nitro-5-(thiophen-2-yl)aniline," a molecule integrating the biologically significant thiophene and nitroaniline scaffolds. While direct and extensive research on this specific compound is in its nascent stages, this document synthesizes existing knowledge on related structures and the broader chemical classes to provide a forward-looking perspective on its applications. We will explore rational synthetic strategies, plausible biological targets, and potential therapeutic avenues, positioning "this compound" as a compelling starting point for innovative drug discovery programs.
Introduction: The Strategic Amalgamation of Thiophene and Nitroaniline Moieties
The fields of medicinal and organic chemistry continually seek out novel molecular frameworks that can serve as fertile ground for the development of new drugs.[1] The thiophene ring, a five-membered sulfur-containing heterocycle, is a well-established "privileged structure" in drug discovery, gracing numerous FDA-approved therapeutics.[2] Its bioisosteric relationship with the benzene ring allows it to modulate physicochemical properties and enhance drug-receptor interactions. Thiophene derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3]
Juxtaposed with the thiophene moiety in our core molecule is the nitroaniline scaffold. Nitroaromatic compounds are recognized for their diverse biological activities, often linked to their electrophilic nature and their ability to undergo bioreduction in hypoxic environments, a characteristic exploited in the design of hypoxia-activated prodrugs for cancer therapy and certain antimicrobial agents. The strategic combination of these two pharmacophores in "this compound" presents a unique chemical entity with a high potential for multifaceted biological activity.
This guide will provide a comprehensive analysis of the synthetic accessibility of this molecule and extrapolate its potential medicinal chemistry applications based on the established biological roles of its constituent parts and closely related analogues.
Synthetic Pathways and Molecular Architecture
The synthesis of "this compound" is readily achievable through modern cross-coupling methodologies, with the Suzuki-Miyaura coupling being a particularly efficient approach. This palladium-catalyzed reaction offers a robust and versatile method for the formation of carbon-carbon bonds between aryl halides and boronic acids, and it is well-suited for the coupling of thiophene and aniline fragments.[4][5][6]
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points to two primary starting materials: a halogenated 2-nitroaniline and a thiophene boronic acid or a halogenated thiophene and a nitroaniline boronic acid. The former is often more practical due to the commercial availability and reactivity of the precursors.
Caption: Retrosynthetic approach for this compound.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following protocol outlines a general procedure for the synthesis of "this compound" via a Suzuki-Miyaura coupling reaction.
Materials:
-
5-Bromo-2-nitroaniline
-
Thiophene-2-boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add 5-bromo-2-nitroaniline (1.0 eq.), thiophene-2-boronic acid (1.2 eq.), and the chosen base (2.0-3.0 eq.).
-
Solvent Addition: Add the degassed solvent system to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas for 10-15 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.02-0.05 eq.).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Potential Applications in Medicinal Chemistry
While direct biological data for "this compound" is limited, we can infer its potential applications by examining the established activities of its structural components and closely related molecules.
Antimicrobial Agents
A compelling piece of evidence for the antimicrobial potential of this scaffold comes from a study on a closely related derivative, 2-Amino-5-nitro-N-[(E)-thiophen-2-yl-methylidene]aniline . This Schiff base, synthesized from 4-nitro-1,2-diaminobenzene and 2-thiophenecarboxaldehyde, and its zinc (II) complex have been investigated for their antimicrobial properties. The study demonstrated that both the ligand and its metal complex exhibited in vitro activity against various Gram-positive and Gram-negative bacterial strains.[7][8] Molecular docking studies further suggested potential interactions with key bacterial proteins.[7]
The "this compound" core is a direct precursor to this Schiff base, suggesting that it could serve as a valuable intermediate for a new class of antimicrobial agents. The presence of the nitro group is particularly noteworthy, as nitrothiophenes have been reported to possess bactericidal and fungicidal activities.[9]
Caption: Synthetic route to bioactive Schiff bases from the core molecule.
Anticancer Agents
The thiophene moiety is a common feature in a multitude of anticancer agents, where it can be found in kinase inhibitors, tubulin polymerization inhibitors, and apoptosis inducers.[10] Furthermore, the nitro group on the aniline ring opens up the possibility of developing hypoxia-activated prodrugs. Solid tumors often contain hypoxic regions where the oxygen concentration is significantly lower than in healthy tissues. The nitro group of "this compound" could potentially be selectively reduced in these hypoxic environments to a cytotoxic species, leading to targeted tumor cell killing while sparing healthy, well-oxygenated tissues.
A series of 2- and 3-nitrothiophene-5-carboxamides have been synthesized and evaluated as bioreductively activated cytotoxins and radiosensitizers for hypoxic mammalian cells.[11] This provides a strong rationale for investigating "this compound" and its derivatives in the context of cancer therapy.
Quantitative Data on Related Thiophene Derivatives:
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thiophene-1,3,4-oxadiazole hybrid | HCT116 | 5.28 | [2] |
| 2-Amino-3-aroylthiophenes | Various | - | [12] |
| Thienopyrimidines | HT-29, HepG-2, MCF-7 | 0.85 - 16.26 | [13] |
This table presents data for related thiophene-containing compounds to illustrate the general anticancer potential of this heterocyclic system.
Anti-inflammatory Agents
Thiophene-based compounds are also known for their anti-inflammatory properties.[14] The mechanism of action often involves the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The structural features of "this compound" could be amenable to modifications that would allow it to interact with the active sites of these enzymes. Further derivatization of the amino group could lead to a library of compounds for screening as potential anti-inflammatory agents.
Future Directions and Conclusion
"this compound" stands at the crossroads of several promising avenues in medicinal chemistry. While direct biological data on this specific molecule is still forthcoming, the wealth of information on the individual thiophene and nitroaniline scaffolds, coupled with preliminary data on closely related derivatives, strongly suggests its potential as a versatile building block for the development of novel therapeutics.
Future research should focus on the following areas:
-
Systematic Synthesis and Characterization: The development of a robust and scalable synthesis for "this compound" and a library of its derivatives.
-
Broad Biological Screening: Evaluation of the synthesized compounds against a diverse panel of biological targets, including various bacterial and fungal strains, cancer cell lines (under both normoxic and hypoxic conditions), and key inflammatory enzymes.
-
Structure-Activity Relationship (SAR) Studies: Elucidation of the relationships between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective agents.
-
In Silico Modeling: The use of computational tools to predict potential biological targets, understand binding modes, and assess the pharmacokinetic properties of novel derivatives.
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An In-Depth Technical Guide to the Electronic Properties of 2-Nitro-5-(thiophen-2-yl)aniline for Material Science
Abstract: The field of organic electronics is continually driven by the quest for novel molecular architectures that offer tunable electronic properties and enhanced device performance. This guide introduces "2-Nitro-5-(thiophen-2-yl)aniline," a promising yet underexplored organic molecule, as a potential candidate for next-generation semiconductor materials. By virtue of its intrinsic donor-acceptor (D-A) structure, this compound is poised to exhibit electronic characteristics suitable for a range of applications, from organic photovoltaics to light-emitting diodes. As direct experimental data on this specific molecule is scarce, this whitepaper serves as a comprehensive prospective analysis. We will dissect its molecular structure to predict its fundamental electronic properties, propose a robust synthetic pathway, and outline a complete experimental and computational workflow for its thorough characterization. This document is intended to be a foundational resource for researchers and scientists, providing both a theoretical framework and a practical roadmap for unlocking the potential of this compound in material science.
The Donor-Acceptor Paradigm: A Foundation for Organic Semiconductors
The design of high-performance organic semiconductors frequently employs a donor-acceptor (D-A) strategy. This molecular design principle involves covalently linking an electron-rich (donor) moiety to an electron-poor (acceptor) moiety. This arrangement profoundly influences the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
The Donor's Role: The electron-donating unit, rich in π-electrons, primarily dictates the energy level of the HOMO. A stronger donor will raise the HOMO level, making it easier to remove an electron (p-type doping).
-
The Acceptor's Role: The electron-withdrawing unit lowers the energy level of the LUMO, facilitating the acceptance of an electron (n-type doping).
The energy difference between the HOMO and LUMO levels is the bandgap (Eg), a critical parameter that determines the material's optical and electronic properties. By carefully selecting donor and acceptor units, the bandgap can be precisely tuned to absorb or emit specific wavelengths of light, a key requirement for applications in solar cells and OLEDs.
In This compound , we can identify these components as follows:
-
Donor Moiety: The aniline and thiophene groups, both being electron-rich aromatic systems, collectively act as the electron donor. Thiophene, in particular, is a well-known building block for hole-transporting materials due to its stable, electron-rich nature.[1]
-
Acceptor Moiety: The nitro group (-NO2) is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the positive formal charge on the nitrogen.[2][3] It strongly pulls electron density from the aromatic system, significantly lowering the LUMO energy.
This intramolecular charge transfer character from the thiophene-aniline segment to the nitro group is expected to result in a relatively small HOMO-LUMO gap, making it a promising candidate for colored and electronically active organic materials.
Molecular Structure and Proposed Synthesis
The first step in exploring the potential of any new material is to establish a reliable method for its synthesis. While the direct synthesis of this compound is not widely reported, a plausible and efficient route can be designed based on modern cross-coupling methodologies. The Suzuki cross-coupling reaction, a Nobel Prize-winning method, is particularly well-suited for forming carbon-carbon bonds between aromatic rings.[4]
We propose a Suzuki coupling between a protected 2-bromo-5-nitroaniline and a thiophene-2-boronic acid. A protecting group on the aniline's amine functionality may be necessary to prevent side reactions.
Proposed Starting Materials:
-
2-Bromo-5-nitroaniline (or a protected derivative)
-
Thiophene-2-boronic acid
Catalytic System:
-
A palladium catalyst, such as Pd(PPh3)4 or Pd(dtbpf)Cl2.[4]
-
A base, such as potassium carbonate (K2CO3) or sodium carbonate (Na2CO3).
-
An appropriate solvent system (e.g., toluene, dimethoxyethane, or a micellar aqueous system).[4]
The reaction would proceed via an oxidative addition, transmetalation, and reductive elimination cycle, typical for Suzuki couplings, to yield the desired product.
Caption: Proposed Suzuki cross-coupling synthesis of this compound.
Prospective Electronic Properties: A Theoretical Framework
By analyzing the electronic properties of the constituent molecular fragments, we can make informed predictions about the HOMO, LUMO, and bandgap energies of the target molecule. The following table summarizes typical computationally derived energy levels for the parent molecules.
| Molecule | HOMO (eV) | LUMO (eV) | Data Source |
| Aniline | -5.77 | > 0 | [5] |
| Thiophene | ~ -6.56 | > 0 | [2] |
| Nitrobenzene | ~ -6.9 to -7.0 | ~ -1.0 to -1.5 | [3][6] |
Predictions for this compound:
-
HOMO Level: The HOMO of the combined molecule will be a hybrid orbital with significant contributions from both the aniline and thiophene moieties. The electron-donating nature of these groups will push the HOMO to a relatively high energy level, likely falling in the range of -5.5 eV to -5.9 eV . This would facilitate hole injection and transport.
-
LUMO Level: The LUMO will be dominated by the powerful electron-withdrawing nitro group. Its energy level will be significantly lowered compared to the parent aniline or thiophene. We predict the LUMO to be in the range of -2.8 eV to -3.2 eV .
-
Bandgap (Eg): Based on the predicted HOMO and LUMO levels, the electronic bandgap (Eg = ELUMO - EHOMO) is expected to be in the range of 2.3 eV to 3.1 eV . This relatively small bandgap suggests that the molecule will absorb light in the visible spectrum and exhibit semiconducting properties.
A Roadmap for Characterization: Experimental & Computational Workflows
To validate these predictions and fully characterize the material, a systematic approach combining experimental measurements and computational modeling is required.
Experimental Characterization Workflow
The following workflow outlines the key experimental steps to determine the electronic properties of a newly synthesized sample of this compound.
Caption: A standard workflow for computational analysis using DFT and TD-DFT.
Step-by-Step Methodology:
-
Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G*).
-
Frequency Calculation: This is performed to ensure the optimized structure is a true energy minimum.
-
Electronic Property Calculation: From the optimized structure, key properties are extracted, including the HOMO and LUMO energy levels and the electrostatic potential (ESP) map, which visualizes the charge distribution.
-
Time-Dependent DFT (TD-DFT): This method is used to simulate the electronic absorption (UV-Vis) spectrum, allowing for direct comparison with experimental results.
Potential Material Science Applications
Based on its predicted donor-acceptor characteristics and tunable bandgap, this compound could be a valuable material for several applications:
-
Organic Photovoltaics (OPVs): Its predicted absorption in the visible spectrum makes it a candidate for either a donor or acceptor material in a bulk heterojunction solar cell.
-
Organic Light-Emitting Diodes (OLEDs): Depending on its photoluminescence quantum yield, it could serve as an emissive material or as a host material in the emissive layer.
-
Organic Field-Effect Transistors (OFETs): The extended π-conjugation across the thiophene and aniline rings suggests it could support charge transport, making it suitable for the active channel in OFETs.
-
Non-linear Optical (NLO) Materials: Donor-acceptor molecules with significant intramolecular charge transfer often exhibit large NLO responses, which are useful in photonics and optical communications.
-
Chemosensors: The electronic properties of the molecule could be sensitive to the presence of certain analytes, opening possibilities for its use in chemical sensors.
Conclusion
While this compound remains a largely unexplored molecule, a thorough analysis of its constituent parts strongly suggests its potential as a high-performance organic semiconductor. Its inherent donor-acceptor architecture provides a robust framework for tuning its electronic properties. This guide has laid out a prospective analysis of these properties and provided a clear, actionable roadmap for its synthesis, characterization, and computational modeling. It is our hope that this document will catalyze further research into this promising molecule and its derivatives, paving the way for new discoveries in the field of organic material science.
References
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Yousif, D., Tombolato, S., Old Maina, E., Po, R., Biagini, P., Papagni, A., & Cerea, A. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Organics, 2(4), 415-423. [Link]
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Kaufhold, S., Schmid, M., & Koehler, A. (2018). The HOMO-LUMO energy level diagram for thiophene-triazole co-oligomers 5, 6, 10–14. ResearchGate. [Link]
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EL Ouafy, H., Anouar, E. H., Ben-hiba, B., & Berrabah, M. (2022). Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and 4-Isopropylaniline. Science & Technology Asia, 27(1), 7-15. [Link]
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Zhang, T., Wu, D., Zhang, Y., Han, G., & Yi, Y. (2017). Calculated HOMO and LUMO energy levels (eV) for nitrobenzene, aniline and their para-substituted derivatives obtained with B3LYP/6-311+G(d,p). ResearchGate. [Link]
-
Ahmed, M. B. (2017). A Theoretical Study of Aniline and Nitrobenzene by Computational Overview. ResearchGate. [Link]
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Stasyuk, O. A., Szatylowicz, H., Krygowski, T. M., & Fonseca Guerra, C. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. Physical Chemistry Chemical Physics, 18(10), 7351-7359. [Link]
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Adewole, K. I., & Vidjayacoumar, P. (2019). HOMO–LUMO electronic energy gap (eV) of aniline and its substituents as a function of field strength from 0 to 0.02 a.u at B3LYP-D3/6-311++G** level of theory. ResearchGate. [Link]
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University of Colorado Boulder. (n.d.). Nitrobenzene. University of Colorado Boulder. [Link]
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Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling for the Synthesis of 2-Nitro-5-(thiophen-2-yl)aniline
<
Introduction: The Strategic Importance of Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable versatility in constructing carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has become indispensable in both academic and industrial laboratories, particularly in the synthesis of biaryls and heteroaryl compounds that form the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.[4][5] The reaction's appeal lies in its high functional group tolerance, the commercial availability of a vast array of boronic acids and their derivatives, and the relatively mild reaction conditions often employed.[6][7]
This application note provides a detailed guide to the synthesis of "2-Nitro-5-(thiophen-2-yl)aniline," a key intermediate in various drug discovery programs. The target molecule possesses a nitro-substituted aniline core coupled with a thiophene moiety, a common structural motif in bioactive compounds.[8][9] The synthesis of such electron-deficient systems can be challenging; therefore, a thorough understanding of the reaction mechanism and careful optimization of the reaction conditions are paramount for achieving high yields and purity.[10][11]
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1][2][3] A general understanding of this cycle is crucial for rationalizing the choice of reagents and for troubleshooting.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (e.g., 5-halo-2-nitroaniline), forming a Pd(II) intermediate.[2][3]
-
Transmetalation: The organic group from the organoboron reagent (e.g., thiophene-2-boronic acid) is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][12]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2][3]
Caption: Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocol: Synthesis of this compound
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 5-halo-2-nitroaniline with thiophene-2-boronic acid. The choice of the halogen on the aniline (I > Br > Cl) will influence reactivity, with iodides and bromides generally being more reactive.[2]
Materials and Reagents:
-
5-Bromo-2-nitroaniline (1.0 eq)
-
Thiophene-2-boronic acid (1.2 - 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%) or a pre-catalyst like Pd(dppf)Cl₂
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (2-10 mol%)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0-3.0 eq)
-
1,4-Dioxane/Water (4:1 or as optimized)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-nitroaniline, thiophene-2-boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water to the flask via a syringe. The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 4-24 hours.
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate to elute the desired product.
-
Characterization: Characterize the purified this compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Optimization of Reaction Conditions
The success of the Suzuki-Miyaura coupling for the synthesis of this compound is highly dependent on the careful selection of several key parameters. The electron-withdrawing nature of the nitro group on the aniline ring can influence the reactivity of the aryl halide.[10][13]
| Parameter | Options | Rationale and Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(OAc)₂ and Pd₂(dba)₃ are common Pd(II) and Pd(0) sources, respectively, that require in-situ formation of the active catalyst with a ligand.[3] Pre-formed catalysts like Pd(dppf)Cl₂ can offer better reproducibility.[14] |
| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos, Buchwald ligands | The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.[1] For electron-deficient substrates, bulky and electron-rich phosphine ligands like those developed by Buchwald can be highly effective.[10][13] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃, Et₃N | The base activates the boronic acid for transmetalation.[12] The strength and solubility of the base can significantly impact the reaction rate and yield. K₃PO₄ is often a good choice for challenging couplings.[15] |
| Solvent | Toluene, 1,4-Dioxane, THF, DMF, with or without water | A mixture of an organic solvent and water is commonly used. Water can aid in the dissolution of the base and facilitate the transmetalation step.[16] The choice of solvent can also affect the solubility of the reagents and the reaction temperature. |
| Temperature | Room Temperature to 120 °C | The reaction temperature is often elevated to drive the reaction to completion, especially with less reactive aryl chlorides or bromides.[3] |
| Boronic Acid Derivative | Boronic acid, Pinacol ester, MIDA ester | While boronic acids are commonly used, boronic esters (e.g., pinacol esters) can offer greater stability and are less prone to protodeboronation, which is a common side reaction.[7][17] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, poor quality reagents, insufficient degassing, inappropriate base or solvent. | Use a fresh, high-quality palladium source and ligand.[14] Ensure thorough degassing of the solvent and reaction vessel. Screen different bases and solvent systems. Consider using a more stable boronic ester.[17] |
| Protodeboronation | Presence of excess water or acidic impurities, prolonged reaction times at high temperatures. | Use anhydrous solvents and handle reagents under inert conditions. Minimize reaction time once the starting material is consumed. Consider using a boronic ester for increased stability.[7] |
| Homocoupling of Boronic Acid | Presence of oxygen, use of a Pd(II) precatalyst without efficient reduction. | Ensure a strictly inert atmosphere throughout the reaction.[1] If using a Pd(II) source, ensure conditions are suitable for its reduction to Pd(0). |
| Formation of Impurities | Side reactions due to high temperatures, decomposition of starting materials or product. | Optimize the reaction temperature. Consider a more active catalyst system to allow for lower reaction temperatures. Ensure the purity of starting materials. |
| Difficult Purification | Co-elution of product with byproducts or starting materials. | Optimize the chromatographic conditions (solvent system, silica gel vs. other stationary phases). Recrystallization may be an alternative purification method. |
Conclusion
The Suzuki-Miyaura coupling is a powerful and reliable method for the synthesis of this compound. By understanding the underlying mechanism and carefully selecting the reaction parameters—catalyst, ligand, base, and solvent—researchers can achieve high yields of the desired product. The provided protocol serves as a robust starting point, and the optimization table and troubleshooting guide offer valuable insights for adapting the conditions to specific laboratory settings and scaling up the reaction for drug development applications.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ACS Publications. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands | Request PDF. [Link]
-
ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics. [Link]
-
Organic Chemistry Portal. The Suzuki-Miyaura Coupling of Nitroarenes. [Link]
-
PMC. An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
PubMed. (2021). Cross-Coupling Reactions of Nitroarenes. [Link]
-
NIH. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
NIH. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
ACS Publications. (2017). The Suzuki–Miyaura Coupling of Nitroarenes | Journal of the American Chemical Society. [Link]
-
The Suzuki–Miyaura Coupling of Nitroarenes. (2017). [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
-
Catalysis Consulting. Case Study: Knowledge Based Problem Solving. [Link]
-
R Discovery. (2018). Elucidating the Role of the Boronic Esters in the Suzuki-Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]
-
Organic Syntheses Procedure. (2017). [Link]
-
UniMiB. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]
-
ACS Publications. (2023). Nitro-Spirocyclization of Biaryl Ynones with tert-Butyl Nitrite: Access to NO2-Substituted Spiro[12][12]trienones | The Journal of Organic Chemistry. [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2025). [Link]
-
Semantic Scholar. (2022). Recent advances in the synthesis of thienoindole analogs and their diverse applications. [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023). [Link]
- Google Patents. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
-
ResearchGate. (2025). Synthesis of ortho nitro-substituted axially chiral biaryls Details of... [Link]
- Google Patents.
-
Beilstein Journals. Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. [Link]
-
Reddit. (2024). Struggling with the purification of a nitroaldol product : r/OrganicChemistry. [Link]
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Application Note: Investigating the Antibacterial Potential of 2-Nitro-5-(thiophen-2-yl)aniline Derivatives
Introduction: A New Scaffold for Combating Antibacterial Resistance
The escalating crisis of multidrug-resistant bacteria necessitates the exploration of novel chemical scaffolds and mechanisms of action. Nitroaromatic compounds, long utilized in treating anaerobic and parasitic infections, represent a promising class of prodrugs that can be selectively activated within the microbial cell.[1][2] This application note focuses on a specific, promising scaffold: 2-Nitro-5-(thiophen-2-yl)aniline . This structure uniquely combines the bio-reductive potential of the nitroaniline moiety with the versatile and biologically active thiophene ring, a common feature in many pharmaceuticals.[3][4]
We hypothesize that derivatives of this core structure act as prodrugs, reductively activated by bacterial nitroreductases to generate cytotoxic reactive nitrogen species (RNS).[2][5][6][7] This guide provides a comprehensive framework for the synthesis, in vitro antibacterial evaluation, and mechanism of action studies for novel derivatives based on this scaffold. The protocols are designed to be self-validating, providing researchers with a robust methodology to identify and characterize new antibacterial lead compounds.
Part I: Synthesis of this compound Derivatives
The core scaffold can be synthesized through several established organometallic cross-coupling reactions. The following protocol details a common approach using a Suzuki coupling reaction. The rationale for this choice is its high functional group tolerance and generally high yields.
General Synthetic Workflow
Caption: General workflow for synthesizing a library of target compounds.
Protocol 1: Synthesis of the Core Scaffold via Suzuki Coupling
This protocol describes the synthesis of the parent compound, This compound .
Materials:
-
5-bromo-2-nitroaniline
-
Thiophen-2-ylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add 5-bromo-2-nitroaniline (1.0 eq), thiophen-2-ylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Catalyst Addition: Add palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq). The use of a phosphine ligand like PPh₃ is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add degassed 1,4-dioxane and water in a 4:1 ratio. Degassing the solvents is a critical step to prevent the oxidation of the palladium catalyst, which would render it inactive.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract three times with ethyl acetate. The organic layers are combined.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the pure This compound .
-
Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Part II: In Vitro Antibacterial Activity Assessment
The foundational assessment of any new antimicrobial agent is determining its potency against a panel of clinically relevant bacteria.
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for quantitative susceptibility testing due to its reproducibility and scalability.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Methicillin-resistant S. aureus (MRSA), Vancomycin-resistant Enterococci (VRE))
-
Test compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)
-
Resazurin sodium salt solution (optional, for viability staining)
Procedure:
-
Bacterial Inoculum Preparation: Culture bacteria overnight. Dilute the culture in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. This specific concentration is a CLSI standard to ensure inter-lab comparability.
-
Compound Dilution Series: In a 96-well plate, perform a two-fold serial dilution of the test compounds in CAMHB. The final concentration of DMSO should not exceed 1%, as higher concentrations can inhibit bacterial growth.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control (bacteria with a known antibiotic), a negative control (bacteria in broth with 1% DMSO, no compound), and a sterility control (broth only).
-
Incubation: Cover the plates and incubate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring absorbance at 600 nm.
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
This protocol distinguishes between bacteriostatic (inhibiting growth) and bactericidal (killing) activity. It is a direct and necessary follow-up to the MIC assay.
Procedure:
-
Plating from MIC Wells: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spreading: Spot the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 37 °C for 18-24 hours.
-
MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies).
Data Presentation: Structure-Activity Relationship (SAR)
Summarizing the MIC data in a table is essential for discerning the relationship between chemical structure and antibacterial activity.
| Compound ID | R¹ Group | R² Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | MRSA MIC (µg/mL) |
| NT-01 (Parent) | -H | -H | 16 | 64 | 32 |
| NT-02 | -CH₃ | -H | 8 | 32 | 16 |
| NT-03 | -H | -COCH₃ | 32 | >128 | 64 |
| NT-04 | -CH₃ | -COCH₃ | 16 | 64 | 32 |
This is example data and should be replaced with experimental results.
Part III: Elucidating the Mechanism of Action (MoA)
Our central hypothesis is that these compounds are prodrugs activated by bacterial nitroreductases. The following protocols are designed to test this hypothesis directly.
Proposed Mechanism of Action
Caption: Proposed bio-activation pathway of nitro-thiophene compounds.
Protocol 4: Cross-Resistance in Nitroreductase-Deficient Mutants
This genetic approach provides powerful evidence for the role of specific enzymes in drug activation. A significant increase in MIC against a mutant strain strongly implicates the deleted enzyme.
Materials:
-
Wild-type bacterial strain (e.g., E. coli K-12)
-
Isogenic nitroreductase-deficient mutant strain (e.g., E. coli ΔnfsA ΔnfsB)
-
Test compounds
Procedure:
-
Perform MIC Assay: Conduct the MIC determination protocol (Protocol 2) simultaneously for both the wild-type and the nitroreductase-deficient strains.
-
Compare MIC Values: Calculate the fold-change in MIC for each compound (MIC_mutant / MIC_wild-type).
-
Interpretation: A >4-fold increase in the MIC value for the mutant strain compared to the wild-type is considered a strong indicator that the compound is a substrate for the deleted nitroreductase(s).[6][7]
Protocol 5: In Vitro Nitroreductase Activity Assay
This biochemical assay directly visualizes the enzymatic reduction of the test compound.
Materials:
-
Purified nitroreductase enzyme (e.g., E. coli NfsA or NfsB)
-
NAD(P)H
-
Test compound
-
Tris-HCl buffer (pH 7.0)
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing Tris-HCl buffer, a known concentration of the test compound, and NAD(P)H.
-
Baseline Reading: Measure the absorbance spectrum of the mixture to establish a baseline. The nitroaromatic compound should have a characteristic absorbance peak.
-
Initiate Reaction: Add the purified nitroreductase enzyme to the cuvette and mix.
-
Monitor Reaction: Immediately begin monitoring the decrease in absorbance of the NAD(P)H co-factor (at 340 nm) and/or the change in the absorbance spectrum of the compound over time. The consumption of NAD(P)H and the disappearance of the compound's characteristic peak indicate enzymatic reduction.
-
Controls: Run a control reaction without the enzyme to ensure the compound is stable and does not degrade non-enzymatically.
Discussion and Future Directions
The successful identification of a potent This compound derivative using these protocols provides a strong foundation for further drug development. Key future steps should include:
-
Cytotoxicity Testing: Evaluate the lead compounds against mammalian cell lines (e.g., HEK293, HepG2) to determine the therapeutic index.
-
In Vivo Efficacy: Test the most promising, non-toxic compounds in an appropriate animal infection model, such as a mouse thigh infection or sepsis model.[6][7]
-
Expanded SAR Studies: Synthesize additional derivatives to optimize for potency, selectivity, and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
-
Resistance Studies: Investigate the frequency of resistance development and characterize the genetic basis of any resistant mutants that arise.
By systematically applying the synthesis, evaluation, and mechanistic protocols outlined in this guide, researchers can effectively explore the antibacterial potential of this promising chemical scaffold.
References
-
Mackay, L. G., & Anderson, R. F. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 26(4), 996. [Link]
-
Patil, R., Das, B., Nayak, D., Shintre, S. A., Saini, D., Balganesh, M., & Santanu, D. (2018). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. Scientific Reports, 8(1), 7247. [Link]
-
Mishra, K. (2014). Synthesis and Antimicrobial Evaluation of Novel Thiophene Derivatives. International Journal of Applied Sciences and Technology, 5(1), 70-74. [Link]
-
Wang, C. Y., Chiu, C. W., Muraoka, K., Michie, P. D., & Bryan, G. T. (1975). Antibacterial activity of nitropyrroles, nitrothiophenes, and aminothiophenes in vitro. Antimicrobial Agents and Chemotherapy, 8(2), 216–219. [Link]
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Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2021). Synthesis and Antibacterial Evaluation of Some New Pyrimidine, Pyridine and Thiophene Derivatives. Drug Design and Development, 2(1). [Link]
-
Al-Wahaibi, L. H., Al-Ghamdi, S. A., Mabkhot, Y. N., & Al-Showiman, S. S. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(2), 85-99. [Link]
-
Patil, R., Das, B., Nayak, D., Shintre, S. A., Saini, D., Balganesh, M., & Datta, S. (2018). Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy. Scientific reports, 8(1), 7247. [Link]
-
Molina-Panadero, I., Morales-Tenorio, M., García-Rubia, A., Ginex, T., Eskandari, K., Martinez, A., Gil, C., & Smani, Y. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Pharmacology, 15, 1412797. [Link]
-
Salehi, M., & Dastanpour, A. (2019). Synthesis and Investigation of Anti-Bacterial Effects of 2-amino-5-Nitrothiophene Derivatives. Journal of Reports in Pharmaceutical Sciences, 8(1), 108-114. [Link]
-
Mishra, R., et al. (2012). Synthesis and antimicrobial evaluation of novel thiophene derivatives. Der Pharmacia Sinica, 3(3), 332-336. [Link]
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Sławiński, J., & Szafrański, K. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 25(22), 5376. [Link]
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TJB, G. (2018). Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 62(10). [Link]
-
Khan, S. A., et al. (2011). Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. Arabian Journal of Chemistry, 10, S1499-S1505. [Link]
-
Wang, W., et al. (2019). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC Advances, 9(12), 6563-6570. [Link]
-
Kaziūnė, K., et al. (2020). Synthesis, ADMET Properties, and In Vitro Antimicrobial and Antibiofilm Activity of 5-Nitro-2-thiophenecarbaldehyde N-((E)-(5-Nitrothienyl)methylidene)hydrazone (KTU-286) against Staphylococcus aureus with Defined Resistance Mechanisms. Antibiotics, 9(9), 612. [Link]
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Application Notes & Protocols: 2-Nitro-5-(thiophen-2-yl)aniline as a Novel Material for Organic Light-Emitting Diodes (OLEDs)
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the prospective application of 2-Nitro-5-(thiophen-2-yl)aniline in the fabrication of organic light-emitting diodes (OLEDs). While direct applications of this specific molecule in OLEDs are not yet extensively documented in peer-reviewed literature, its chemical structure, combining an electron-rich thiophene moiety with a nitroaniline core, suggests its potential utility as a hole transport material (HTM) or as a host in the emissive layer. This guide will, therefore, extrapolate from established principles and protocols for similar thiophene and aniline derivatives to propose a detailed framework for its synthesis, device integration, and characterization. All protocols are presented with an emphasis on the underlying scientific rationale to empower researchers in their experimental design.
Introduction: The Rationale for this compound in OLEDs
The efficiency and stability of OLEDs are critically dependent on the molecular architecture of the organic materials used within their multilayered structure.[1][2] The selection of materials for the hole transport layer (HTL) is particularly crucial for ensuring efficient injection of holes from the anode and their transport to the emissive layer, ultimately leading to a balanced charge recombination.[3]
Thiophene derivatives are widely recognized for their excellent chemical stability and electron-rich nature, which facilitates efficient charge transport.[4] They are common building blocks in various organic semiconductors, including HTMs for perovskite solar cells, where they have demonstrated the ability to promote charge extraction.[4][5] The introduction of a thiophene unit can enhance molecular packing and dipole moments, which are beneficial for hole transport.[6][7]
Aniline derivatives also play a significant role in the design of charge-transporting materials. The nitrogen atom's lone pair of electrons can contribute to the molecule's highest occupied molecular orbital (HOMO), influencing its energy level and hole-injection properties. The nitro group (-NO2) is a strong electron-withdrawing group, which can be used to tune the electronic properties of the molecule, such as its electron affinity and HOMO/LUMO energy levels.
Based on these considerations, this compound is a promising candidate for investigation in OLEDs. The thiophene moiety is expected to contribute to effective hole transport, while the nitroaniline core provides a scaffold for tuning the material's electronic properties. This guide will explore its potential, starting from its synthesis to its incorporation and characterization in a prototype OLED device.
Synthesis of this compound
The synthesis of this compound can be approached through several synthetic routes, with palladium-catalyzed cross-coupling reactions being a prominent and versatile method. A plausible approach is the Suzuki coupling reaction between a protected 2-nitro-5-bromoaniline and a thiophene-2-boronic acid.
Proposed Synthetic Scheme
Caption: Proposed Suzuki coupling reaction for the synthesis of this compound.
Detailed Synthesis Protocol
Materials:
-
2-Nitro-5-bromoaniline
-
Thiophene-2-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Deionized water
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Nitro-5-bromoaniline (1.0 eq) and Thiophene-2-boronic acid (1.2 eq) in a mixture of toluene (60 mL) and ethanol (20 mL).
-
Add an aqueous solution of K2CO3 (2.0 M, 2.5 eq).
-
Purge the mixture with argon for 30 minutes to remove dissolved oxygen.
-
Add the palladium catalyst, Pd(PPh3)4 (0.05 eq), to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 100 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
OLED Fabrication Protocol
This section outlines the fabrication of a multilayer OLED device using this compound as the hole transport layer (HTL). The fabrication will be described for a vacuum thermal evaporation (VTE) process, which is a common technique for producing high-quality OLEDs.[3]
Proposed Device Architecture
A standard multilayer OLED structure is proposed to evaluate the performance of this compound.[1][8]
Caption: Proposed multilayer OLED device structure incorporating this compound as the HTL.
Materials and Equipment
-
Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) for HIL
-
This compound (synthesized) for HTL
-
Tris(8-hydroxyquinolinato)aluminum (Alq3) for EML
-
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi) for ETL
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Spin coater
-
UV-Ozone cleaner
-
Substrate cleaning solvents (Deionized water, acetone, isopropanol)
Step-by-Step Fabrication Protocol
Caption: Step-by-step workflow for the fabrication of the proposed OLED device.
1. Substrate Cleaning: a. Sequentially sonicate the patterned ITO glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a stream of high-purity nitrogen gas.
2. UV-Ozone Treatment: a. Treat the cleaned ITO substrates with UV-Ozone for 15 minutes to remove organic residues and increase the work function of the ITO for better hole injection.
3. Hole Injection Layer (HIL) Deposition: a. Spin-coat a filtered aqueous dispersion of PEDOT:PSS onto the ITO surface at 3000 rpm for 60 seconds to form a film of approximately 40 nm. b. Anneal the substrates on a hotplate at 120 °C for 15 minutes in a nitrogen-filled glovebox to remove residual water.
4. Vacuum Thermal Evaporation (VTE): a. Transfer the substrates into a high-vacuum thermal evaporation chamber. b. Evacuate the chamber to a base pressure below 10⁻⁶ Torr. c. Sequentially deposit the organic layers and the cathode without breaking the vacuum: i. HTL: Evaporate this compound to a thickness of 30 nm at a deposition rate of 0.1-0.2 nm/s. ii. EML: Evaporate Alq3 to a thickness of 50 nm at a rate of 0.1-0.2 nm/s. iii. ETL: Evaporate TPBi to a thickness of 20 nm at a rate of 0.1-0.2 nm/s. iv. Cathode: Evaporate LiF to a thickness of 1 nm at a rate of 0.01-0.02 nm/s, followed by the evaporation of Al to a thickness of 100 nm at a rate of 0.5-1.0 nm/s.
5. Encapsulation: a. Transfer the fabricated devices to an inert atmosphere (e.g., a nitrogen-filled glovebox) without exposure to air or moisture. b. Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers and the cathode from degradation.
Device Characterization
After fabrication, the performance of the OLEDs should be characterized to evaluate the effectiveness of this compound as an HTL.
Characterization Parameters and Methods
| Parameter | Description | Instrumentation |
| Current Density-Voltage-Luminance (J-V-L) | Measures the relationship between the applied voltage, the current flowing through the device, and the light output (luminance). This is used to determine the turn-on voltage and operating voltage. | Source measure unit (SMU) and a calibrated photometer/spectrometer. |
| External Quantum Efficiency (EQE) | The ratio of the number of photons emitted from the device to the number of electrons injected. This is a key metric for device efficiency. | Integrating sphere coupled with a spectrometer and a source measure unit. |
| Luminous Efficacy (Power Efficiency) | The ratio of the luminous flux (in lumens) to the input electrical power (in watts). | Calculated from J-V-L data. |
| Electroluminescence (EL) Spectrum | The emission spectrum of the device under electrical excitation, showing the color coordinates and purity. | Spectrometer (e.g., CCD spectrometer). |
| Device Lifetime | The time it takes for the initial luminance of the device to decrease to 50% (LT50) under constant current operation. | Luminance meter and a constant current source in a controlled environment. |
Conclusion and Outlook
This guide has provided a detailed, albeit prospective, framework for the application of this compound in the fabrication of OLEDs. The proposed protocols for synthesis, device fabrication, and characterization are based on well-established methodologies in the field of organic electronics. The unique combination of a thiophene moiety for charge transport and a nitroaniline core for electronic tuning makes this molecule a compelling candidate for further research. Experimental validation of these protocols is necessary to fully elucidate the potential of this compound and to optimize its performance in OLED devices. Future work could also explore its use as a host material in the emissive layer or the synthesis of derivatives with modified electronic properties.
References
-
ACS Applied Energy Materials. (2025). Efficient Thiophene-Based Hole Transport Materials Containing Amide Groups as Bridges and Thiophene Derivatives as Acceptors for Perovskite Solar Cells. ACS Publications. [Link]
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PubMed. (2025). Thiophene Expanded Self-Assembled Monolayer as Hole Transport Layer for Organic Solar Cells with Efficiency of 20.78. [Link]
-
PMC - PubMed Central. (2023). Synthesis, Properties, and Application of Small-Molecule Hole-Transporting Materials Based on Acetylene-Linked Thiophene Core. [Link]
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ResearchGate. (n.d.). Thiophene Expanded Self‐Assembled Monolayer as Hole Transport Layer for Organic Solar Cells with Efficiency of 20.78% | Request PDF. [Link]
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Frontiers. (n.d.). Thieno[3,2-b]thiophene and triphenylamine-based hole transport materials for perovskite solar cells. [Link]
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ElProCus. (n.d.). OLED Display Technology Architecture and Its Applications. [Link]
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NIH. (n.d.). 2-Amino-5-nitro-N-[(E)-thiophen-2-ylmethylidene]aniline. [Link]
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-
Universal Display Corporation. (n.d.). Organic Light Emitting Diodes (OLEDs). [Link]
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Wikipedia. (n.d.). OLED. [Link]
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Indian Academy of Sciences. (n.d.). Maximising OLED performance: Unleashing the power of stacking transport, injection and blocking layers along with different emissive materials. [Link]
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Application Notes & Protocols: DNA Binding Studies of Metal Complexes Derived from "2-Nitro-5-(thiophen-2-yl)aniline"
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Thiophene-Based Metal Complexes as DNA-Targeting Agents
The interaction of small molecules with deoxyribonucleic acid (DNA) is a cornerstone of modern pharmacology, particularly in the development of novel anticancer agents.[1][2][3] Transition metal complexes offer a unique platform for drug design due to their versatile coordination geometries, redox properties, and tunable ligand scaffolds, which can be engineered for specific DNA interactions.[1][4][5][6] The ligand framework plays a pivotal role in dictating the overall affinity and mode of DNA binding.
This guide focuses on metal complexes derived from the ligand "2-Nitro-5-(thiophen-2-yl)aniline." The incorporation of a thiophene moiety is of particular interest. Thiophene rings are present in numerous pharmacologically active compounds and can participate in π-stacking interactions, a key feature for DNA intercalation.[7] Furthermore, the aniline and nitro groups provide additional coordination sites and can influence the electronic properties and stability of the resulting metal complexes.[8] Understanding how these structural features translate into specific DNA binding events is critical for rational drug design.
This document provides a comprehensive, multi-faceted approach to elucidating the DNA binding properties of such complexes. It moves beyond simple procedural lists to explain the causality behind each experimental choice, ensuring a robust and self-validating analytical workflow.
Part I: Synthesis and Characterization of Ligand and Metal Complexes
A prerequisite to any binding study is the successful synthesis and rigorous characterization of the compounds of interest.
1.1. Ligand Synthesis: this compound
The synthesis of the parent ligand can be achieved through various organic chemistry routes, often involving a nucleophilic aromatic substitution or a coupling reaction. One common approach involves reacting a substituted nitroaniline, such as 5-chloro-2-nitroaniline, with a thiophene derivative in the presence of a suitable catalyst and base.[9][10][11]
1.2. Synthesis of Metal Complexes
The this compound ligand can be complexed with a variety of transition metal salts (e.g., CuCl₂, Ni(OAc)₂, CoCl₂, Zn(NO₃)₂) in a suitable solvent like ethanol or methanol.[12][13] The reaction typically proceeds under reflux to ensure complete complex formation. The resulting metal complexes precipitate out of the solution and can be purified by washing and recrystallization.
1.3. Essential Characterization
Before proceeding to DNA binding studies, each synthesized complex must be thoroughly characterized to confirm its structure and purity using standard analytical techniques such as:
-
FT-IR Spectroscopy: To confirm the coordination of the metal to the ligand by observing shifts in the vibrational frequencies of key functional groups (e.g., N-H, C=C of the thiophene ring).[7]
-
UV-Visible Spectroscopy: To establish the electronic absorption profile of the complex.
-
¹H NMR and ¹³C NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), to confirm the ligand structure within the complex.
-
Elemental Analysis & Mass Spectrometry: To confirm the empirical formula and molecular weight of the final complex.
Part II: A Multi-faceted Approach to Understanding DNA-Complex Interactions
Metal complexes can interact with the DNA double helix through several non-covalent modes.[2][5][14] A comprehensive study requires multiple techniques, as no single experiment can definitively determine the binding mechanism. The primary modes are:
-
Intercalation: The insertion of a planar, aromatic part of the ligand between the DNA base pairs.[4][14] This causes a significant distortion of the DNA structure, typically leading to an increase in its length.
-
Groove Binding: The fitting of the complex within the major or minor grooves of the DNA helix.[14][15][16] This interaction is often driven by hydrogen bonding, van der Waals forces, and electrostatic interactions.
-
Electrostatic Interaction: A non-specific attraction between a positively charged metal complex and the negatively charged phosphate backbone of DNA.[2][14]
Caption: Potential non-covalent DNA binding modes for a metal complex.
Part III: Core Experimental Protocols and Data Interpretation
The following protocols form the core of a robust DNA binding investigation. Calf Thymus DNA (CT-DNA) is commonly used for these studies due to its ready availability and high quality.
UV-Visible Absorption Titration: Quantifying Binding Affinity
Principle: This is the most common method to study DNA-complex interactions and to calculate the intrinsic binding constant (Kb).[17] Binding of a complex to DNA can perturb the electronic energy levels of the complex's chromophore, leading to changes in the UV-Vis spectrum. Intercalative binding typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (red shift, to longer wavelengths) due to the strong stacking interaction between the aromatic chromophore and the DNA base pairs.[2]
Protocol:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the metal complex in a suitable buffer (e.g., Tris-HCl, pH 7.2).
-
Prepare a concentrated stock solution of CT-DNA in the same buffer. The concentration of the DNA solution should be accurately determined by measuring its absorbance at 260 nm (using an extinction coefficient of 6600 M⁻¹cm⁻¹).
-
-
Titration:
-
Place a fixed concentration of the metal complex solution in a quartz cuvette.
-
Record the initial UV-Vis spectrum (typically from 200-800 nm).
-
Add successive, small aliquots of the CT-DNA stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 5 minutes before recording the new spectrum.
-
-
Data Analysis:
Fluorescence Spectroscopy: Probing Intercalation via Ethidium Bromide Displacement
Principle: Ethidium bromide (EtBr) is a classic DNA intercalator that exhibits a significant increase in fluorescence intensity upon binding to DNA.[19] This assay tests whether the synthesized complex can displace the bound EtBr. If the complex intercalates into DNA, it will compete with EtBr for the binding sites, leading to a quenching (decrease) of the EtBr-DNA fluorescence.[17][20][21]
Protocol:
-
Reagent Preparation:
-
Prepare a solution of the EtBr-DNA complex by incubating EtBr and CT-DNA in buffer until a stable, high fluorescence signal is achieved.
-
-
Displacement Assay:
-
Place the EtBr-DNA solution in a fluorescence cuvette.
-
Record the initial fluorescence emission spectrum (excitation ~520 nm, emission scan ~550-700 nm).
-
Add increasing concentrations of the metal complex to the cuvette.
-
After each addition, mix, equilibrate, and record the emission spectrum.
-
-
Data Analysis:
-
A significant decrease in the fluorescence intensity of the EtBr-DNA adduct suggests that the metal complex is displacing EtBr and likely binding via an intercalative mode.[22][23]
-
The quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant (Ksv), which provides a measure of the complex's ability to displace EtBr.
-
Viscometry: A Hydrodynamic Approach to Binding Mode
Principle: Viscosity measurements provide strong evidence for the mode of DNA binding.[24][25] Intercalation, which lengthens and unwinds the DNA helix to accommodate the complex, causes a significant increase in the viscosity of the DNA solution.[26] In contrast, non-intercalative modes like groove binding or electrostatic interactions, which cause less distortion to the DNA structure, result in little to no change in viscosity.[24][27]
Protocol:
-
Sample Preparation:
-
Prepare a solution of CT-DNA in buffer with a concentration high enough to yield a measurable viscosity.
-
-
Measurement:
-
Measure the flow time of the buffer and the DNA solution using an Ubbelohde or similar viscometer maintained at a constant temperature (e.g., 25.0 ± 0.1 °C).
-
Add increasing amounts of the metal complex to the DNA solution and measure the flow time after each addition.
-
-
Data Analysis:
-
Calculate the relative specific viscosity (η/η₀) where η and η₀ are the specific viscosities of DNA in the presence and absence of the complex, respectively.
-
Plot (η/η₀)¹/³ versus the ratio of [Complex]/[DNA]. A sharp increase in relative viscosity with increasing complex concentration is indicative of intercalation.[26]
-
Caption: A logical workflow for investigating DNA-metal complex interactions.
Thermal Denaturation (Tm) Studies: Assessing Helix Stabilization
Principle: The melting temperature (Tm) is the temperature at which 50% of double-stranded DNA denatures into single strands.[17] This process can be monitored by observing the hyperchromic effect at 260 nm. Molecules that intercalate or bind strongly in the grooves stabilize the DNA helix against thermal denaturation, leading to an increase in the Tm.[2] The magnitude of the temperature shift (ΔTm) correlates with the strength of the interaction.[17]
Protocol:
-
Sample Preparation:
-
Prepare samples of CT-DNA alone and CT-DNA with the metal complex at a specific molar ratio in a temperature-controlled UV-Vis spectrophotometer.
-
-
Melting Curve Generation:
-
Slowly increase the temperature of the sample (e.g., 1 °C/min) from a starting temperature (e.g., 25 °C) to a final temperature where the DNA is fully denatured (e.g., 95 °C).
-
Continuously monitor the absorbance at 260 nm.
-
-
Data Analysis:
-
Plot absorbance versus temperature. The Tm is the temperature at the midpoint of the transition.
-
Calculate ΔTm = Tm(DNA+complex) - Tm(DNA). A ΔTm greater than 10 °C is often attributed to a strong intercalative binding mode, while smaller increases may suggest groove binding or electrostatic interactions.[17]
-
Circular Dichroism (CD) Spectroscopy: Observing Conformational Changes
Principle: CD spectroscopy is highly sensitive to the secondary structure of chiral molecules like DNA.[28][29][30][31] The B-form of DNA has a characteristic CD spectrum with a positive band around 275 nm (due to base stacking) and a negative band around 245 nm (due to helicity).[29] Binding of a metal complex can perturb the DNA structure, leading to changes in these CD bands.[28][32]
Protocol:
-
Sample Preparation:
-
Prepare solutions of CT-DNA in a suitable buffer (phosphate buffer is often preferred for CD).
-
-
Spectral Measurement:
-
Record the CD spectrum of DNA alone in the range of 200-400 nm.
-
Add increasing concentrations of the metal complex to the DNA solution, and record the spectrum after each addition.
-
-
Data Analysis:
-
Intercalation often leads to an increase in the intensity of both the positive and negative bands, reflecting a stabilization of the B-DNA conformation.
-
Groove binding may cause smaller perturbations. Significant changes in the shape of the spectrum can indicate a more drastic conformational change, such as a B-to-A or B-to-Z transition.[28][29]
-
Agarose Gel Electrophoresis: Visualizing Binding and Cleavage
Principle: This technique can visualize the interaction of a metal complex with plasmid DNA (e.g., pUC19 or pBR322). Unbound supercoiled plasmid DNA (Form I) migrates fastest through an agarose gel. If a complex binds, it can alter the DNA's conformation and charge, changing its mobility. Furthermore, some metal complexes can act as chemical nucleases, cleaving the DNA from the supercoiled form to a relaxed, nicked circular form (Form II) or a linear form (Form III).[22][33][34][35]
Protocol:
-
Incubation:
-
Incubate a fixed amount of plasmid DNA with increasing concentrations of the metal complex in a buffer at 37 °C for a set period (e.g., 1-2 hours).
-
Include a control lane with only DNA and buffer.
-
-
Electrophoresis:
-
Add a loading buffer to each sample and load them onto an agarose gel (e.g., 1%).
-
Run the gel in a buffer (e.g., TAE) at a constant voltage.[33]
-
-
Visualization:
-
Data Analysis:
-
Compare the bands of the complex-treated DNA to the control. A change in the mobility of Form I DNA indicates binding.
-
The appearance of Form II or Form III bands indicates single-strand or double-strand cleavage, respectively.
-
Part IV: Synthesizing the Data & Drawing Conclusions
-
UV-Vis: Hypochromism and a significant Kb value.
-
Fluorescence: Strong quenching of EtBr-DNA fluorescence.
-
Viscometry: A sharp increase in the relative viscosity of DNA.
-
Thermal Denaturation: A large positive ΔTm value (>10 °C).
-
CD Spectroscopy: An increase in the intensity of the B-DNA characteristic bands.
The table below illustrates how data for a series of hypothetical metal complexes derived from "this compound" (L) might be summarized for comparative analysis.
| Complex | Binding Constant (Kb) (M⁻¹) | Stern-Volmer Constant (Ksv) (M⁻¹) | ΔTm (°C) | Viscosity Change | Predominant Binding Mode |
| Cu(II)-L | 5.2 x 10⁵ | 4.8 x 10⁵ | +12.5 | Strong Increase | Intercalation |
| Ni(II)-L | 1.8 x 10⁴ | 0.9 x 10⁴ | +4.2 | Slight Increase | Groove Binding/Electrostatic |
| Zn(II)-L | 3.5 x 10⁴ | 1.5 x 10⁴ | +6.8 | Moderate Increase | Mixed (Groove/Intercalation) |
| Co(II)-L | 8.9 x 10³ | 0.5 x 10⁴ | +2.1 | No Significant Change | Electrostatic |
Part V: Concluding Remarks and Future Directions
The suite of experiments detailed in these application notes provides a powerful and validated workflow for characterizing the DNA binding properties of novel metal complexes based on "this compound." By systematically applying these spectroscopic and hydrodynamic techniques, researchers can build a comprehensive picture of binding affinity, mode, and effect on DNA structure.
These foundational binding studies are a critical first step. Promising candidates identified through this workflow should be advanced to further studies, including:
-
Cytotoxicity assays against various cancer cell lines to determine their pharmacological potential.
-
Cellular uptake studies to confirm that the complexes can enter cells and reach their nuclear target.
-
Molecular docking and simulation studies to build a theoretical model of the binding interaction at the atomic level.
This integrated approach, combining rigorous biophysical characterization with cell-based assays and computational modeling, is essential for the successful development of the next generation of metal-based therapeutics.
References
-
Mali, B. L. (2012). Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism. International Journal of Molecular Sciences. Available at: [Link]
-
Applied Photophysics. (n.d.). CD Spectroscopy for DNA and RNA: A Practical Tool for Structural and Stability Studies. Applied Photophysics. Available at: [Link]
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Kypr, J., Kejnovská, I., Renciuk, D., & Vorlíčková, M. (2009). Circular dichroism and conformational polymorphism of DNA. Nucleic Acids Research. Available at: [Link]
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Kypr, J., et al. (2009). Circular dichroism and conformational polymorphism of DNA. Nucleic Acids Research, 37(6), 1713–1725. Available at: [Link]
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Mali, B. L. (2012). Conformational changes in DNA upon ligand binding monitored by circular dichroism. PubMed. Available at: [Link]
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Farmacia Journal. (2014). EXPERIMENTAL TECHNIQUES EMPLOYED IN THE STUDY OF METAL COMPLEXES-DNA – INTERACTIONS. Farmacia Journal. Available at: [Link]
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PubMed. (2014). From Intercalation to Groove Binding: Switching the DNA-binding Mode of Isostructural Transition-Metal Complexes. PubMed. Available at: [Link]
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PubMed. (2014). DNA binding mode of transition metal complexes, a relationship to tumor cell toxicity. PubMed. Available at: [Link]
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Chiorean, R., et al. (2022). Metal-Based Drug–DNA Interactions and Analytical Determination Methods. Molecules, 27(15), 4991. Available at: [Link]
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Barton, J. K. (2012). The Path for Metal Complexes to a DNA Target. PMC. Available at: [Link]
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Aldrich-Wright, J. R. (2015). Metal complex interactions with DNA. Dalton Transactions. Available at: [Link]
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ResearchGate. (n.d.). Different modes of drug-DNA binding. ResearchGate. Available at: [Link]
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Noto, R. (2024). DNA Binding Activity of Functionalized Schiff Base Metal Complexes. IRIS UniPA. Available at: [Link]
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NIH. (n.d.). DNA Interaction and DNA Cleavage Studies of a New Platinum(II) Complex Containing Aliphatic and Aromatic Dinitrogen Ligands. NIH. Available at: [Link]
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Schwenzer, B., et al. (2009). Viscosity measurements of DNA solutions with and without condensing agents. Thermochimica Acta, 492(1-2), 89-94. Available at: [Link]
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Semantic Scholar. (n.d.). From intercalation to groove binding: switching the DNA-binding mode of isostructural transition-metal complexes. Semantic Scholar. Available at: [Link]
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R Discovery. (2015). Metal complex interactions with DNA. R Discovery. Available at: [Link]
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Revue Roumaine de Chimie. (n.d.). DNA-METAL INTERACTION AND THE BIOLOGICAL ACTIVITIES OF METAL COMPLEXES. Revue Roumaine de Chimie. Available at: [Link]
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ResearchGate. (n.d.). The DNA cleavage activities of complexes obtained using agarose gel electrophoresis. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). DNA cleavage by the complexes 1, 2, 3, and 4 obtained using agarose gel electrophoresis. ResearchGate. Available at: [Link]
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NIH. (n.d.). 2-Amino-5-nitro-N-[(E)-thiophen-2-ylmethylidene]aniline. NIH. Available at: [Link]
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ResearchGate. (n.d.). Figure 2. DNA binding of complexes with CT-DNA. ResearchGate. Available at: [Link]
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National Institute of Standards and Technology. (n.d.). Viscosity measurements of DNA solutions with and without condensing agents. NIST. Available at: [Link]
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ResearchGate. (n.d.). (A) Indirect fluorescence displacement assay using ethidium bromide. ResearchGate. Available at: [Link]
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MDPI. (2022). Synthesis and Characterization of Metal Complexes Based on Aniline Derivative Schiff Base. MDPI. Available at: [Link]
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Taylor & Francis Online. (n.d.). Protocol for high-sensitivity/long linear-range spectrofluorimetric DNA quantification using ethidium bromide. Taylor & Francis Online. Available at: [Link]
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ResearchGate. (n.d.). Competitive displacement assays (A) Fluorescence titration of EtBr-DNA. ResearchGate. Available at: [Link]
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Journal of the American Chemical Society. (n.d.). A Simple, High-Resolution Method for Establishing DNA Binding Affinity and Sequence Selectivity. JACS. Available at: [Link]
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RIIDFCM. (n.d.). Metal Complexes – DNA Interactions. RIIDFCM. Available at: [Link]
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ResearchGate. (n.d.). Agarose gel electrophoresis photograph for DNA cleavage study of Zn(II) complexes. ResearchGate. Available at: [Link]
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PubMed. (2019). Comment on the frequently used method of the metal complex-DNA binding constant determination from UV-Vis data. PubMed. Available at: [Link]
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ResearchGate. (n.d.). Viscosity measurement graph of DNA-compounds interaction. ResearchGate. Available at: [Link]
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PubMed. (2013). Fluorescence spectroscopic and calorimetry based approaches to characterize the mode of interaction of small molecules with DNA. PubMed. Available at: [Link]
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Research Collection. (2018). Thermal denaturation of DNA G- Quadruplexes and their complexes with ligands. Research Collection. Available at: [Link]
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Asian Publication Corporation. (n.d.). DNA Binding and Oxidative Cleavage Studies of Mixed-ligand Copper(II) Complex. Asian Publication Corporation. Available at: [Link]
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Analyst (RSC Publishing). (n.d.). Viscosity of aqueous DNA solutions determined using dynamic light scattering. RSC Publishing. Available at: [Link]
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PMC - NIH. (2025). Probing the effect of PEG-DNA interactions and buffer viscosity on tethered DNA in shear flow. PMC. Available at: [Link]
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Systematic Reviews in Pharmacy. (n.d.). Synthesis and Characterization of Some Metal Complexes with New Ligand. Systematic Reviews in Pharmacy. Available at: [Link]
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ACS Catalysis. (2025). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Publications. Available at: [Link]
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- 9. Buy 2-Nitro-5-(phenylthio)aniline (EVT-305184) | 43156-47-4 [evitachem.com]
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detailed procedure for the reduction of the nitro group in "2-Nitro-5-(thiophen-2-yl)aniline"
Introduction and Strategic Overview
The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a critical gateway to anilines, which are indispensable building blocks for pharmaceuticals, agrochemicals, and advanced materials. The target molecule, 2-Nitro-5-(thiophen-2-yl)aniline , presents a unique synthetic challenge. Its successful reduction to the corresponding 5-(thiophen-2-yl)benzene-1,2-diamine requires a method that is not only efficient but also highly chemoselective.
The primary considerations for this transformation are:
-
Chemoselectivity: The chosen method must selectively reduce the nitro group without affecting the thiophene ring. Thiophene moieties can be sensitive to certain reaction conditions, particularly harsh hydrogenation catalysts where the sulfur atom can act as a catalyst poison.[1]
-
Product Stability: The resulting product, a 1,2-diamine, is susceptible to oxidation. Therefore, the reaction and workup conditions must be sufficiently mild to prevent degradation and the formation of colored impurities.
-
Efficiency and Scalability: The protocol should be robust, high-yielding, and amenable to scaling for potential drug development applications.
This document provides a detailed analysis of suitable reduction methodologies and presents two field-proven protocols for the synthesis of 5-(thiophen-2-yl)benzene-1,2-diamine.
Comparative Analysis of Reduction Methodologies
The selection of a reducing agent is paramount. Several common methods exist for nitroarene reduction, each with distinct advantages and disadvantages concerning the specific substrate.
| Methodology | Reagents & Conditions | Advantages | Disadvantages & Substrate-Specific Concerns |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | High efficiency, clean byproducts (H₂O).[2] | High risk of catalyst poisoning by the thiophene's sulfur atom.[1] May require high catalyst loading or specialized, less common catalysts (e.g., sulfided Pt/C).[3] |
| Metal/Acid Reduction | Fe/HCl or Sn/HCl | Robust and effective.[4] Generally tolerant of sulfur heterocycles. | Harsh acidic conditions. Generates large volumes of metallic salt waste, complicating workup and posing environmental concerns.[5] |
| Stannous Chloride Reduction | SnCl₂·2H₂O in EtOH or EtOAc | Excellent chemoselectivity and mild reaction conditions.[2][6] Tolerates a wide range of functional groups. | Stoichiometric tin waste can form gelatinous tin oxides during basic workup, making product isolation difficult.[5][7] |
| Iron/Ammonium Chloride | Fe powder, NH₄Cl in aq. EtOH/MeOH | Mild, near-neutral conditions.[8] Highly selective and cost-effective.[8] Generates iron oxides, which are more easily handled than tin salts.[5] Excellent functional group tolerance.[8] | May require longer reaction times or reflux temperatures compared to other methods. Solubility of the starting material can be a factor.[8] |
Visualized Reaction Scheme and Workflow
The overall transformation and a generalized experimental workflow are depicted below.
Caption: General scheme for the reduction of the nitro group.
Caption: A generalized experimental workflow for the reduction.
Detailed Experimental Protocols
Protocol 1: Reduction using Iron and Ammonium Chloride (Fe/NH₄Cl)
Principle: This method utilizes the reducing power of metallic iron in the presence of ammonium chloride as a mild proton source. The reaction proceeds under near-neutral conditions, which is highly advantageous for preserving the product's integrity.[5][8]
Materials and Reagents:
-
This compound (1.0 eq)
-
Iron powder, reduced, <325 mesh (5.0 eq)
-
Ammonium chloride (NH₄Cl) (4.0 eq)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Deionized Water
-
Ethyl acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Nitrogen or Argon inlet
-
Separatory funnel
-
Büchner funnel and filter paper (or a pad of Celite®)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add a 4:1 mixture of Ethanol:Water (approximately 10-15 mL per gram of starting material). Stir to create a suspension.
-
Reagent Addition: Add ammonium chloride (4.0 eq) and iron powder (5.0 eq) to the flask.
-
Reaction: Heat the mixture to reflux (typically 80-90 °C) under a nitrogen atmosphere. The causality here is that the elevated temperature increases the rate of the heterogeneous reaction between the solid iron and the dissolved nitro compound.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is completely consumed (typically 2-6 hours).
-
Workup - Filtration: Allow the reaction to cool to room temperature. Filter the hot mixture through a pad of Celite® to remove the iron oxides and unreacted iron. Wash the filter cake thoroughly with hot ethanol or ethyl acetate. This step is critical for removing the solid byproducts efficiently.
-
Workup - Extraction: Combine the filtrate and washes, and remove the ethanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize any residual acidity), and finally with brine. The bicarbonate wash ensures the final product is in its neutral amine form.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5-(thiophen-2-yl)benzene-1,2-diamine.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene/hexanes) or by flash column chromatography on silica gel if necessary.
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Iron powder can be pyrophoric; handle with care.
-
The reaction can be exothermic upon initiation; control the heating rate.
Protocol 2: Reduction using Stannous Chloride Dihydrate (SnCl₂·2H₂O)
Principle: Stannous chloride is a mild and highly chemoselective reducing agent for aromatic nitro groups.[6] It operates effectively in alcoholic solvents, often at moderate temperatures, and is known for its excellent tolerance of other functional groups.[2][3]
Materials and Reagents:
-
This compound (1.0 eq)
-
Stannous chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)
-
Absolute Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution or 1 M Sodium Hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser or nitrogen inlet
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: In a round-bottom flask, dissolve the this compound (1.0 eq) in absolute ethanol (20 mL per gram of starting material).
-
Reagent Addition: Add stannous chloride dihydrate (5.0 eq) to the solution in portions. An initial exotherm may be observed.
-
Reaction: Heat the reaction mixture to 50-70 °C under a nitrogen atmosphere. The choice of a moderate temperature leverages the high reactivity of SnCl₂ while minimizing potential side reactions.
-
Monitoring: Stir the mixture at this temperature and monitor the reaction progress by TLC. The reaction is often complete within 1-3 hours.[6]
-
Workup - Quenching and Neutralization: Once the starting material is consumed, cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice.
-
Basification: Carefully add saturated NaHCO₃ solution or 1 M NaOH with vigorous stirring until the pH of the mixture is basic (pH 8-9). This step is crucial as it precipitates tin salts as tin hydroxides. Be cautious, as effervescence will occur with NaHCO₃.
-
Extraction: Extract the resulting suspension with ethyl acetate (3 x volume of the aqueous layer). The tin salts may form a gelatinous precipitate; thorough and vigorous extraction is necessary to ensure complete recovery of the product.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to afford the crude product.
-
Purification: Purify the crude 5-(thiophen-2-yl)benzene-1,2-diamine by flash column chromatography or recrystallization as described in Protocol 1.
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
The initial addition of SnCl₂ can be exothermic.
-
Basification with NaHCO₃ will cause vigorous gas evolution (CO₂). Add the base slowly and with good stirring.
References
- Efficient Reducing System Based on Iron for Conversion of Nitroarenes to Anilines. Taylor & Francis Online.
- What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?.
- Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media. Chemistry Stack Exchange.
- Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Reduction of aromatic nitro compounds using Sn and HCl gives:. askIITians.
- Application Notes and Protocols for the Selective Reduction of Aromatic Nitro Compounds with Stannous Chloride Dihydr
- Nitro Reduction - Common Conditions. Organic Chemistry Portal.
- Nitro reduction conditions. Reddit.
- Reflections on the Teaching Practices for the Reduction of Nitroarenes.
- selective reduction of nitro group without affecting other functional groups. Benchchem.
- reduction of nitro groups to anilines. YouTube.
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- 8. tandfonline.com [tandfonline.com]
analytical techniques for the characterization of "2-Nitro-5-(thiophen-2-yl)aniline"
An In-Depth Technical Guide to the Analytical Characterization of 2-Nitro-5-(thiophen-2-yl)aniline
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the analytical techniques for the structural elucidation, quantification, and characterization of This compound . This molecule, possessing nitro, amine, and thiophene functional groups, is a potential intermediate in the synthesis of novel pharmaceuticals and functional materials.[1][2][3] Accurate and robust analytical characterization is paramount for ensuring its identity, purity, and stability throughout the research and development lifecycle.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.
Molecular Structure and Physicochemical Profile
Understanding the fundamental properties of this compound is the first step in developing appropriate analytical methods.
-
Chemical Structure:
(A visual representation of the molecule's structure would be placed here) -
Molecular Formula: C₁₀H₈N₂O₂S
-
Molecular Weight: 220.25 g/mol
The presence of aromatic rings, a nitro group chromophore, a secondary amine, and a thiophene moiety dictates the selection of analytical techniques described herein. The molecule's polarity and potential for hydrogen bonding will influence its chromatographic behavior, while its conjugated system will be key to its spectroscopic properties.
Integrated Analytical Workflow
A multi-technique approach is essential for a complete characterization. The following workflow illustrates the logical sequence of analysis, from initial purity assessment and identification to definitive structural confirmation and thermal stability evaluation.
Caption: Integrated workflow for the comprehensive characterization of this compound.
Chromatographic Methods for Separation and Purity
Chromatography is the cornerstone for assessing the purity of this compound and quantifying it in various matrices.
High-Performance Liquid Chromatography (HPLC)
Rationale: Reverse-phase HPLC is the primary technique for purity assessment and assay of non-volatile, UV-active compounds like this compound. The method separates the analyte from starting materials, by-products, and degradants based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. The conjugated nitroaromatic and thiophene systems ensure strong UV absorbance for sensitive detection.[4][5]
Protocol: HPLC-UV for Purity and Assay
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.[4]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in a 1:1 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution.
-
Dilute further with the same solvent to a working concentration of approximately 0.1 mg/mL.[5]
-
Filter the final solution through a 0.45 µm PTFE syringe filter before injection.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm | Provides excellent retention and separation for moderately polar aromatic compounds.[4][6] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification sharpens peaks and ensures consistent ionization state of the amine.[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength.[5] |
| Gradient Program | 0-2 min: 40% B; 2-25 min: 40% to 90% B; 25-30 min: 90% B; 30.1-35 min: 40% B | A gradient elution is necessary to separate compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring good efficiency.[5] |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring sensitivity. |
| Detection | UV at 254 nm and 340 nm | 254 nm is a general wavelength for aromatic compounds.[4][6] A second, longer wavelength may provide more selectivity, as nitroaromatics can have absorption maxima near 340 nm.[7] |
-
Data Analysis & Validation:
-
Identity: Confirm the identity of the main peak by comparing its retention time with that of a qualified reference standard.
-
Purity: Determine the area percentage of the main peak relative to the total peak area to assess purity.
-
Assay: Quantify the compound by creating a calibration curve using a certified reference standard.
-
Peak Purity: Utilize a PDA detector to assess peak purity across the UV spectrum, ensuring no co-eluting impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Rationale: GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile compounds. While the target molecule may have limited volatility, this technique is ideal for detecting residual solvents or volatile synthetic precursors. The mass spectrometer provides definitive identification based on the compound's mass-to-charge ratio and fragmentation pattern.[8][9]
Protocol: GC-MS for Volatile Impurity Profiling
-
Instrumentation: A GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Sample Preparation:
-
Dissolve approximately 1-2 mg of the sample in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate.
-
Ensure complete dissolution.
-
-
GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film) | A general-purpose, low-polarity column suitable for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace impurity analysis. |
| Inlet Temperature | 280 °C | Ensures rapid volatilization of the sample. |
| Oven Program | 60 °C (hold 2 min), ramp at 10 °C/min to 300 °C (hold 5 min) | A broad temperature program to elute both volatile solvents and semi-volatile analytes.[9] |
| MS Transfer Line | 290 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for EI. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching. |
| Mass Range | 40 - 450 amu | Covers the expected mass of the parent compound and its fragments. |
-
Data Analysis & Validation:
-
Analyze the total ion chromatogram (TIC) for any peaks other than the solvent and the main analyte.
-
Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST).
-
The mass spectrum of this compound should show a molecular ion peak (M⁺) at m/z 220, with characteristic fragments corresponding to the loss of NO₂, the thiophene ring, or other substructures.
-
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide definitive information about the molecular structure, confirming the connectivity of atoms and the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful technique for unambiguous structural determination. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those on the amine group.
-
Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Expected Spectral Features:
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment & Rationale |
| ¹H NMR | ~8.0 - 8.2 | d | Aromatic H ortho to NO₂ group.[10] |
| ~7.0 - 7.6 | m | Thiophene ring protons and other benzene ring protons.[11] | |
| ~6.7 - 6.9 | d | Aromatic H ortho to NH₂ group.[10] | |
| ~5.0 - 6.5 | br s | NH₂ protons (exchangeable with D₂O). The broadness and chemical shift are solvent-dependent.[11] | |
| ¹³C NMR | ~140 - 150 | s | Aromatic C attached to NO₂ and NH₂ groups. |
| ~115 - 135 | d | Aromatic and thiophene CH carbons. | |
| ~120 - 145 | s | Quaternary carbons of the thiophene and benzene rings. |
Note: Predictions are based on spectral data for analogous compounds like 2-nitroaniline and thiophene derivatives.[10][11][12]
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule based on their characteristic vibrational frequencies.
Protocol: FTIR Analysis
-
Sample Preparation: Prepare the sample using either the KBr pellet method (mixing the solid sample with dry KBr and pressing into a disk) or by using an Attenuated Total Reflectance (ATR) accessory.[13]
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Expected Characteristic Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H (Amine) | 3400 - 3300 | Asymmetric & Symmetric Stretch |
| C-H (Aromatic/Thiophene) | 3100 - 3000 | Stretch |
| N-O (Nitro group) | 1550 - 1475 | Asymmetric Stretch[14] |
| C=C (Aromatic) | 1600 - 1450 | Stretch |
| N-O (Nitro group) | 1360 - 1290 | Symmetric Stretch[14] |
| C-N (Aromatic Amine) | 1340 - 1250 | Stretch |
| C-S (Thiophene) | 850 - 690 | Stretch/Out-of-plane bend[15] |
The presence of strong bands in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions is highly indicative of the aromatic nitro group.[14]
UV-Visible (UV-Vis) Spectroscopy
Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extensive conjugation involving the aniline, nitro, and thiophene moieties is expected to result in strong absorption in the UV and potentially the visible region.[16][17]
Protocol: UV-Vis Spectral Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the compound in a UV-transparent solvent like ethanol or acetonitrile.
-
Data Acquisition: Scan the solution from 200 to 600 nm using a dual-beam UV-Vis spectrophotometer, using the solvent as a blank.
-
Expected Spectra: The spectrum is expected to show multiple absorption maxima (λ_max). One intense band should appear in the 240-270 nm range, characteristic of the aromatic and thiophene systems.[18] A second, broader band at a longer wavelength (e.g., 340-400 nm) is anticipated due to the charge-transfer transition involving the electron-donating amine group and the electron-withdrawing nitro group across the conjugated system, which may impart a yellow color to the compound.[7]
Thermal Analysis
Thermal analysis techniques are critical for determining the stability, melting point, and decomposition profile of a compound, which is vital information for handling, storage, and formulation.
Protocol: TGA/DSC Analysis
-
Instrumentation: A simultaneous TGA/DSC instrument.[19]
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen, at a flow rate of 50 mL/min.
-
Temperature Program: Heat the sample from 30 °C to 500 °C at a rate of 10 °C/min.
-
-
Expected Results and Interpretation:
-
DSC Curve: An initial sharp endothermic peak will indicate the melting point of the crystalline solid.[20] At higher temperatures, one or more sharp exothermic peaks will likely appear, corresponding to the energetic decomposition of the molecule, a common feature for nitroaromatic compounds.[21][22]
-
TGA Curve: The thermogram should show thermal stability (no significant weight loss) up to the melting/decomposition region. A sharp, rapid weight loss will coincide with the exothermic decomposition events observed in the DSC curve, indicating the point of thermal degradation.[19]
-
Conclusion
The analytical characterization of this compound requires a synergistic combination of chromatographic, spectroscopic, and thermal techniques. The protocols outlined in this guide provide a robust framework for confirming the identity, purity, structure, and stability of this compound. By understanding the principles behind each technique and the expected outcomes, researchers can confidently generate high-quality, reliable data essential for advancing their scientific and developmental objectives.
References
-
DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Taylor & Francis Online. Available at: [Link]
-
Xu, X., van de Craats, A. M., & de Bruyn, P. C. A. M. (2004). Highly sensitive screening method for nitroaromatic, nitramine and nitrate ester explosives by high performance liquid chromatography-atmospheric pressure ionization-mass spectrometry (HPLC-API-MS) in forensic applications. Journal of Forensic Sciences, 49(6), 1171-1180. Available at: [Link]
-
Reichling, J., Thron, U., & Banh, B. P. (2002). GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae). Z Naturforsch C J Biosci, 57(1-2), 63-71. Available at: [Link]
-
Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. MicroSolv Technology Corporation. Available at: [Link]
-
Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. Available at: [Link]
-
Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency. Available at: [Link]
-
Reichling, J., Thron, U., & Bach, P. (2002). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. Available at: [Link]
-
Geiger, D. K., et al. (2012). 2-Amino-5-nitro-N-[(E)-thiophen-2-ylmethylidene]aniline. National Center for Biotechnology Information. Available at: [Link]
-
Smuts, J., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. Available at: [Link]
-
The UV–vis spectra of various nitroaromatic compounds and excitation of compound 1. ResearchGate. Available at: [Link]
-
UV-visible light absorption spectrum of phenol 3-nitrophenol. Doc Brown's Chemistry. Available at: [Link]
-
GC–MS Method Development for the Analyses of Thiophenes from Solvent Extracts of Tagetes patula L. ResearchGate. Available at: [Link]
-
UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II), 2,4-dinitrophenol (III), and 4-nitrophenol (IV). ResearchGate. Available at: [Link]
-
Smuts, J. P., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytical and Bioanalytical Chemistry, 413(28), 7025-7034. Available at: [Link]
-
Sone, T., & Abe, Y. (1962). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the Chemical Society of Japan, 35(10), 1711-1714. Available at: [Link]
-
IR Spectroscopy Tutorial: Nitro Groups. University of Calgary. Available at: [Link]
-
Wu, Z., et al. (2021). Comprehensive Composition, Structure, and Size Characterization for Thiophene Compounds in Petroleum Using Ultrahigh-Resolution Mass Spectrometry and Trapped Ion Mobility Spectrometry. Analytical Chemistry, 93(12), 5258-5266. Available at: [Link]
-
Thiophene, 2-nitro-. PubChem. Available at: [Link]
-
FT-IR spectra of thiophene and polythiophene. ResearchGate. Available at: [Link]
-
Thiophene, 2-nitro-. NIST WebBook. Available at: [Link]
-
Ceylan, Ü., et al. (2011). 2-Ethyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline. ResearchGate. Available at: [Link]
- Method for preparing 2-nitro-5-(phenylthio)-anilines. Google Patents.
- Method for preparing 2-nitro-5-(phenylthio)-anilines. Google Patents.
-
Ceylan, U., et al. (2011). 2-Ethyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline. National Center for Biotechnology Information. Available at: [Link]
-
Analysis of Thiophene in Benzene by GC-FPD. Shimadzu. Available at: [Link]
-
TGA-DSC thermogram of (a) N-methyl-4-nitroaniline (NMNA) and (b) NMNAIPA compounds. ResearchGate. Available at: [Link]
-
Sankar, S., et al. (2023). Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. MDPI. Available at: [Link]
-
Qiu, L. (2023). Thermo-Analytical Methods of Analysis and their Applications. Longdom Publishing. Available at: [Link]
-
Kumar, A., et al. (2020). LC-MS method development for the quantitation of potential genotoxic impurity 2-Methyl-6-nitro aniline in Telmisartan API. Journal of Applied Pharmaceutical Science, 10(05), 077-083. Available at: [Link]
-
Maciej, K., et al. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Pharmaceutics, 15(6), 1596. Available at: [Link]
-
Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc. Available at: [Link]
-
Comparisons of TGA and DSC approaches to evaluate nitrocellulose thermal degradation energy and stabilizer efficiencies. ResearchGate. Available at: [Link]
Sources
- 1. Buy 2-Nitro-5-(phenylthio)aniline (EVT-305184) | 43156-47-4 [evitachem.com]
- 2. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]
- 3. 2-Nitro-5-(phenylthio)aniline | 43156-47-4 [chemicalbook.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 6. epa.gov [epa.gov]
- 7. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
- 8. GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-Nitroaniline(88-74-4) 1H NMR [m.chemicalbook.com]
- 11. 2-Amino-5-nitro-N-[(E)-thiophen-2-ylmethylidene]aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Methyl-5-nitroaniline(99-55-8) 1H NMR [m.chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 19. longdom.org [longdom.org]
- 20. rigaku.com [rigaku.com]
- 21. Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique [mdpi.com]
- 22. researchgate.net [researchgate.net]
scale-up synthesis of "2-Nitro-5-(thiophen-2-yl)aniline" for pharmaceutical intermediates
An Application Note for the Scale-Up Synthesis of 2-Nitro-5-(thiophen-2-yl)aniline
Abstract
This document provides a comprehensive guide for the scale-up synthesis of this compound, a pivotal intermediate in the development of various pharmaceutical agents. The synthesis is achieved via a robust and scalable Suzuki-Miyaura cross-coupling reaction. This application note details the complete workflow, from the underlying chemical principles and reaction optimization to a step-by-step protocol for a multi-gram scale synthesis. Emphasis is placed on process safety, hazard mitigation, and methods for purification to achieve the high purity required for pharmaceutical applications.[1][2] This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical industry.
Introduction: Significance and Synthetic Strategy
This compound serves as a key building block in medicinal chemistry. The presence of the nitroaniline and thiophene moieties provides a versatile scaffold for the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs). Thiophene-substituted anilines are precursors for a range of compounds, including those used in the development of conductive polymers and as ligands in coordination chemistry.[3][4]
For the synthesis of this bi-aryl compound, the Suzuki-Miyaura cross-coupling reaction is the strategy of choice. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its numerous advantages, especially in an industrial setting:
-
High Functional Group Tolerance: The reaction conditions are mild enough to be compatible with a wide range of functional groups, such as the nitro and amine groups present in our substrates.
-
Scalability and Robustness: The reaction is well-understood and has been proven to be reliable and reproducible on a large scale.[5]
-
Availability of Reagents: The starting materials, 5-bromo-2-nitroaniline and thiophene-2-boronic acid, are commercially available and relatively inexpensive.
-
Favorable Environmental Profile: Modern advancements in Suzuki coupling, such as the use of aqueous media, align with the principles of green chemistry.[3][6][7]
This protocol will focus on the coupling of 5-bromo-2-nitroaniline with thiophene-2-boronic acid, a proven and efficient route to the desired product.
Process Chemistry and Mechanistic Rationale
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium complex. The key steps are:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (5-bromo-2-nitroaniline) to form a palladium(II) complex.
-
Transmetalation: The organoboron reagent (thiophene-2-boronic acid) transfers its organic group to the palladium(II) complex, facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the palladium(0) catalyst.
The choice of catalyst, base, and solvent system is critical for a successful and efficient reaction on a larger scale. For this synthesis, a highly effective and air-stable catalyst like Pd(dtbpf)Cl₂ is recommended, which has shown excellent results in coupling reactions involving thiophenes and anilines.[3][4][7] A mixture of an organic solvent and water is often used to increase the rate and yield of the reaction.[8]
Hazard Analysis and Safety Protocols
Handling nitroaromatic compounds requires strict adherence to safety protocols due to their potential toxicity.[9][10]
3.1. Reagent-Specific Hazards:
-
Nitroanilines (e.g., 5-bromo-2-nitroaniline): These compounds are toxic if swallowed, inhaled, or in contact with skin.[9][10][11] They may cause damage to organs through prolonged or repeated exposure.[9]
-
Palladium Catalysts: While generally stable, palladium on carbon can be pyrophoric. Other palladium complexes may be irritants.
-
Solvents (e.g., Toluene, Dioxane): These are flammable and may have specific health hazards. Work should be conducted in a well-ventilated area or fume hood.
3.2. Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side shields or a face shield are required.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside a fume hood or if dust generation is likely.[12]
3.3. Spill and Emergency Procedures:
-
Minor Spills: Evacuate the area. Wear appropriate PPE. Avoid generating dust. Clean up spills immediately using dry clean-up procedures and place waste in a sealed container for disposal.[12][13]
-
Exposure: In case of skin contact, wash immediately with plenty of water.[9] If inhaled, move the person to fresh air.[9] If swallowed, call a poison center or doctor immediately.[9][11]
Detailed Scale-Up Synthesis Protocol
This protocol is designed for a 50-gram scale synthesis of this compound.
4.1. Materials and Equipment
-
Chemicals:
-
5-bromo-2-nitroaniline (1.0 eq)
-
Thiophene-2-boronic acid (1.2 eq)
-
Pd(dtbpf)Cl₂ (0.01 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Toluene
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Hexanes
-
-
Equipment:
-
1 L three-neck round-bottom flask
-
Mechanical overhead stirrer
-
Reflux condenser
-
Temperature probe and heating mantle
-
Nitrogen or Argon inlet
-
2 L separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
4.2. Experimental Workflow Diagram
Caption: A step-by-step workflow for the Suzuki coupling synthesis.
4.3. Step-by-Step Procedure
-
Reactor Setup: Assemble the 1 L three-neck flask with the mechanical stirrer, reflux condenser (with a gas outlet to a bubbler), and a temperature probe. Ensure the system is under a positive pressure of nitrogen or argon.
-
Charging Reagents: To the flask, add 5-bromo-2-nitroaniline (50.0 g), thiophene-2-boronic acid (35.2 g), toluene (300 mL), and deionized water (150 mL).
-
Inerting the System: Begin stirring and purge the system with nitrogen for 15-20 minutes to remove any dissolved oxygen.
-
Addition of Base and Catalyst: Add potassium carbonate (K₂CO₃, 95.4 g) followed by the palladium catalyst, Pd(dtbpf)Cl₂ (1.5 g).
-
Reaction: Heat the mixture to 85-90 °C with vigorous stirring. The reaction mixture will typically turn dark.
-
Monitoring: Monitor the reaction progress every 2 hours using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting 5-bromo-2-nitroaniline is consumed (typically 6-12 hours).
-
Work-up - Cooling and Phase Separation: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Transfer the mixture to the 2 L separatory funnel. Allow the layers to separate and drain the lower aqueous layer.
-
Extraction: Extract the aqueous layer twice with ethyl acetate (2 x 150 mL).
-
Washing and Drying: Combine all organic layers. Wash the combined organic phase with brine (200 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator to obtain the crude product as a dark solid.
-
Purification by Recrystallization: Dissolve the crude solid in a minimal amount of hot ethyl acetate. Slowly add hexanes until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, washing with a small amount of cold hexanes. Dry the product under vacuum to a constant weight.
Data Summary and Expected Results
The following table summarizes the key parameters for this scale-up synthesis.
| Parameter | Value | Notes |
| Starting Material | 5-bromo-2-nitroaniline | 50.0 g |
| Coupling Partner | Thiophene-2-boronic acid | 1.2 eq |
| Catalyst | Pd(dtbpf)Cl₂ | 1 mol% |
| Base | K₂CO₃ | 3.0 eq |
| Solvent System | Toluene / Water (2:1) | 450 mL total |
| Reaction Temperature | 85-90 °C | Maintain consistent internal temp. |
| Reaction Time | 6-12 hours | Monitor for completion. |
| Expected Yield | 75-85% | Based on typical Suzuki couplings. |
| Expected Purity | >98% (after recrystallization) | Purity confirmed by HPLC/NMR. |
| Appearance | Yellow to orange solid | Crystalline solid.[3] |
Conclusion
This application note provides a reliable and scalable protocol for the synthesis of this compound. The use of a modern Suzuki-Miyaura coupling methodology ensures high yields and purity, which are critical for the production of pharmaceutical intermediates.[1][14] By adhering to the detailed steps and safety precautions outlined in this guide, researchers and drug development professionals can confidently produce this valuable chemical building block on a multi-gram scale.
References
-
p-Nitroaniline - West Liberty University. [Link]
-
What are the common manufacturing processes of pharmaceutical intermediates?. [Link]
-
Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. [Link]
-
Breaking Down the Process: Reaction Intermediates in Pharmaceutical Synthesis. [Link]
-
Pharmaceutical Intermediate Synthesis Routes Considerations. [Link]
-
Safety Data Sheet: 3-Nitroaniline - Carl ROTH. [Link]
-
Organic Synthesis Drug Intermediates | Silane Silicone Manufacturer ZM Silane Limited. [Link]
-
3-NITRO ANILINE (FOR SYNTHESIS) (META NITRO ANILINE) - Suvchem Laboratory Chemicals. [Link]
-
Safety Data Sheet: 3-Nitroaniline - Carl ROTH. [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]
- US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)
- EP1091935A2 - Method for preparing 2-nitro-5-(phenylthio)
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]
-
Recent advances in the synthesis of thienoindole analogs and their diverse applications - Semantic Scholar. [Link]
- CN108299259B - Preparation method of 2-amino-5-thiophenyl- (2-methoxy)
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air - UniMiB. [Link]
-
N-(4-nitrophenyl) -2,6-di (thiophen-2-yl) aniline (NFDOTA). Synthesis... - ResearchGate. [Link]
-
Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - YouTube. [Link]
Sources
- 1. What are the common manufacturing processes of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. boa.unimib.it [boa.unimib.it]
- 5. m.youtube.com [m.youtube.com]
- 6. tianmingpharm.com [tianmingpharm.com]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. westliberty.edu [westliberty.edu]
- 14. syntame.com [syntame.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 2-Nitro-5-(thiophen-2-yl)aniline Synthesis
Welcome to the technical support center for the synthesis of 2-Nitro-5-(thiophen-2-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this specific synthesis. Our goal is to equip you with the necessary knowledge to overcome common experimental hurdles and maximize your reaction yield and purity.
Introduction to the Synthesis
The synthesis of this compound, a key intermediate in various pharmaceutical and materials science applications, is most commonly achieved through a palladium-catalyzed cross-coupling reaction. The two most probable synthetic routes are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
-
Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide (e.g., 5-bromo-2-nitroaniline or 5-chloro-2-nitroaniline) with thiophene-2-boronic acid or one of its esters.[1]
-
Buchwald-Hartwig Amination: This alternative route would involve the coupling of a halo-substituted thiophene (e.g., 2-bromo-5-(thiophen-2-yl)nitrobenzene) with an ammonia equivalent.[2]
This guide will primarily focus on the Suzuki-Miyaura approach due to the commercial availability of the starting materials and the extensive body of literature on this reaction.[3]
Core Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a starting point based on established methods for similar couplings. Optimization will likely be necessary for your specific laboratory conditions and reagent batches.
Reaction Scheme:
Materials:
-
5-bromo-2-nitroaniline
-
Thiophene-2-boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G3)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a THF/water mixture)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 5-bromo-2-nitroaniline (1.0 eq), thiophene-2-boronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes, or by three freeze-pump-thaw cycles.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (if separate).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the allotted time (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]
Troubleshooting Guide (Q&A Format)
Issue 1: Low to No Product Formation
-
Q: My reaction shows no conversion of the starting material. What are the likely causes?
A: The most common culprits for a complete lack of reactivity are an inactive catalyst, insufficient degassing, or issues with the reagents.
-
Catalyst Inactivity: The active form of the palladium catalyst is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be reduced in situ.[2] In some cases, this reduction can be sluggish. Consider using a commercially available Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst that readily forms the active Pd(0) species.
-
Oxygen Contamination: Palladium catalysts are sensitive to oxygen, which can lead to catalyst decomposition.[5] Ensure your solvent is thoroughly degassed and that you maintain a positive inert gas pressure throughout the reaction.
-
Reagent Quality: Boronic acids can degrade over time, especially if not stored properly.[6] It is advisable to use fresh, high-purity boronic acid. The quality of your base and solvent is also critical; ensure they are anhydrous if the reaction conditions call for it.
-
-
Q: I am seeing some product formation, but the yield is very low. How can I improve it?
A: Low yields often point to suboptimal reaction conditions or competing side reactions.
-
Reaction Parameters: The choice of catalyst, ligand, base, and solvent can have a dramatic impact on the reaction outcome.[7] A systematic optimization of these parameters is often necessary. Consider screening a variety of phosphine ligands, as the electronic and steric properties of the ligand are crucial for efficient catalysis.[8] For electron-deficient substrates like nitroanilines, bulky, electron-rich ligands such as BrettPhos have been shown to be effective.[9][10]
-
Temperature and Reaction Time: Suzuki couplings are often run at elevated temperatures. If your yield is low, consider increasing the temperature or extending the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Issue 2: Presence of Significant Side Products
-
Q: I am observing a significant amount of a side product that appears to be the dehalogenated starting material. What is causing this and how can I prevent it?
A: Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings. It occurs when the aryl halide is reduced instead of coupling with the boronic acid. This can be caused by sources of hydride in the reaction mixture, such as water or alcohols, or by certain phosphine ligands. To minimize dehalogenation, ensure you are using anhydrous solvents and reagents. If the problem persists, you may need to screen different ligands.
-
Q: My crude product contains a significant amount of a homocoupled boronic acid byproduct. How can I avoid this?
A: Homocoupling of the boronic acid is another common side reaction, often promoted by the presence of oxygen or an excess of the palladium catalyst.[5] Thoroughly degassing the reaction mixture is the most effective way to prevent this. Using the correct stoichiometry of the boronic acid (typically 1.2-1.5 equivalents) can also help.
-
Q: I am seeing a byproduct corresponding to the protodeboronation of my thiophene-2-boronic acid. What is happening and how can I stop it?
A: Protodeboronation is the cleavage of the C-B bond of the boronic acid by a proton source, leading to the formation of thiophene.[6] This is often a problem when using aqueous bases or when there is residual water in the reaction. To mitigate this, you can use anhydrous conditions and a non-aqueous base like K₃PO₄. Alternatively, using a more stable boronic ester, such as a pinacol ester, can also prevent protodeboronation.
Frequently Asked Questions (FAQs)
-
Q1: Which palladium catalyst and ligand combination is best for this synthesis?
A1: There is no single "best" combination, as the optimal choice depends on the specific substrate and reaction conditions. However, for couplings involving electron-deficient anilines, catalyst systems with bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or BrettPhos are often a good starting point.[8][9] Pre-formed palladium pre-catalysts incorporating these ligands (e.g., XPhos Pd G3) are often more reliable and easier to handle than generating the catalyst in situ.
-
Q2: What is the role of the base in the Suzuki-Miyaura reaction, and which one should I choose?
A2: The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the boronic acid.[11] Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can significantly affect the reaction rate and yield. For sensitive substrates, a weaker base like K₂CO₃ may be preferred, while for more challenging couplings, a stronger base like K₃PO₄ or Cs₂CO₃ might be necessary.
-
Q3: How do I choose the right solvent for my reaction?
A3: The solvent must be able to dissolve the reactants and be stable at the reaction temperature. Common solvents for Suzuki couplings include 1,4-dioxane, toluene, and THF, often with the addition of water to help dissolve the base.[5] For this particular synthesis, a polar aprotic solvent like 1,4-dioxane or DMF may be a good choice due to the polarity of the nitroaniline starting material.
-
Q4: How can I effectively purify the final product?
A4: this compound is a relatively polar compound due to the presence of the nitro and amino groups.[12][13] Column chromatography on silica gel is the most common method for purification. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. Due to the basic nature of the aniline, streaking on the silica column can sometimes be an issue.[4] Adding a small amount of triethylamine (0.1-1%) to the eluent can help to improve the peak shape. Recrystallization from a suitable solvent system can also be an effective final purification step.
Visualizations and Data
Suzuki-Miyaura Catalytic Cycle
Sources
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mdpi.com [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Highly polar metabolites of nitroaromatic compounds in ammunition wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
common side reactions in the synthesis of "2-Nitro-5-(thiophen-2-yl)aniline"
Welcome to the technical support center for the synthesis of 2-Nitro-5-(thiophen-2-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important intermediate. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
The most common and reliable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide (5-halo-2-nitroaniline) and a thiophene boronic acid or its ester.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound via the Suzuki-Miyaura coupling.
Q1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix it?
A1: Low or no conversion in a Suzuki-Miyaura coupling can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Inactive Catalyst: The active form of the catalyst is a Pd(0) species. Your Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) may not be efficiently reduced to Pd(0), or the active catalyst may have decomposed.
-
Solution:
-
Ensure your reagents and solvent are thoroughly deoxygenated, as oxygen can oxidize and deactivate the Pd(0) catalyst.
-
Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.
-
The choice of phosphine ligand is critical. Bulky, electron-rich ligands like SPhos, XPhos, or BrettPhos can stabilize the palladium center and facilitate the catalytic cycle, especially with challenging substrates like nitroarenes.[2][3]
-
-
-
Poor Substrate Reactivity: The reactivity of the aryl halide is crucial. The general reactivity trend is I > Br > Cl.[4] If you are using a chloro-substituted nitroaniline, the oxidative addition step may be slow. The electron-withdrawing nitro group can also deactivate the aryl halide towards oxidative addition.
-
Solution:
-
If possible, use 5-bromo-2-nitroaniline or 5-iodo-2-nitroaniline for higher reactivity.
-
Increase the reaction temperature, but be mindful of potential side reactions.
-
-
-
Ineffective Base: The base plays a critical role in the transmetalation step. An inappropriate base can lead to a stalled reaction.
-
Solution:
-
For Suzuki couplings, common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. K₃PO₄ is often a good choice for challenging couplings.
-
Ensure the base is finely powdered and dry to maximize its reactivity.
-
-
-
Problematic Solvent: The solvent must be able to dissolve the reagents and facilitate the reaction.
-
Solution:
-
A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is often used. The water is necessary to dissolve the inorganic base.
-
Ensure your solvent is anhydrous (if using a non-aqueous system) and deoxygenated.
-
-
Q2: I've isolated my product, but it's contaminated with significant impurities. What are the common side reactions and how can I minimize them?
A2: Several side reactions can occur during the Suzuki-Miyaura coupling, leading to impurities that can be challenging to separate from the desired product.
-
Homocoupling of the Thiophene Boronic Acid: This is a very common side reaction where two molecules of the thiophene boronic acid couple to form 2,2'-bithiophene. This is often promoted by the presence of oxygen.
-
Causality: The palladium catalyst can catalyze the oxidative coupling of the boronic acid in the presence of an oxidant (like residual oxygen).
-
Minimization:
-
Thoroughly degas your reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Use a slight excess of the aryl halide relative to the boronic acid to favor the cross-coupling pathway.
-
-
-
Protodeboronation of the Thiophene Boronic Acid: The boronic acid can be cleaved by protons in the reaction mixture to regenerate thiophene.
-
Causality: This is more likely to occur with prolonged reaction times at high temperatures, or if the reaction medium is acidic.
-
Minimization:
-
Ensure your base is present in sufficient quantity.
-
Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed to avoid prolonged heating.
-
-
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group, especially if using certain phosphine ligands or if there are sources of hydride in the reaction.
-
Causality: Some phosphine ligands can act as reducing agents at elevated temperatures. Additionally, impurities in the starting materials or solvent could lead to reduction.
-
Minimization:
-
Screen different phosphine ligands.
-
Use high-purity reagents and solvents.
-
Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
-
-
-
Dehalogenation of the 5-halo-2-nitroaniline: The starting aryl halide can be reduced to 2-nitroaniline.
-
Causality: This can be a competing pathway in the catalytic cycle, particularly if the reductive elimination step is slow.
-
Minimization:
-
Optimize the ligand and base to promote the cross-coupling pathway.
-
-
The following diagram illustrates the desired reaction and key side reactions:
Sources
Technical Support Center: Purification of Crude 2-Nitro-5-(phenylthio)aniline
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Nitro-5-(phenylthio)aniline. As a crucial intermediate in the development of pharmaceuticals, such as anthelmintics, and agrochemicals, its purity is paramount for the integrity of subsequent synthetic steps and the quality of the final active ingredient.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of this compound.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of 2-Nitro-5-(phenylthio)aniline, offering causative explanations and actionable solutions.
Issue 1: Low Yield After Recrystallization
Symptoms: A significant loss of product is observed after the recrystallization process, resulting in a lower-than-expected yield of purified 2-Nitro-5-(phenylthio)aniline.
| Potential Cause | Scientific Explanation & Solution |
| Inappropriate Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. If the compound remains significantly soluble at low temperatures, a substantial amount will be lost in the mother liquor. Solution: Perform small-scale solvent screening to identify the optimal solvent. Isopropanol and methanol have been successfully used for the recrystallization of 2-Nitro-5-(phenylthio)aniline.[4][5] |
| Excessive Solvent Volume | Using too much solvent to dissolve the crude product will keep a larger amount of the compound in solution upon cooling, thereby reducing the yield. Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions to the heated mixture until complete dissolution is achieved. |
| Premature Crystallization | If the solution cools too quickly during hot filtration to remove insoluble impurities, the product may crystallize prematurely on the filter paper or in the funnel. Solution: Pre-heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. This can be done by placing them in a drying oven or rinsing with hot solvent. |
| Incomplete Crystallization | Insufficient cooling time or temperature will result in incomplete precipitation of the dissolved product. Solution: After the solution has cooled to room temperature, place it in an ice bath for at least 30 minutes to an hour to maximize crystal formation. |
Issue 2: Persistent Colored Impurities in the Final Product
Symptoms: The purified 2-Nitro-5-(phenylthio)aniline appears as a darker yellow, orange, or even brownish crystalline powder, indicating the presence of colored impurities.[6]
| Potential Cause | Scientific Explanation & Solution |
| Co-crystallization of Impurities | Highly colored byproducts from the synthesis, potentially oxidation or degradation products, may have similar solubility profiles to the desired compound and co-crystallize. Solution: Add a small amount of activated charcoal to the hot solution before filtration.[6] The charcoal will adsorb the colored impurities. Use charcoal sparingly (typically 1-2% by weight) as it can also adsorb the product, leading to lower yields. |
| Thermal Degradation | Prolonged heating during dissolution for recrystallization can lead to the degradation of the nitroaniline derivative, forming colored impurities. Solution: Heat the solution for the minimum time necessary to dissolve the solid. Avoid prolonged exposure to high temperatures. |
Issue 3: HPLC Analysis Reveals Presence of Starting Materials or Other Impurities
Symptoms: High-Performance Liquid Chromatography (HPLC) analysis of the purified product shows peaks corresponding to starting materials (e.g., 5-chloro-2-nitroaniline, thiophenol) or other unidentified impurities.
| Potential Cause | Scientific Explanation & Solution |
| Ineffective Recrystallization | The chosen recrystallization solvent may not effectively differentiate between the product and certain impurities, leading to their co-precipitation. Solution: If a single recrystallization is insufficient, a second recrystallization using a different solvent system may be necessary. Alternatively, for challenging separations, column chromatography is a more effective method. |
| Inadequate Washing of Crude Product | Residual starting materials or soluble impurities may remain trapped in the crude product if not washed properly before recrystallization. Solution: Before recrystallization, wash the crude product with a solvent in which the desired compound is sparingly soluble but the impurities are soluble. Water and hexane have been used for this purpose.[4] |
| Difficult-to-Separate Impurities | Some byproducts may have very similar polarity and solubility to the desired product, making separation by recrystallization challenging. Solution: For high-purity requirements, column chromatography is the recommended method. A silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the components based on their differential adsorption. |
II. Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying crude 2-Nitro-5-(phenylthio)aniline?
A1: For laboratory-scale purification, recrystallization is a common and often effective first-line method to obtain material of moderate to high purity (>95%).[7][8] For achieving very high purity (>99%) or for separating challenging impurities, column chromatography over silica gel is the preferred technique.
Q2: What are the recommended solvents for the recrystallization of 2-Nitro-5-(phenylthio)aniline?
A2: Based on documented procedures, isopropanol and methanol are effective solvents for the recrystallization of this compound.[4][5] It is always advisable to perform a small-scale test to determine the optimal solvent and conditions for your specific crude material.
Q3: How can I monitor the progress of the purification?
A3: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the purification process. By spotting the crude mixture, the purified fractions, and the mother liquor on a TLC plate, you can qualitatively assess the separation of the desired product from impurities. A typical mobile phase for TLC analysis of nitroanilines would be a mixture of hexane and ethyl acetate.
Q4: How do I confirm the purity of my final product?
A4: The purity of the final product should be confirmed using a combination of analytical techniques:
-
Melting Point: A sharp melting point range close to the literature value (around 112-118 °C, though some sources state 145-146 °C) indicates high purity.[5][9] A broad melting range suggests the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): This is a quantitative method that can accurately determine the purity of the compound and detect trace impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for method development.[6]
-
Spectroscopic Methods: Techniques like ¹H NMR and ¹³C NMR spectroscopy can confirm the chemical structure of the purified compound and help identify any remaining impurities.
III. Experimental Protocols
Protocol 1: Recrystallization of 2-Nitro-5-(phenylthio)aniline from Isopropanol
-
Dissolution: In a fume hood, place the crude 2-Nitro-5-(phenylthio)aniline in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot isopropanol until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and activated charcoal if used).
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. The formation of yellow crystals should be observed. To maximize yield, subsequently cool the flask in an ice bath for at least 30 minutes.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold isopropanol to remove any residual soluble impurities. Allow the crystals to dry completely, either air-drying or in a vacuum desiccator.
Protocol 2: Purity Assessment by Thin Layer Chromatography (TLC)
-
Plate Preparation: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark spots for the crude material, the recrystallized product, and a co-spot (both crude and recrystallized on the same spot).
-
Spotting: Dissolve small amounts of your crude and purified samples in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, carefully spot the solutions onto the marked positions on the baseline.
-
Development: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of a suitable eluent (e.g., 80:20 hexane:ethyl acetate). Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The product and impurities should appear as dark spots. Circle the spots with a pencil.
-
Analysis: Compare the spots. The purified sample should ideally show a single, well-defined spot corresponding to the main spot in the crude mixture, with diminished or absent impurity spots. Calculate the Retention Factor (Rf) for each spot.
IV. Visualization of Purification Workflow
The following diagram illustrates a typical workflow for the purification of crude 2-Nitro-5-(phenylthio)aniline.
Caption: Decision workflow for the purification of 2-Nitro-5-(phenylthio)aniline.
V. References
-
DE4202262A1. (1993). Prepn. of 2-nitro-5-phenylthio-aniline - from chloro-nitroaniline and thiophenol in organic solvent contg. metal cpd., etc., useful for prepn. of phenyl-guanine or benzimidazole deriv. Google Patents. Retrieved from
-
US6552230B1. (2003). Method for preparing 2-nitro-5-(phenylthio)-anilines. Google Patents. Retrieved from
-
EP1091935A2. (2001). Method for preparing 2-nitro-5-(phenylthio)-anilines. Google Patents. Retrieved from
-
Shubham Pharmachem. (n.d.). 5-(Phenylthio)-2-Nitro Aniline. Retrieved from [Link]
-
Albayati, T. M., & Doyle, A. M. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 2-Nitro-4-(propylthio)aniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
LookChem. (n.d.). Cas 43156-47-4, 2-Nitro-5-(phenylthio)aniline. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
-
Apicule. (n.d.). 2-Nitro-5-phenylthioaniline (CAS No: 43156-47-4) API Intermediate Manufacturers. Retrieved from [Link]
-
Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. Retrieved from [Link]
Sources
- 1. shubhamspecialty.com [shubhamspecialty.com]
- 2. lookchem.com [lookchem.com]
- 3. apicule.com [apicule.com]
- 4. benchchem.com [benchchem.com]
- 5. DE4202262A1 - Prepn. of 2-nitro-5-phenylthio-aniline - from chloro-nitroaniline and thiophenol in organic solvent contg. metal cpd., etc., useful for prepn. of phenyl-guanine or benzimidazole deriv. - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]
- 8. EP1091935A2 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]
- 9. Buy 2-Nitro-5-(phenylthio)aniline (EVT-305184) | 43156-47-4 [evitachem.com]
Technical Support Center: Troubleshooting Failed Suzuki Couplings with Thiophene Boronic Acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving thiophene boronic acids. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful yet sometimes finicky transformation. Here, we move beyond simple procedural lists to delve into the mechanistic underpinnings of common failures, providing you with the expert insights needed to diagnose and solve problems effectively.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is low, and I'm observing a significant amount of thiophene byproduct. What's happening?
This is a classic symptom of protodeboronation , a common and often frustrating side reaction in Suzuki couplings with heteroaryl boronic acids.[1][2] In this process, the carbon-boron bond of your thiophene boronic acid is cleaved and replaced by a proton, typically from a solvent or trace water, effectively destroying your starting material.[1][2] The rate of this undesired reaction can sometimes outcompete the desired cross-coupling, leading to poor yields.[1]
Underlying Causes & Solutions:
-
Base Strength and Concentration: Strong bases, particularly hydroxides like NaOH and KOH, are known to significantly accelerate protodeboronation.[1][3] The resulting high pH (>10) promotes the formation of a boronate species that is more susceptible to protonolysis.[1][3]
-
Reaction Temperature: Elevated temperatures increase the rates of both the desired coupling and the undesired protodeboronation.[1][4]
-
Expert Recommendation: Lower the reaction temperature. Many modern, highly active catalyst systems can operate efficiently at temperatures between 60-80 °C, which can dramatically slow the rate of protodeboronation.[1]
-
-
Catalyst Activity: A slow or inefficient catalyst system provides a larger window of opportunity for the boronic acid to decompose.[1]
Q2: My thiophene boronic acid seems to be degrading before the reaction even finishes. Are these reagents inherently unstable?
Yes, thiophene boronic acids, especially 2-thienylboronic acid, are notoriously unstable under typical Suzuki conditions.[1] If the troubleshooting steps for protodeboronation are insufficient, a more robust strategy involving the protection of the boronic acid moiety may be necessary.
Solutions for Unstable Boronic Acids:
-
Use of Boronic Esters: The free boronic acid is often the most susceptible to decomposition.[1] Converting it to a more stable derivative, such as a pinacol or MIDA boronate ester, can be highly effective.[2] These esters provide a "slow release" of the active boronic acid under the reaction conditions, keeping its concentration low at any given time and thus minimizing decomposition pathways.
-
Diethanolamine Adducts: Complexing the boronic acid with diethanolamine forms air- and water-stable crystalline solids.[5] These adducts can often be used directly in Suzuki couplings, particularly in protic solvents, where they release the boronic acid in a controlled manner.[5][6]
Q3: I'm not seeing any product formation at all. What are the first things I should check?
A complete lack of product formation points to a more fundamental issue with your reaction setup or reagents.
Initial Diagnostic Checklist:
-
Catalyst Activity: Ensure your palladium source and ligand are active. Palladium(II) precatalysts require in-situ reduction to the active Pd(0) species.[6] If you suspect catalyst deactivation, consider using a fresh bottle or a more robust precatalyst.
-
Inert Atmosphere: Oxygen can lead to the oxidative degradation of phosphine ligands and the palladium catalyst, as well as promote the homocoupling of your boronic acid.[6] Ensure your solvents are properly degassed and that the reaction is maintained under a positive pressure of an inert gas like nitrogen or argon.[4]
-
Reagent Quality: Verify the purity and integrity of your aryl halide, boronic acid, and base. Thiophene boronic acids can degrade upon storage.
-
Solvent Choice: The solvent system is critical for dissolving all reaction components and facilitating the catalytic cycle.[4] A mixture of an organic solvent (e.g., dioxane, toluene, THF) and an aqueous solution of the base is commonly used.[4] The ratio of organic solvent to water may require optimization.[4][7]
Q4: How do I choose the right catalyst and ligand for my specific thiophene boronic acid coupling?
The choice of catalyst and ligand is crucial for success.[4] While traditional catalysts like Pd(PPh₃)₄ can work, modern systems often provide significantly better results, especially for challenging substrates.[4]
Catalyst and Ligand Selection Guide:
| Catalyst System | Ligand Type | Advantages | Best For |
| Pd(OAc)₂ / SPhos or XPhos | Bulky, electron-rich monophosphine | High activity, good for sterically hindered substrates, often allows for lower reaction temperatures.[4] | General purpose, good starting point for optimization.[4] |
| Pd₂(dba)₃ / Buchwald Ligands | Bulky, electron-rich biaryl phosphines | Excellent for challenging couplings, including those with aryl chlorides.[8] | Electron-rich or sterically demanding coupling partners. |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Readily available, well-established. | Simple, unhindered substrates. Can be less effective for thiophenes.[9][10] |
| PdCl₂(dppf) | Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) | Robust, good for a range of substrates. | Can be effective, but may require higher temperatures. |
This table provides a general guideline. Optimal conditions may vary depending on the specific substrates.
In-Depth Troubleshooting Workflows
Workflow 1: Diagnosing and Overcoming Protodeboronation
This workflow provides a systematic approach to tackling the most common failure mode.
Caption: A decision-tree for troubleshooting protodeboronation.
Workflow 2: General Suzuki Coupling Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of a thiophene boronic acid with an aryl bromide.
Caption: A typical experimental workflow for Suzuki coupling.
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with Thiophene Boronic Acid
This protocol is a general starting point and may require optimization for specific substrates.[4]
Materials:
-
Aryl halide (1.0 equiv)
-
Thiophene boronic acid or its ester derivative (1.2–1.5 equiv)[1]
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)[4]
-
Phosphine ligand (e.g., SPhos, 4 mol%)[4]
-
Degassed solvent (e.g., Dioxane/water, 10:1 v/v)[6]
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, thiophene boronic acid, base, palladium catalyst, and ligand.
-
Seal the vessel and evacuate and backfill with an inert gas. Repeat this cycle three times.[4]
-
Add the degassed solvent system via syringe.[6]
-
Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).[4]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1][6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[1][6]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1][6]
-
Purify the crude product by flash column chromatography on silica gel.[1][6]
Protocol 2: Preparation of a Diethanolamine Boronate Adduct
This procedure can be used to stabilize a problematic boronic acid prior to its use in a coupling reaction.[6]
Procedure:
-
In a vial with a stir bar, dissolve the thiophene boronic acid (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methylene chloride).
-
Add diethanolamine (1.0 equiv) dropwise while stirring.
-
A precipitate will typically form. Stir the resulting slurry for 15-20 minutes.
-
Isolate the white solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in the Suzuki coupling reaction.[6]
Mechanistic Insights
The Suzuki-Miyaura Catalytic Cycle vs. Protodeboronation
Understanding the competition between the productive catalytic cycle and the destructive protodeboronation pathway is key to successful troubleshooting.
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
The key is to accelerate the transmetalation step (the "Desired Path") so that it outcompetes the base-catalyzed protodeboronation (the "Side Reaction").[1][3] This is achieved by using a highly active catalyst and optimized conditions as described throughout this guide.
References
-
Liu, J., et al. (2021). An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. Frontiers in Chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. Retrieved from [Link]
-
Caddick, S., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]
-
Chen, L., et al. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. Retrieved from [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
- Strømsodd, E. A., et al. (2021). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments.
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (2017). How to remove excess of thiophene boronic acid from reaction mixture? Retrieved from [Link]
-
Reddit. (2018). Suzuki purification problem. Retrieved from [Link]
-
ResearchGate. (2022). Simplified mechanism for the protodeboronation reaction. Retrieved from [Link]
-
MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]
-
National Institutes of Health (NIH). (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
ResearchGate. (2020). SM coupling of 1 with 2-thienylboronic on a 10 g scale. Retrieved from [Link]
-
ResearchGate. (2017). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from [Link]
-
National Institutes of Health (NIH). (2011). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. Retrieved from [Link]
-
PubMed. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protodeboronation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2001). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]
-
UniMiB. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Navigating the Labyrinth: A Technical Guide to Preventing Catalyst Poisoning in Thiophene-Substituted Aniline Synthesis
For Immediate Release
Technical Support Center | Application Note TA-004-TH
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of thiophene-substituted anilines. These valuable motifs are prevalent in pharmaceuticals and advanced materials, yet their synthesis via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, is frequently hampered by a critical challenge: catalyst poisoning.[1][2][3]
The electron-rich nature of the thiophene ring and the presence of the sulfur heteroatom, a known poison for palladium catalysts, create a unique set of obstacles that can lead to low yields, stalled reactions, and the formation of inactive palladium black.[4][5] This document provides an in-depth, question-and-answer-based troubleshooting guide, preventative strategies, and detailed protocols to help you navigate this complex synthetic landscape.
Part 1: Troubleshooting Guide & FAQs - Diagnosing and Solving Catalyst Deactivation
This section directly addresses common issues encountered during the synthesis of thiophene-substituted anilines.
Q1: My Buchwald-Hartwig amination between a bromothiophene and an aniline is giving low to no yield. What is the most likely cause?
A1: The primary suspect is catalyst deactivation, where the sulfur atom of the thiophene ring itself acts as an endogenous poison to the palladium catalyst.[4][5] Unlike poisoning from external contaminants, this is an inherent challenge of the substrate. The sulfur can coordinate strongly to the palladium center, disrupting the catalytic cycle.[5] Additionally, small, electron-rich five-membered heteroarenes like thiophene can promote catalyst deactivation by displacing the supporting phosphine ligand.[6]
Troubleshooting Steps:
-
Confirm Reagent Purity: While the thiophene is the likely culprit, first rule out external poisons. Ensure all solvents and the amine are rigorously degassed and anhydrous. Impurities in starting materials can deactivate the catalyst.[7]
-
Increase Catalyst Loading: As a simple first step, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes compensate for partial deactivation and push the reaction to completion.[4] However, this is not an ideal or cost-effective long-term solution.
-
Re-evaluate Your Ligand Choice: This is the most critical parameter. Standard phosphine ligands may not be robust enough. Switch to sterically hindered, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, BrettPhos), which are specifically designed to stabilize the palladium center and promote the desired catalytic cycle over deactivation pathways.[3][4][8] These bulky ligands can help shield the palladium from inhibitory interactions with the thiophene sulfur.
Q2: I'm observing the formation of a black precipitate (palladium black) in my reaction. What does this signify and how can I prevent it?
A2: The formation of palladium black is a clear visual indicator of catalyst decomposition and deactivation.[4] The catalytically active, soluble palladium species has aggregated into inactive, insoluble palladium(0) metal.[4] This is often caused by the instability of the Pd(0) species, especially when the oxidative addition step is slow or when the stabilizing ligand degrades or is displaced.[4]
Prevention Strategies:
-
Use Robust Ligands: As mentioned above, bulky, electron-rich phosphine ligands are more resistant to degradation at higher temperatures and are crucial for maintaining the stability of the catalytic species.[4]
-
Lower Catalyst Concentration (Ligand-less systems): Paradoxically, for some systems, particularly ligand-less palladium acetate catalysts used in direct arylation of thiophenes, higher catalyst concentrations can accelerate the formation of palladium black.[4][9] In such cases, using a lower palladium concentration (0.1–0.001 mol%) can lead to higher yields.[4][9]
-
Ensure Efficient Stirring: Inadequate mixing can create localized high concentrations of reagents, leading to catalyst decomposition.[4]
Q3: My reaction works for simple anilines, but when I use an aniline with electron-withdrawing groups, the yield drops significantly. Why?
A3: Anilines bearing electron-withdrawing substituents are less nucleophilic, which can slow down the C-N bond-forming reductive elimination step. This can allow catalyst deactivation pathways to become more competitive. In the context of thiophene substrates, a slower productive catalytic cycle gives the thiophene sulfur more opportunity to poison the palladium center. For these challenging couplings, higher catalyst loadings and more robust ligands are often necessary.[7][10]
Q4: Are there alternative catalysts to palladium that are less susceptible to sulfur poisoning?
A4: While palladium remains the workhorse for Buchwald-Hartwig amination, research into alternative catalysts is ongoing. For some C-S bond formation reactions, copper-based systems have shown promise and can be more tolerant to sulfur.[11] However, for C-N bond formation with thiophenes, palladium systems with highly specialized ligands are currently the most established solution. Nickel catalysts are also used for cross-coupling but can be susceptible to their own deactivation pathways, such as C-S insertion, particularly with fused thiophenes.
Part 2: Proactive Strategies for Preventing Catalyst Poisoning
Success in synthesizing thiophene-substituted anilines often lies in proactive experimental design. The following section outlines key preventative measures.
The Central Role of Ligand Selection
The choice of phosphine ligand is the most critical factor in overcoming catalyst poisoning by thiophene. The ideal ligand serves several functions: it stabilizes the palladium center, prevents aggregation into palladium black, and accelerates the rate-limiting steps of the catalytic cycle (oxidative addition and reductive elimination) to outcompete the poisoning process.
| Ligand Characteristic | Rationale for Thiophene Substrates | Recommended Ligands |
| Steric Bulk | Large, bulky ligands create a protective pocket around the palladium atom, sterically hindering the coordination of the thiophene's sulfur atom to the metal center. This bulkiness also facilitates the final reductive elimination step.[12] | XPhos, SPhos, BrettPhos, and other Buchwald-type biaryl phosphine ligands.[3][4][8] |
| Electron-Richness | Electron-donating ligands increase the electron density on the palladium(0) center, which promotes the initial, often rate-limiting, oxidative addition of the aryl halide.[12] A faster oxidative addition reduces the lifetime of the unstable Pd(0) species, minimizing the chance for deactivation.[4] | SPhos, and other ligands with electron-donating substituents on the biaryl backbone. |
| Bite Angle (for bidentate ligands) | For bidentate ligands like Xantphos, a wide bite angle can promote the desired reductive elimination pathway and has been used successfully in coupling aminothiophenes.[7][10] | Xantphos |
Below is a diagram illustrating the protective role of a bulky ligand.
Caption: Bulky ligands sterically shield the Pd center, inhibiting coordination by the thiophene sulfur.
Reaction Parameter Optimization
Beyond ligand selection, careful control of reaction conditions is vital.
-
Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is standard for Buchwald-Hartwig reactions.[13] However, for base-sensitive substrates, decomposition can contribute to catalyst deactivation.[6] In such cases, screening weaker bases like cesium carbonate (Cs₂CO₃) may be beneficial, as has been shown in the coupling of aminothiophenes.[7][10]
-
Solvent Choice: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.[1] The choice of solvent can influence catalyst solubility and stability.
-
Temperature Control: While heating is often required, excessive temperatures can accelerate ligand degradation, leading to catalyst decomposition.[4] It is crucial to find the optimal temperature that promotes the reaction without significantly degrading the catalyst.
The Use of Scavengers: A Note of Caution
While sulfur scavengers are effective for removing external sulfur contaminants like H₂S, their use to prevent poisoning from the thiophene substrate itself is not a standard or well-documented practice.[14][15] Adding a scavenger could lead to unwanted side reactions with the substrate or catalyst. The primary strategy should remain the use of a robust catalyst system.
Part 3: Experimental Protocols
The following is a generalized, yet detailed, protocol for a Buchwald-Hartwig amination of a bromothiophene with an aniline, incorporating best practices to mitigate catalyst poisoning.
Protocol: Palladium-Catalyzed Amination of 2-Bromothiophene with Aniline
Materials:
-
2-Bromothiophene
-
Aniline
-
Palladium(II) Acetate (Pd(OAc)₂)
-
XPhos (or other suitable bulky phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)
-
Stir plate, oil bath, and inert gas (Argon or Nitrogen) manifold
Procedure:
-
Reaction Setup (Inert Atmosphere is CRITICAL):
-
To an oven-dried Schlenk flask under a positive pressure of argon, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%), the bulky phosphine ligand (e.g., XPhos, 0.048 mmol, 4.8 mol%), and sodium tert-butoxide (e.g., 1.4 mmol).
-
Rationale: A ligand-to-palladium ratio of >2:1 is often beneficial for stabilizing the catalyst. The use of a pre-catalyst (e.g., XPhos Pd G3) can also be advantageous as it eliminates the need to handle the air-sensitive ligand and palladium source separately.
-
-
Reagent Addition:
-
Evacuate and backfill the flask with argon three times.
-
Add 2-bromothiophene (1.0 mmol) and aniline (1.2 mmol) via syringe.
-
Add anhydrous, degassed toluene (e.g., 5 mL).
-
Rationale: Using a slight excess of the amine can help drive the reaction to completion. Solvents must be rigorously dried and degassed to prevent catalyst deactivation by water or oxygen.
-
-
Reaction Execution:
-
Lower the flask into a pre-heated oil bath (typically 80-110 °C).
-
Stir the mixture vigorously for the required time (monitor by TLC, GC-MS, or LC-MS). Reactions can take from 2 to 24 hours depending on the substrates.
-
Rationale: Vigorous stirring is essential for good mass transfer and to prevent localized heating that could degrade the catalyst.[4]
-
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
The workflow for preventing catalyst poisoning is summarized in the diagram below.
Caption: A systematic workflow for troubleshooting low yields in thiophene-aniline coupling reactions.
By understanding the inherent challenge of the thiophene substrate and proactively selecting robust catalyst systems and optimized conditions, researchers can successfully synthesize these valuable compounds, paving the way for advancements in medicine and materials science.
References
- BenchChem. (n.d.). Catalyst deactivation issues in palladium-catalyzed synthesis of 2-(4-fluorophenyl)thiophene.
- ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts | Request PDF.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- BenchChem. (n.d.). Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amination of Anilines.
- University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years.
- ACS Publications. (2021, October 25). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics.
- Innospec. (n.d.). Scavengers.
- RSC Publishing. (n.d.). Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings - Green Chemistry.
- NIH. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC.
- ResearchGate. (n.d.). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling | Request PDF.
- ResearchGate. (n.d.). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines | Request PDF.
- BenchChem. (n.d.). A Comprehensive Technical Guide to the Synthesis of Substituted Anilines.
- PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
- ResearchGate. (n.d.). Scope of phenol and aniline with thiols. | Download Scientific Diagram.
- Google Patents. (n.d.). US20110220551A1 - Method of Scavenging Hydrogen Sulfide and/or Mercaptans Using Triazines.
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- 3. research.rug.nl [research.rug.nl]
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- 5. researchgate.net [researchgate.net]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 12. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. US20110220551A1 - Method of Scavenging Hydrogen Sulfide and/or Mercaptans Using Triazines - Google Patents [patents.google.com]
minimizing byproduct formation in the reaction of 5-chloro-2-nitroaniline
Technical Support Center: 5-Chloro-2-nitroaniline Reactions
A Foreword from the Senior Application Scientist
Welcome to the technical support center for 5-chloro-2-nitroaniline. As a pivotal intermediate in the synthesis of pharmaceuticals, dyes, and advanced materials, 5-chloro-2-nitroaniline is a molecule of significant industrial value.[1] Its reactivity, governed by the interplay between the amino, nitro, and chloro substituents, offers immense synthetic potential. However, this same reactivity can present challenges, leading to undesired byproducts that complicate purification and reduce yields.
This guide is designed for the practicing researcher and drug development professional. It moves beyond simple protocols to explore the mechanistic reasoning behind common experimental pitfalls. By understanding the "why," you can more effectively troubleshoot and optimize your reactions. The following sections are structured in a question-and-answer format to directly address the specific issues you may encounter in the lab.
Frequently Asked Questions (FAQs): Core Concepts
Q1: What are the primary reactive sites on 5-chloro-2-nitroaniline and how do they influence its chemistry?
A1: The molecule has three key functional groups whose electronic effects dictate its reactivity:
-
Nitro Group (-NO₂): This is a powerful electron-withdrawing group. Through resonance and inductive effects, it strongly deactivates the aromatic ring towards electrophilic attack but, crucially, activates it for Nucleophilic Aromatic Substitution (SNAr).[2][3] It specifically enhances the electrophilicity of the carbon atoms ortho and para to it.
-
Chlorine Atom (-Cl): As a halogen, it is electron-withdrawing inductively but a weak deactivator. It serves as an excellent leaving group in SNAr reactions, particularly because the nitro group is positioned ortho to it, stabilizing the intermediate carbanion (a Meisenheimer complex).[3]
-
Amino Group (-NH₂): This is an electron-donating group that activates the ring. However, its primary reactivity in the context of this molecule is often as a nucleophile itself or as a site for diazotization.[1][4]
The synergy between the ortho-nitro group and the chloro leaving group makes the C-Cl bond the most common site for substitution reactions.
Q2: My stored 5-chloro-2-nitroaniline has darkened over time. Is it still usable?
A2: 5-Chloro-2-nitroaniline is a yellow crystalline solid that is known to be sensitive to light and heat.[2][5] Darkening, often to a brown or orange-brown color, suggests potential degradation or the formation of minor impurities. While it may still be usable for some applications, a purity check via melting point, TLC, or HPLC is strongly recommended before use in a critical synthesis step. For optimal stability, store the compound in a tightly sealed, opaque container in a cool, dry, and well-ventilated area.[5]
Q3: What are the most common classes of byproducts I should anticipate when working with this molecule?
A3: Byproduct formation is highly dependent on the specific reaction being performed. However, common classes include:
-
Isomeric Products: In reactions involving modification of the aromatic ring, substitution may occur at unintended positions if reaction conditions are not selective.
-
Over-reaction/Polysubstitution Products: If the product of the initial reaction is more reactive than the starting material under the reaction conditions, secondary reactions can occur.
-
Decomposition Products: The instability of intermediates, such as diazonium salts, can lead to decomposition. For instance, premature decomposition of a diazonium salt often yields phenolic byproducts.[6]
-
Self-Coupling Products: In diazotization reactions, insufficient acid can allow the newly formed diazonium salt to couple with unreacted 5-chloro-2-nitroaniline, forming an azo dye byproduct.[6]
Troubleshooting Guide I: Nucleophilic Aromatic Substitution (SNAr)
SNAr is one of the most frequent transformations performed on 5-chloro-2-nitroaniline, where the chlorine atom is displaced by a nucleophile.
Q4: My SNAr reaction is sluggish and gives a low yield. How can I improve the conversion?
A4: Low conversion in SNAr reactions is typically tied to reaction kinetics. Consider these factors:
-
Nucleophile Strength: The reaction rate is directly proportional to the strength and concentration of the nucleophile. If using a neutral nucleophile (e.g., an amine), adding a non-nucleophilic base (like K₂CO₃ or Et₃N) can deprotonate it, increasing its nucleophilicity.
-
Solvent Choice: Polar aprotic solvents such as DMSO, DMF, or NMP are ideal for SNAr. They effectively solvate the cation of the nucleophilic salt while leaving the anion relatively "bare" and highly reactive.
-
Temperature: SNAr reactions are often accelerated by heat. However, this must be balanced against the potential for byproduct formation. A systematic increase in temperature (e.g., from 80 °C to 100 °C, then 120 °C) while monitoring the reaction by TLC or LC-MS is the best approach.
Q5: I am observing a significant amount of a dark, tarry byproduct in my SNAr reaction, especially at higher temperatures. What is it and how can I prevent it?
A5: The formation of dark, insoluble materials often points to decomposition pathways. The strong electron-withdrawing nature of the nitro group makes the aromatic ring highly electron-deficient. At elevated temperatures, this can promote undesired side reactions or polymerization, particularly with reactive nucleophiles.
-
Solution 1: Optimize Temperature: Carefully control the reaction temperature. Determine the lowest possible temperature that provides a reasonable reaction rate. A temperature screening is highly recommended.
-
Solution 2: Inert Atmosphere: Although not always necessary, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions that may contribute to the formation of colored impurities.
-
Solution 3: Gradual Addition: Adding the nucleophile slowly to the heated solution of 5-chloro-2-nitroaniline can help maintain a low instantaneous concentration of the nucleophile, potentially suppressing side reactions.
Workflow: Troubleshooting a Low-Yield SNAr Reaction
Caption: Troubleshooting workflow for low-yield SNAr reactions.
Troubleshooting Guide II: Diazotization Reactions
The conversion of the primary amine of 5-chloro-2-nitroaniline into a diazonium salt is a gateway to many other functional groups, especially in dye synthesis.[1] However, the diazonium intermediate is notoriously unstable.
Q6: As soon as I add my sodium nitrite solution, the reaction mixture foams vigorously and turns dark brown. What is happening?
A6: This is a classic sign of diazonium salt decomposition.[6] The diazonium group (-N₂⁺) is an excellent leaving group, and when it departs, it forms highly stable nitrogen gas (N₂), which is the cause of the foaming. The resulting aryl cation is highly reactive and will quickly react with water to form a phenol, which can lead to dark, complex mixtures.
-
The Cause: The primary culprit is almost always temperature. Diazotization reactions must be performed at low temperatures, typically between 0-5 °C.[6]
-
The Solution:
-
Use an Ice-Salt Bath: An ice-water bath may not be sufficient to absorb the heat of this exothermic reaction. An ice-salt bath can achieve temperatures of -10 to -20 °C, providing a better heat sink.
-
Slow, Sub-surface Addition: Add the aqueous solution of sodium nitrite (NaNO₂) dropwise and very slowly, ensuring the tip of the addition funnel or pipette is below the surface of the reaction mixture. This prevents localized heating at the point of addition.
-
Vigorous Stirring: Ensure the mixture is stirring efficiently to dissipate heat as it is generated.
-
Q7: My subsequent reaction (e.g., Sandmeyer or azo coupling) has a very low yield, even though the diazotization seemed to proceed without excessive foaming.
A7: This indicates that either the formation of the diazonium salt was incomplete or it decomposed before it could be used.
-
Insufficient Acidity: Diazotization requires a strong acid (e.g., HCl, H₂SO₄) to generate the true nitrosating agent, the nitrosonium ion (NO⁺), from NaNO₂.[6] Furthermore, the acid protonates the starting aniline, preventing it from reacting with the newly formed diazonium salt (a common side reaction).[6] Ensure at least 3 equivalents of acid are used: one to react with NaNO₂, one to form the aniline salt, and one to maintain high acidity.
-
Reagent Quality: Use a freshly prepared solution of sodium nitrite. Solid NaNO₂ can oxidize over time.
-
Confirmation of Diazotization: Before proceeding to the next step, you can test for the presence of the diazonium salt. Add a drop of the reaction mixture to a cold, alkaline solution of 2-naphthol. The immediate formation of a vibrant red-orange azo dye confirms the successful formation of the diazonium salt.[6][7]
Data Summary: Recommended Reaction Conditions
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Diazotization |
| Temperature | 80 - 140 °C (Optimization Required) | 0 - 5 °C (Strictly Controlled) |
| Solvent | Polar Aprotic (DMSO, DMF, NMP) | Aqueous Strong Acid (HCl, H₂SO₄) |
| Key Reagents | Nucleophile (e.g., R-NH₂, R-OH, R-SH), Optional Base | Sodium Nitrite (NaNO₂), Strong Acid |
| Common Pitfall | Decomposition at high temperatures | Diazonium salt decomposition above 5 °C |
| Troubleshooting | Lower temperature, use inert atmosphere | Use ice-salt bath, slow reagent addition |
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This is a representative protocol and must be adapted for the specific nucleophile being used.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 5-chloro-2-nitroaniline (1.0 eq) and a polar aprotic solvent (e.g., DMF, 5-10 mL per gram of starting material).
-
Reagents: Add the amine nucleophile (1.1 - 1.5 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-water and stir. The product will often precipitate.
-
Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol, methanol) to obtain the pure product.[8]
Protocol 2: General Procedure for Diazotization
Safety Note: Diazonium salts can be explosive when isolated and dry. They should always be kept in solution and used immediately.
-
Setup: In a beaker or flask surrounded by an ice-salt bath, add 5-chloro-2-nitroaniline (1.0 eq) to an excess of concentrated hydrochloric acid (approx. 3.0-4.0 eq) and water. Stir vigorously until a fine slurry of the amine hydrochloride salt is formed. Cool the mixture to 0 °C.
-
Nitrite Solution: In a separate flask, dissolve sodium nitrite (NaNO₂, 1.05 eq) in a small amount of cold water.
-
Reaction: Add the sodium nitrite solution dropwise to the cold, stirred amine slurry over 20-30 minutes. Use a thermometer to ensure the internal temperature does not rise above 5 °C.[6]
-
Completion: After the addition is complete, stir the reaction mixture for an additional 15-20 minutes in the ice bath. The resulting cold solution contains the diazonium salt and should be used immediately in the subsequent reaction step.
Reaction Scheme: Desired SNAr Pathway vs. Potential Side Reaction
Caption: Desired SNAr pathway versus potential byproduct formation under harsh conditions.
References
-
Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. (n.d.). Taylor & Francis. [Link]
-
Mastering Chemical Synthesis: A Deep Dive into 5-Chloro-2-nitroaniline Properties and Production. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- CN108329211A - The preparation method of 5- chloro-2-nitroanilines. (2018).
-
The Versatility of 5-Chloro-2-nitroaniline: Applications in Dye Synthesis and Organic Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Understanding 5-Chloro-2-nitroaniline: Properties and Handling for R&D. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. (2025). ResearchGate. [Link]
-
16.6 Nucleophilic Aromatic Substitution. (n.d.). OpenStax. [Link]
-
Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. (n.d.). Quick Company. [Link]
- CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline. (2005).
-
Second harmonic generation with 5-chloro-2-nitroaniline. (1989). European Patent Office. [Link]
-
Synthesis of 5-substituted imidazo[4,5-b]pyridinones by annelation of 4-amino-5-ethoxalyl-1H-imidazole derivatives with active methylene compounds. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (2021). PubMed Central. [Link]
-
How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020). National Institutes of Health. [Link]
-
Diazotisation. (n.d.). Organic Chemistry Portal. [Link]
-
Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment. (2025). PubMed. [Link]
-
ChemInform Abstract: Synthesis of Imidazo[4,5-b]pyridines with a Chiral Substituent at the Nitrogen Atom and Their Conversion to Piperazine Derivatives. (2013). ResearchGate. [Link]
-
Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. (n.d.). Oriental Journal of Chemistry. [Link]
-
5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. (n.d.). MDPI. [Link]
-
Write only reactions for diazotization of aniline to make red azodye and... (2024). Filo. [Link]
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- 8. Page loading... [wap.guidechem.com]
impact of temperature and pressure on "2-Nitro-5-(thiophen-2-yl)aniline" synthesis
Introduction
Welcome to the technical support guide for the synthesis of 2-Nitro-5-(thiophen-2-yl)aniline. This molecule is a key intermediate in various research and development applications, particularly in the synthesis of pharmaceuticals and functional materials. The primary synthesis route involves a nucleophilic aromatic substitution (SNAr) reaction, a class of transformation that is highly sensitive to reaction parameters. This guide provides in-depth, experience-based insights into the critical roles of temperature and pressure in optimizing this synthesis, presented in a practical question-and-answer format to address common challenges encountered in the laboratory.
The most frequently employed synthesis involves the reaction of a halo-nitroaniline, such as 5-chloro-2-nitroaniline, with a thiophenol derivative.[1][2] Success in this endeavor hinges on precise control of the reaction environment to maximize yield and purity while minimizing side-product formation.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: The Core Reaction - Mechanism and Conditions
Q1: What is the primary reaction mechanism for synthesizing this compound?
The synthesis is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, a nucleophile (the thiolate anion of thiophene-2-thiol) attacks the electron-deficient aromatic ring of 5-chloro-2-nitroaniline at the carbon atom bearing the chlorine. The strong electron-withdrawing nitro group (-NO₂) is crucial as it activates the ring towards nucleophilic attack, stabilizing the negatively charged intermediate (a Meisenheimer complex).[3] The chloride ion is then expelled to yield the final product. The reaction is often facilitated by a base to deprotonate the thiophenol, creating the more potent thiolate nucleophile.[2]
Q2: What are the typical starting materials and reagents for this synthesis?
The most common approach utilizes:
-
Aryl Halide: 5-chloro-2-nitroaniline
-
Nucleophile: Thiophen-2-thiol (Thiophene-2-mercaptan)
-
Base/Solvent System: Ammonia in a solvent like isopropanol, toluene, or isobutanol is frequently used.[1][4] Alternatively, bases like potassium carbonate in DMF can be employed.[5]
-
Catalyst (Optional): While not always necessary for this activated system, some related SNAr reactions, like the Ullmann condensation, utilize a copper catalyst, especially with less reactive aryl halides.[6][7]
Section 2: The Critical Role of Temperature
Q3: How does temperature influence the reaction rate and overall yield?
Temperature is arguably the most critical parameter. In line with the Arrhenius equation, increasing the temperature raises the kinetic energy of the reactant molecules, leading to more frequent and energetic collisions capable of overcoming the activation energy barrier.[8]
-
Too Low: At temperatures below the optimal range (e.g., < 40°C), the reaction rate can be impractically slow, leading to incomplete conversion even after extended reaction times.
-
Too High: Excessively high temperatures (e.g., > 140°C) can lead to the degradation of starting materials, intermediates, or the final product.[1] This often results in the formation of tarry byproducts and a significant decrease in the isolated yield of the desired compound.[9] It can also promote unwanted side reactions, such as the displacement of the nitro group or polymerization.
Q4: What is the recommended temperature range for this synthesis?
Based on established protocols, a temperature range of 40°C to 100°C is preferred for optimal results.[1] A common and effective setpoint is 60°C , which provides a good balance between a reasonable reaction rate and the minimization of side products.[1][4] Some procedures involving different base/solvent systems may call for higher temperatures, such as refluxing at 130-160°C.[5]
Q5: My reaction is producing significant impurities and the color is very dark. Could temperature be the cause?
Yes, this is a classic sign of overheating. The formation of dark, often tar-like, impurities is a common consequence of thermal degradation.[9] The nitro-aniline functional group can be sensitive to high heat, leading to complex decomposition pathways.
Troubleshooting Steps:
-
Reduce Temperature: Lower the reaction temperature to the recommended 60-80°C range.[1]
-
Ensure Uniform Heating: Use an oil bath and vigorous stirring to avoid localized hot spots in the reaction vessel.
-
Monitor Progress: Use Thin-Layer Chromatography (TLC) to monitor the reaction. Once the starting material is consumed, proceed immediately to workup to avoid prolonged heating of the product.[9]
Section 3: Understanding and Controlling Pressure
Q6: Why is this reaction often performed in an autoclave under pressure?
Pressure is a key parameter when a gaseous reagent, such as ammonia , is used.[1] The primary functions of pressure in this context are:
-
Increase Reagent Concentration: According to Henry's Law, increasing the partial pressure of a gas above a liquid increases the concentration of that gas dissolved in the liquid. In this synthesis, pressurizing the autoclave with ammonia ensures a sufficient concentration of the base is available in the solvent to facilitate the reaction.
-
Maintain Liquid Phase: For reactions run above the boiling point of the solvent at atmospheric pressure, a sealed system (autoclave) is necessary to maintain the solvent in its liquid phase.
Q7: What is the optimal pressure range for the synthesis?
Protocols have been successfully demonstrated across a range of 1 to 20 bar.[1][10] A commonly cited effective pressure is 9 bar .[4] The pressure is typically established by charging the heated reaction mixture with ammonia gas and is maintained throughout the addition of the thiophenol.[1]
Q8: What are the risks associated with incorrect pressure control?
-
Insufficient Pressure: If the pressure is too low, the concentration of dissolved ammonia may be insufficient. This can lead to a slow or stalled reaction, as the deprotonation of thiophen-2-thiol to the active thiolate nucleophile will be inefficient.
-
Excessive Pressure: This poses a significant safety hazard. Always operate an autoclave within its specified pressure limits and ensure it is equipped with a properly functioning pressure relief valve. From a chemical standpoint, extremely high pressures are generally unnecessary for this transformation and do not offer significant advantages, while increasing operational risk.
Section 4: Data Summary & Visualization
Table 1: Impact of Temperature and Pressure on Synthesis Parameters
| Parameter | Condition | Effect on Reaction | Troubleshooting/Optimization Notes |
| Temperature | Low (< 40°C) | Very slow reaction rate, incomplete conversion. | Increase temperature gradually to 60-80°C range.[1] |
| Optimal (60-100°C) | Good balance of reaction rate and product purity. High yields (>90%) are achievable.[1][4] | Target 60°C as a starting point for optimization. | |
| High (> 140°C) | Increased rate of side reactions, product degradation, formation of tars, lower yield.[1][9] | Immediately reduce heat. Ensure even heating with an oil bath. | |
| Pressure | Low (< 4 bar) | Insufficient concentration of dissolved ammonia, leading to a slow or stalled reaction. | Increase ammonia charge to achieve a pressure of at least 4 bar, optimally 9 bar.[1] |
| (with NH₃) | Optimal (4-9 bar) | Sufficient ammonia concentration for efficient catalysis and HCl scavenging.[1] | Maintain constant pressure during thiophenol addition.[1] |
| High (> 20 bar) | No significant chemical benefit, increases safety risks. | Operate within the safe limits of the equipment. This level of pressure is not required.[1] |
Diagrams and Workflows
The following diagrams visualize the key relationships and the experimental workflow.
Caption: Fig. 1: Conceptual diagram of the optimal operating window.
Caption: Fig. 2: Step-by-step synthesis workflow.
Detailed Experimental Protocol
This protocol is adapted from established industrial procedures and provides a robust starting point for laboratory synthesis.[1][4]
Safety Precautions: This procedure must be conducted in a well-ventilated fume hood by trained personnel. An autoclave is a high-pressure device and must be operated with extreme caution according to the manufacturer's instructions. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Materials & Reagents:
-
5-chloro-2-nitroaniline
-
Thiophen-2-thiol
-
Isopropanol (solvent)
-
Ammonia (anhydrous, gas or liquid)
-
Autoclave with stirring, heating, pressure control, and liquid/gas addition ports
Step-by-Step Procedure:
-
Vessel Preparation: In a suitable autoclave, suspend 5-chloro-2-nitroaniline (1.0 eq) in isopropanol (approx. 1.25 mL per gram of starting material).
-
Heating: Seal the autoclave and begin stirring. Heat the reaction mixture to 60°C .
-
Pressurization: Once the temperature has stabilized, slowly introduce ammonia into the autoclave until the internal pressure reaches and stabilizes at 9 bar .
-
Nucleophile Addition: Over 1.5 hours, slowly pump thiophen-2-thiol (1.1 eq) into the reaction mixture. During the addition, carefully monitor the pressure and add more ammonia as needed to maintain a constant 9 bar .
-
Reaction: After the addition is complete, continue to stir the mixture at 60°C and 9 bar for an additional 6 hours. Monitor the reaction's progress by taking aliquots (if the system allows) for TLC or LC-MS analysis.
-
Cooldown and Depressurization: Once the reaction is complete, cool the autoclave to room temperature. Slowly and carefully vent the excess ammonia pressure in the fume hood.
-
Workup: Open the autoclave and filter the resulting product suspension. Wash the collected solid residue first with a small amount of cold isopropanol and then thoroughly with water.
-
Drying: Dry the yellow, powdery product under a vacuum to obtain this compound. Yields of >95% with >90% purity are commonly reported with this method.[1][4]
References
-
Title: Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity Source: Journal of Organic Chemistry URL: [Link]
-
Title: Regioselectivity in Electrophilic Aromatic Substitution: Mechanism Source: StudySmarter URL: [Link]
- Title: US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)
- Title: CN108299259B - Preparation method of 2-amino-5-thiophenyl- (2-methoxy)
-
Title: Ullmann condensation Source: Wikipedia URL: [Link]
-
Title: Ullmann Reaction Source: BYJU'S URL: [Link]
-
Title: Ullmann Condensation Source: SynArchive URL: [Link]
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]
- Title: EP1091935A2 - Method for preparing 2-nitro-5-(phenylthio)
-
Title: Ullmann Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: How pressure effects order of reaction kinetics Source: Reddit r/chemhelp URL: [Link]
-
Title: Electrophilic aromatic substitution Source: Wikipedia URL: [Link]
-
Title: Chapter 4 The Kinetics of Pressure-Dependent Reactions Source: ResearchGate URL: [Link]
Sources
- 1. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]
- 2. Buy 2-Nitro-5-(phenylthio)aniline (EVT-305184) | 43156-47-4 [evitachem.com]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. 2-Nitro-5-(phenylthio)aniline | 43156-47-4 [chemicalbook.com]
- 5. CN108299259B - Preparation method of 2-amino-5-thiophenyl- (2-methoxy) acetanilide - Google Patents [patents.google.com]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. EP1091935A2 - Method for preparing 2-nitro-5-(phenylthio)-anilines - Google Patents [patents.google.com]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr)
A Guide to Strategic Selection of Base and Solvent
Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr). As a Senior Application Scientist, my goal is to provide you with not just protocols, but a foundational understanding of the principles governing these powerful reactions. SNAr is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for creating C-N, C-O, and C-S bonds.[1] However, its success is critically dependent on the nuanced interplay between the substrate, nucleophile, solvent, and base.
This guide is structured to help you troubleshoot common issues and optimize your reaction conditions by focusing on the strategic selection of bases and solvents, moving from general questions to specific, actionable troubleshooting advice.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the basis of SNAr optimization.
Q1: What is the primary role of a base in an SNAr reaction? A base typically serves one of two main functions in an SNAr reaction. Its most common role is to deprotonate a neutral nucleophile (e.g., an alcohol, thiol, or amine) to generate a more potent anionic nucleophile (an alkoxide, thiolate, or amide).[2] This significantly increases the nucleophile's reactivity towards the electron-deficient aromatic ring. Secondly, a base can act as a scavenger for any acidic byproducts generated during the reaction, such as HCl or HBr, preventing them from protonating the desired product or nucleophile.[1]
Q2: How do I select the right base for my reaction? The ideal base should be strong enough to completely deprotonate the nucleophile but not so reactive that it leads to unwanted side reactions with your substrate or solvent. A good rule of thumb is to choose a base whose conjugate acid has a pKa at least 2-3 units higher than the pKa of the nucleophile. For example:
-
For alcohols (pKa ~16-18): Strong bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or potassium bis(trimethylsilyl)amide (KHMDS) are effective.[3]
-
For phenols (pKa ~10): Milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient.
-
For amines (pKa ~35-40): Deprotonation is difficult and often not required, but if necessary, very strong bases are needed. More commonly, an excess of the amine nucleophile or a non-nucleophilic organic base is used to scavenge acid.
Q3: What is the best type of solvent for an SNAr reaction? Polar aprotic solvents are overwhelmingly the preferred choice for SNAr reactions.[2][4] Common examples include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), acetonitrile (MeCN), and tetrahydrofuran (THF).[4][5][6]
Q4: Why are polar aprotic solvents so effective for SNAr reactions? The effectiveness of polar aprotic solvents stems from their ability to dissolve the reactants and stabilize the charged Meisenheimer intermediate, which is a key step in the reaction mechanism.[7][8] Crucially, they solvate the cation of the nucleophile salt but poorly solvate the anion.[2] This leaves the nucleophilic anion "naked" and highly reactive, accelerating the rate-determining nucleophilic attack. In contrast, protic solvents (like water or alcohols) form strong hydrogen bonds with the anionic nucleophile, creating a solvent cage that blunts its reactivity and significantly slows the reaction.[2][9][10]
Q5: Can I run an SNAr reaction without a base? Yes, a base is not always necessary. If your nucleophile is already anionic (e.g., sodium azide, sodium methoxide) or if it is a strong, neutral nucleophile reacting with a highly activated substrate, a base may not be required. However, if an acidic byproduct is formed (e.g., H-F), a base is still recommended to prevent protonation of the starting nucleophile.
Part 2: Troubleshooting Guide
This section addresses specific experimental failures and provides a logical path to their resolution.
Problem 1: Low or No Product Yield
Potential Cause A: Ineffective Nucleophile Generation Your nucleophile may not be sufficiently deprotonated, rendering it too weak to attack the aromatic ring. This is a common issue when using a base that is too weak for the chosen nucleophile.
-
Troubleshooting Steps:
-
Verify pKa Values: Compare the pKa of your nucleophile with the pKa of the conjugate acid of your base. Ensure the base is strong enough (pKa of conjugate acid should be >2 units higher).
-
Switch to a Stronger Base: If you are using K₂CO₃ with an aliphatic alcohol, it is likely not strong enough. Switch to a stronger base like NaH or KHMDS.[3][4]
-
Pre-form the Nucleophile: Instead of adding all reagents at once, try pre-treating your nucleophile with the base in the solvent for 15-30 minutes before adding the electrophile.[11] This ensures the anionic nucleophile is fully formed before the main reaction begins.
-
Potential Cause B: Poor Solvent Choice The solvent may be deactivating your nucleophile or failing to stabilize the reaction intermediate.
-
Troubleshooting Steps:
-
Avoid Protic Solvents: If you are using a protic solvent like ethanol or water, it is likely solvating and deactivating your nucleophile.[2][10]
-
Switch to a Polar Aprotic Solvent: Replace the protic solvent with a high-quality, anhydrous polar aprotic solvent like DMSO or DMF.[12] These solvents enhance nucleophilicity.[2]
-
Ensure Anhydrous Conditions: Traces of water in your solvent can protonate the generated anionic nucleophile. Use a dry solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[4]
-
Problem 2: Formation of Side Products
Potential Cause A: Reaction with Solvent (Solvolysis) Some polar aprotic solvents, particularly DMF, can decompose at high temperatures (>120 °C) to generate dimethylamine, which is nucleophilic and can compete with your intended nucleophile.[4]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: If possible, run the reaction at a lower temperature.
-
Change the Solvent: If high temperatures are necessary, switch from DMF to a more thermally stable solvent like DMSO or NMP.[4]
-
Potential Cause B: Hydrolysis of Starting Material or Product If your starting material or product is sensitive to water, trace amounts in the reagents or solvent can lead to the formation of undesired hydroxy-substituted byproducts.
-
Troubleshooting Steps:
-
Use Anhydrous Reagents: Dry your solvent over molecular sieves or use a commercially available anhydrous grade. Ensure your starting materials and base are dry.
-
Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to exclude moisture from the air.[4]
-
Potential Cause C: Base-Induced Side Reactions A very strong base can sometimes react directly with the aromatic substrate, especially if the substrate has other sensitive functional groups (e.g., an aldehyde, which could undergo a Cannizzaro reaction).[11]
-
Troubleshooting Steps:
-
Use a Milder Base: If possible, select a milder base that is still capable of deprotonating your nucleophile (e.g., K₂CO₃ instead of NaH for a phenol).
-
Control Stoichiometry: Use only a slight excess (e.g., 1.1 equivalents) of the base to minimize potential side reactions.
-
Lower the Temperature: Add the base and/or electrophile at a lower temperature (e.g., 0 °C) to control the initial exotherm and minimize side reactions.[11]
-
Part 3: Experimental Protocols & Data Tables
Protocol 1: General Procedure for SNAr with an Alcohol Nucleophile
This protocol describes a typical SNAr reaction between an activated aryl fluoride and an alcohol using sodium hydride as the base.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 eq).
-
Washing (Optional but Recommended): Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, decanting the hexane carefully under nitrogen.
-
Solvent Addition: Add anhydrous DMSO (or DMF) to the flask via syringe to achieve a final substrate concentration of 0.1-0.5 M.
-
Nucleophile Addition: Cool the suspension to 0 °C in an ice bath. Slowly add the alcohol nucleophile (1.1 eq) dropwise. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. Vigorous hydrogen gas evolution will be observed.
-
Electrophile Addition: Add the activated aryl halide (1.0 eq), either neat or dissolved in a small amount of anhydrous DMSO.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed.[4]
-
Work-up: Cool the reaction to room temperature and cautiously quench by slowly adding it to a beaker of cold water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Tables for Reagent Selection
Table 1: Common Bases for SNAr Reactions
| Base | Formula | Conjugate Acid | pKa of Conjugate Acid | Typical Use Case |
| Sodium Hydride | NaH | H₂ | ~36 | Deprotonation of alcohols, thiols |
| Potassium tert-Butoxide | KOtBu | t-BuOH | ~19 | Deprotonation of alcohols, hindered systems |
| Potassium Carbonate | K₂CO₃ | HCO₃⁻ | ~10.3 | Deprotonation of phenols, thiophenols |
| Cesium Carbonate | Cs₂CO₃ | HCO₃⁻ | ~10.3 | Often more soluble and reactive than K₂CO₃ |
| Potassium Hydroxide | KOH | H₂O | ~15.7 | Deprotonation of phenols; can introduce water |
| Triethylamine | Et₃N | Et₃NH⁺ | ~10.8 | Non-nucleophilic acid scavenger |
| DBU | C₉H₁₆N₂ | DBUH⁺ | ~13.5 | Strong, non-nucleophilic organic base |
Table 2: Properties of Common Solvents for SNAr Reactions
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Notes |
| DMSO | Polar Aprotic | 47 | 189 | Excellent for SNAr; high boiling point |
| DMF | Polar Aprotic | 37 | 153 | Good general-purpose solvent; can decompose |
| NMP | Polar Aprotic | 32 | 202 | High boiling point; stable alternative to DMF |
| Acetonitrile | Polar Aprotic | 37.5 | 82 | Lower boiling point; good for milder conditions |
| THF | Polar Aprotic | 7.5 | 66 | Less polar; may require stronger conditions |
| Ethanol | Polar Protic | 24.5 | 78 | Generally avoided; can reduce nucleophilicity |
| Water | Polar Protic | 80.1 | 100 | Generally avoided; can lead to hydrolysis |
Part 4: Visualizing Key Concepts
The SNAr Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The key is the formation of a resonance-stabilized carbanion known as a Meisenheimer complex.[7][8][13]
Caption: The SNAr reaction pathway via the Meisenheimer complex.
Decision Workflow for Base & Solvent Selection
This workflow provides a logical path for choosing the optimal base and solvent for your SNAr reaction.
Caption: Decision workflow for selecting an appropriate base and solvent.
References
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions.... Retrieved from [Link]
-
American Chemical Society. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Retrieved from [Link]
-
ResearchGate. (2013). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Retrieved from [Link]
-
WordPress. (2021, January 2). SNAr Solvents and Reagents. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, February 13). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 1 Optimization of the nucleophilic aromatic substitution reaction. Retrieved from [Link]
-
Reddit. (2021, December 23). SNAr troubleshooting. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, March 22). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]
-
ResearchGate. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
WordPress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link]
-
American Chemical Society. (2015, September 17). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Retrieved from [Link]
-
ResearchGate. (2017, March 18). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. Retrieved from [Link]
Sources
- 1. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 9. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. reddit.com [reddit.com]
- 12. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Strategies for the Purification of 2-Nitro-5-(thiophen-2-yl)aniline
Welcome to the technical support center for "2-Nitro-5-(thiophen-2-yl)aniline." This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven strategies and troubleshoot common issues encountered during the purification of this key synthetic intermediate. Our focus is on delivering practical, field-proven insights to help you achieve the highest possible purity for your downstream applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purification of this compound, providing the essential knowledge needed before undertaking experimental work.
Q1: What are the most common synthetic routes for this compound, and what impurities should I anticipate?
A1: The synthetic strategy directly dictates the impurity profile. The two most prevalent methods are Palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
-
Suzuki-Miyaura Cross-Coupling: This involves reacting an aniline derivative (e.g., 5-bromo-2-nitroaniline) with a thiophene boronic acid.[1][2][3][4][5] This is a robust method but can introduce specific impurities.
-
Buchwald-Hartwig Amination: This cross-coupling reaction connects an aryl halide (e.g., 2-bromo-5-nitrothiophene) with an amine.[6][7][8] While versatile, it can also lead to characteristic byproducts.
-
Nucleophilic Aromatic Substitution (SNAr): This route often involves reacting a halo-nitroaniline, such as 5-chloro-2-nitroaniline, with a thiophenol in the presence of a base.[9][10][11][12] This is a classical and often high-yielding approach.
Understanding your synthetic route is the first step in diagnosing purity issues. The table below summarizes the most common impurities associated with each method.
| Synthetic Route | Common Starting Materials | Potential Key Impurities | Rationale for Formation |
| Suzuki-Miyaura Coupling | 5-Bromo-2-nitroaniline, Thiophen-2-ylboronic acid | Unreacted 5-bromo-2-nitroaniline: Incomplete reaction. More polar than the product. 2,2'-Bithiophene (Homocoupling): Self-coupling of the boronic acid. Significantly less polar. Palladium Residues: Catalyst carryover. | Inefficient catalysis or non-stoichiometric reagents can lead to leftover starting materials. The conditions for Suzuki coupling can also promote the homocoupling of the boronic acid reagent.[1][2] |
| Buchwald-Hartwig Amination | 2-Bromo-5-nitrothiophene, Aniline | Unreacted Starting Materials: Incomplete coupling. Hydrodehalogenated Thiophene: Side reaction where the halide is replaced by hydrogen. Palladium/Ligand Residues: Catalyst and ligand carryover. | The catalytic cycle can sometimes be interrupted by side reactions like hydrodehalogenation, especially if moisture is present. Incomplete conversion is also a common issue.[6][7] |
| Nucleophilic Aromatic Substitution (SNAr) | 5-Chloro-2-nitroaniline, Thiophenol | Unreacted 5-chloro-2-nitroaniline: Incomplete reaction. Diphenyl disulfide: Oxidation of the thiophenol starting material. Over-reaction Products: Potential for reaction at other sites under harsh conditions. | Thiophenols are susceptible to oxidation to form disulfides, especially if the reaction is not kept under an inert atmosphere. Incomplete reaction is common if the base is not strong enough or the temperature is too low.[9][11] |
Q2: What are the key physicochemical properties of this compound that influence purification?
A2: The molecule's structure—containing a primary amine, a nitro group, and two aromatic rings—defines its behavior.
-
Polarity: It is a moderately polar compound. The nitro (-NO₂) and amine (-NH₂) groups are polar, while the phenyl and thiophene rings are nonpolar. This polarity is crucial for separation by chromatography.
-
Solubility: It is generally soluble in moderately polar organic solvents like ethyl acetate, dichloromethane, and acetone. It has limited solubility in nonpolar solvents like hexanes and low solubility in water. This differential solubility is the basis for purification by recrystallization.
-
Stability: The aniline moiety can be sensitive to oxidation, especially when exposed to air and light over long periods. It is advisable to handle and store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.[13]
Q3: What analytical techniques are essential for assessing the purity of my sample?
A3: A multi-faceted approach is recommended for a definitive purity assessment.
-
Thin-Layer Chromatography (TLC): This is the first and most immediate tool for monitoring reaction progress and assessing the complexity of the crude mixture. It is indispensable for developing a solvent system for column chromatography.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the final product and identifying any organic impurities. The presence of unexpected signals or incorrect integration values indicates impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides a highly accurate assessment of purity by separating components and providing their mass-to-charge ratio. It is excellent for detecting trace-level impurities that may not be visible by NMR.
Q4: What are the expected spectral characteristics for pure this compound?
A4: While experimental conditions can cause slight variations, the following table provides predicted NMR data based on the compound's structure and data from analogous compounds. This serves as a useful reference for confirming product identity.[15][16]
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||
| Proton | Chemical Shift (ppm) | Carbon | Chemical Shift (ppm) |
| Amine (-NH₂) | ~6.0-6.5 (broad singlet) | C-NH₂ | ~145-150 |
| Aniline-H (ortho to -NH₂) | ~7.8-8.0 (doublet) | C-NO₂ | ~130-135 |
| Aniline-H (meta to -NH₂) | ~7.2-7.4 (doublet of doublets) | C-Thiophene | ~120-125 |
| Aniline-H (ortho to -Thiophene) | ~6.8-7.0 (doublet) | Aromatic C-H | ~115-130 |
| Thiophene-H | ~7.0-7.6 (multiplet) | Thiophene C-S | ~140-145 |
| Aldehyde-H (if present as impurity) | ~9.5-10.0 (singlet) | Thiophene C-H | ~125-130 |
Section 2: Troubleshooting Guide
This guide is formatted to address specific problems you may encounter during your experiments.
Problem 1: My crude reaction mixture is complex, showing multiple spots on the TLC. What is the best primary purification strategy?
Solution: For complex mixtures with components of varying polarities, flash column chromatography on silica gel is the most effective and recommended primary purification method.[13][14]
Causality: The silica gel stationary phase is highly polar. Non-polar impurities (like 2,2'-bithiophene homocoupling byproduct) will travel quickly through the column with a non-polar mobile phase, while the more polar desired product and highly polar starting materials (like 5-bromo-2-nitroaniline) will be retained longer. This difference in interaction allows for effective separation.
Problem 2: I'm setting up a silica gel column. How do I choose the right solvent system (eluent)?
Solution: The ideal eluent is determined by running analytical TLC plates with different solvent systems. The goal is to find a system that gives your desired product a retention factor (Rf) of approximately 0.25-0.35 .
Step-by-Step Optimization:
-
Start with a non-polar/polar mixture. A common and effective starting point for this compound is a mixture of Hexanes and Ethyl Acetate (EtOAc).
-
Test different ratios. Spot your crude mixture on three separate TLC plates and run them in jars containing 10%, 20%, and 30% EtOAc in Hexanes.
-
Analyze the results.
-
If all spots remain at the baseline, the system is not polar enough. Increase the percentage of EtOAc.
-
If all spots run to the top of the plate, the system is too polar. Decrease the percentage of EtOAc.
-
The system that separates the desired spot from impurities and places it at an Rf of ~0.3 is ideal for your column.
-
| Recommended Starting Solvent Systems for TLC Analysis |
| System 1 (Low Polarity): 9:1 Hexanes / Ethyl Acetate |
| System 2 (Medium Polarity): 4:1 Hexanes / Ethyl Acetate |
| System 3 (Higher Polarity): 2:1 Hexanes / Ethyl Acetate |
Problem 3: My compound is streaking on the TLC plate and the column. What's wrong?
Solution: Streaking is a common issue that indicates poor interaction with the stationary phase. It can be caused by several factors.
-
Overloading: You have applied too much sample to the TLC plate or column. Try diluting your sample.[13]
-
Inappropriate Solvent: The compound may have poor solubility in the chosen eluent, causing it to precipitate and re-dissolve as it moves. Ensure your compound is fully soluble in the mobile phase.
-
Acidic/Basic Nature: The free amine group can interact strongly and irreversibly with the acidic silanol groups on the silica surface. To mitigate this, add 0.5-1% triethylamine (NEt₃) to your eluent system. This will "cap" the acidic sites and allow your compound to elute cleanly.
Problem 4: After column chromatography, my product is still not pure enough for my next step. What should I do?
Solution: If column chromatography fails to remove all impurities, particularly those with very similar polarity to your product, recrystallization is the ideal secondary purification technique.[12][17]
Causality: Recrystallization is a powerful technique for purifying crystalline solids. It works on the principle that the desired compound will be highly soluble in a hot solvent but sparingly soluble at a cold temperature, while impurities will either remain soluble in the cold solvent or be insoluble in the hot solvent. This allows for the selective crystallization of the pure product.
Problem 5: How do I select an appropriate recrystallization solvent?
Solution: The perfect solvent follows the "soluble hot, insoluble cold" rule. You can screen potential solvents using small amounts of your product in test tubes.
| Solvent/System | Rationale | Procedure |
| Methanol (MeOH) | Mentioned in literature for a similar compound.[17] A good starting point. | Add hot MeOH dropwise until the solid just dissolves. Allow to cool slowly. |
| Ethanol/Water | A versatile polar system. | Dissolve the compound in a minimum of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy (saturation point). Allow to cool. |
| Ethyl Acetate/Hexanes | A common system for moderately polar compounds. | Dissolve the compound in a minimum of hot ethyl acetate. Add hexanes dropwise until the solution becomes cloudy. Re-heat to clarify and then cool slowly.[13] |
| Toluene | Can be effective for aromatic compounds. | Use the same procedure as for methanol. |
Problem 6: My final product is an oil or fails to crystallize after purification. How can I induce crystallization?
Solution: Oiling out or failing to crystallize is a common frustration. Here are several techniques to try:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic glass shards can provide nucleation sites for crystal growth.
-
Seeding: If you have a tiny crystal of pure product from a previous batch, add it to the supersaturated solution. This "seed" crystal will act as a template for further crystal growth.
-
Trituration: If you have an oil, add a small amount of a solvent in which the compound is insoluble (like cold hexanes). Use a glass rod to vigorously stir and break up the oil. This can sometimes induce a phase change to a solid.
-
Reduce Solvent Volume: Slowly evaporate some of the solvent to increase the concentration of your compound, which may force crystallization upon cooling.
Section 3: Detailed Experimental Protocols
Protocol 1: Step-by-Step Guide to Flash Column Chromatography
This protocol is a general guideline for purifying ~500 mg of crude this compound.
-
Preparation of the Column:
-
Select a glass column with a diameter of 2-3 cm.
-
Place a small plug of glass wool at the bottom, followed by a ~0.5 cm layer of sand.
-
Prepare a slurry of silica gel (approx. 25-30 g for 500 mg crude) in your chosen eluent (e.g., 15% EtOAc in Hexanes).
-
Pour the slurry into the column, gently tapping the sides to dislodge air bubbles and ensure even packing.
-
Add another layer of sand on top of the silica bed to prevent disturbance.
-
Run eluent through the column until the silica bed is stable and the eluent level is just above the top sand layer. Do not let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the 500 mg of crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add ~1-2 g of silica gel to this solution.
-
Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add your eluent to the column.
-
Apply gentle pressure (using a pump or house air) to achieve a steady flow rate (drip rate of ~5-10 cm/minute).
-
Collect the eluate in a series of labeled test tubes (e.g., 20 mL fractions).
-
Monitor the separation by spotting alternate fractions onto a TLC plate and visualizing under a UV lamp (254 nm).
-
Combine the fractions that contain only the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Step-by-Step Guide to Recrystallization
-
Solvent Selection: Choose an appropriate solvent or solvent system based on the screening tests described in Problem 5.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot solvent dropwise while stirring or swirling until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, catalyst residues), perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Section 4: Visual Guides & Workflows
Diagram 1: General Purification Workflow
This flowchart outlines the logical progression from a crude reaction mixture to a highly pure final product.
Caption: A decision-based workflow for purifying this compound.
Diagram 2: Troubleshooting Common TLC Issues
This decision tree helps diagnose and solve common problems observed during thin-layer chromatography analysis.
Caption: A decision tree for diagnosing and resolving common TLC analysis issues.
Section 5: References
-
Google Patents. CN108299259B - Preparation method of 2-amino-5-thiophenyl- (2-methoxy) acetanilide.
-
National Center for Biotechnology Information. 2-Amino-5-nitro-N-[(E)-thiophen-2-ylmethylidene]aniline. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Google Patents. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
-
Google Patents. EP1091935A2 - Method for preparing 2-nitro-5-(phenylthio)-anilines.
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Chemistry Stack Exchange. Laboratory and commercial preparations of aniline other than reduction of nitroarenes. [Link]
-
MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]
-
Semantic Scholar. Recent advances in the synthesis of thienoindole analogs and their diverse applications. [Link]
-
SIELC Technologies. Separation of 5-Mesyl-2-((2-nitrophenyl)thio)aniline on Newcrom R1 HPLC column. [Link]
-
PubMed. Buchwald-Hartwig Amination of Nitroarenes. [Link]
-
ResearchGate. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]
-
MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
National Center for Biotechnology Information. 2-Ethyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline. [Link]
-
ResearchGate. (PDF) 2-Ethyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline. [Link]
-
MDPI. Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. [Link]
-
Magritek. Column Chromatography. [Link]
-
IUCr Journals. Crystal structure and Hirshfeld surface analysis of 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)- methylidene]aniline. [Link]
-
PubMed. 2-Amino-5-nitro-N-[(E)-thio-phen-2-yl-methyl-idene]aniline. [Link]
-
National Center for Biotechnology Information. (Z)-2-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline. [Link]
-
National Center for Biotechnology Information. 2-nitro-N-(4-nitrophenyl)aniline. [Link]
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- 9. Buy 2-Nitro-5-(phenylthio)aniline (EVT-305184) | 43156-47-4 [evitachem.com]
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- 17. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Challenges in the Scale-Up of Nitroaniline Derivative Synthesis
Welcome to the Technical Support Center for Nitroaniline Derivative Synthesis. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to the common challenges encountered during the scale-up of these crucial synthetic processes. This resource is structured in a question-and-answer format to directly address specific issues, offering not just protocols, but the fundamental reasoning behind them.
Part 1: Reaction Control & Safety
The nitration of anilines and their derivatives is notoriously exothermic, presenting significant safety and quality control challenges during scale-up.[1][2][3] This section focuses on mitigating these risks.
Frequently Asked Questions (FAQs)
Q1: My nitration reaction is experiencing a thermal runaway, with the temperature rapidly increasing beyond the capacity of my cooling system. What are the immediate steps and long-term preventative measures?
A1: Immediate action is critical to prevent vessel over-pressurization and potential explosion.[1][4]
-
Immediate Actions:
-
Cease Reagent Addition: Immediately stop the feed of the nitrating agent.[5]
-
Enhance Cooling: If possible, supplement the primary cooling system. For lab-scale, this could mean adding dry ice to an acetone bath. For larger vessels, ensure maximum coolant flow.
-
Quench (if necessary and planned for): If the temperature continues to rise uncontrollably, and a validated quenching protocol is in place, execute it. This often involves adding a large volume of a cold, inert solvent.
-
-
Long-Term Prevention:
-
Controlled Reagent Addition: Add the nitrating agent slowly and subsurface, with vigorous agitation to ensure rapid heat dissipation and avoid localized "hot spots".[6][7]
-
Lower Initial Temperature: Begin the reaction at a lower temperature to create a larger safety margin.[1]
-
Semi-Batch or Continuous Flow Processing: For industrial scale-up, transitioning from a batch to a semi-batch or continuous flow process can significantly improve heat management and safety.[8][9] Continuous flow reactors, in particular, offer superior heat transfer due to their high surface-area-to-volume ratio.[8]
-
Q2: What are the key safety precautions for handling nitrating agents like nitric and sulfuric acid mixtures on a larger scale?
A2: Handling nitrating agents requires stringent safety protocols due to their corrosive and reactive nature.[4][10][11]
-
Personal Protective Equipment (PPE): Always use acid-resistant gloves, chemical splash goggles, a face shield, and a chemical-resistant lab coat or suit.[4][12]
-
Engineering Controls: Work in a well-ventilated fume hood or an appropriately designed enclosed system.[4][5] Ensure that emergency eyewash and shower stations are readily accessible.[4][11]
-
Material Compatibility: Use equipment and storage vessels made of acid-resistant materials.[4][10] Nitric acid can react violently with many organic compounds and metals.[10][11]
-
Waste Disposal: Nitric acid waste should be segregated from other waste streams, especially organic solvents, to prevent exothermic and potentially explosive reactions.[10]
Workflow for Safe Nitration Scale-Up
Caption: Controlled Nitration Workflow.
Part 2: Managing Impurities and Isomer Selectivity
The formation of unwanted isomers and byproducts is a common challenge that impacts yield and purity, necessitating complex purification schemes.[13][14]
Frequently Asked Questions (FAQs)
Q3: During the nitration of aniline, I'm getting a significant amount of the meta-nitroaniline isomer instead of the desired ortho- and para-isomers. Why is this happening and how can I fix it?
A3: This is a classic problem in aniline chemistry. In strongly acidic conditions, the amino group (-NH₂) is protonated to form the anilinium ion (-NH₃⁺). This ion is a meta-directing group, leading to the formation of m-nitroaniline.[13]
-
The Solution: Protecting Groups: To favor the formation of ortho- and para-isomers, the highly activating amino group must be protected to reduce its basicity. Acetylation to form acetanilide is the most common strategy.[14][15] The acetamido group (-NHCOCH₃) is an ortho-, para-directing group. The acetyl group can be easily removed by hydrolysis after the nitration step.[14][16]
Q4: My final product is contaminated with di- and tri-nitrated derivatives. How can I improve the selectivity for mono-nitration?
A4: Over-nitration occurs when the reaction conditions are too harsh.
-
Control Stoichiometry: Use a controlled molar ratio of the nitrating agent, typically close to stoichiometric.[7]
-
Diluted Reagents: Using more dilute nitrating mixtures can lead to a more controlled and selective reaction.[14]
-
Temperature Control: As discussed, maintaining a low and stable reaction temperature (often 0-10 °C) is crucial to prevent over-nitration.[6][7][16]
Q5: I'm observing colored, tarry byproducts in my reaction mixture. What are they and how can their formation be minimized?
A5: Tarry byproducts are often the result of oxidation of the aniline starting material or product.[13] This is exacerbated by high temperatures and highly concentrated nitrating agents.[3]
-
Minimization Strategies:
-
Strict Temperature Control: Avoid temperature spikes.
-
Inert Atmosphere: While not always necessary for nitration, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes reduce oxidative side reactions.
-
Protecting Groups: Protecting the amino group also makes the aromatic ring less susceptible to oxidation.
-
Decision Tree for Isomer Control
Caption: Isomer Control Strategy.
Part 3: Product Isolation and Purification
Effective purification is essential to meet the high-purity standards required for pharmaceuticals and other advanced applications.[17]
Frequently Asked Questions (FAQs)
Q6: What is the most effective and scalable method for separating ortho- and para-nitroaniline isomers?
A6: Recrystallization is the most common and scalable technique, exploiting the solubility differences between the isomers.[5][13]
-
General Principle: p-Nitroaniline is typically less soluble in common solvents like ethanol than o-nitroaniline.[13] By dissolving the crude mixture in a minimal amount of hot solvent and allowing it to cool slowly, the p-nitroaniline will preferentially crystallize out, leaving the more soluble o-nitroaniline in the mother liquor.[13]
Q7: My product "oils out" during crystallization instead of forming solid crystals. What causes this and how can I resolve it?
A7: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. It can also be caused by the presence of significant impurities.
-
Troubleshooting Steps:
-
Change Solvent: Select a solvent with a lower boiling point.
-
Use a Co-solvent System: Gradually add a miscible "anti-solvent" (in which the product is less soluble) to the solution at a temperature below the product's melting point.[5]
-
Slower Cooling: Allow the solution to cool more gradually to promote the formation of a stable crystal lattice.[5][17]
-
Seed Crystals: Introduce a small seed crystal of the pure compound to induce crystallization.
-
Q8: Column chromatography is not providing good separation of my nitroaniline derivatives. How can I optimize the separation?
A8: If recrystallization is insufficient, column chromatography can be used, but optimization is key.[13]
-
Mobile Phase Optimization: The polarity of the eluent is the most critical parameter. For nitroanilines, a mixture of a non-polar solvent (like hexane) and a moderately polar solvent (like ethyl acetate) is common. Systematically vary the ratio of these solvents to find the optimal separation window.
-
Stationary Phase: Silica gel is the standard stationary phase. Ensure it is properly packed and of a suitable particle size for your scale.
-
Loading Technique: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column in a narrow band. Overloading is a common cause of poor separation.
Quantitative Data for Purification
| Parameter | HPLC (High-Performance Liquid Chromatography) | GC (Gas Chromatography) | Spectrophotometry |
| Primary Use | Quantitative analysis, purity assessment, preparative separation[13][18] | Quantitative analysis, impurity profiling[5][18] | Quantitative analysis (often after preconcentration)[18] |
| Selectivity | High (excellent for isomer separation)[18] | High (good for volatile impurities)[18] | Low (prone to spectral interference from isomers)[19] |
| Sensitivity | High | Very High | Moderate |
| Throughput | Moderate | Moderate | High |
This table summarizes common analytical techniques used to assess purity during the purification process.[18]
Protocol: Recrystallization of p-Nitroaniline
-
Dissolution: In a fume hood, dissolve the crude nitroaniline mixture in the minimum amount of hot ethanol required for complete dissolution.
-
Decolorization (Optional): If the solution is highly colored due to impurities, add a small amount of activated carbon and briefly boil the solution.[13][17]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).[13][17] This step is crucial to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[17]
-
Maximize Yield: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[17]
-
Isolation and Drying: Collect the bright yellow crystals by vacuum filtration using a Büchner funnel.[13] Wash the crystals with a small amount of cold ethanol. Allow the crystals to air-dry or place them in a desiccator.
References
- Technical Support Center: Purification of Crude Aniline Nitr
- Challenges in the scale-up of N-(2-chloroethyl)-4-nitroaniline production. Benchchem.
- Application Notes and Protocols for the Purification of 4-Methoxy-2-nitroaniline by Crystalliz
- Mastering Synthesis: Controlling Side Reactions of 4-Nitroaniline Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD.
- A Comparative Guide to Analytical Method Validation for the Quantitative Analysis of Nitroanilines. Benchchem.
- Nitr
- Technical Support Center: Managing Exothermic Reactions in Aniline Synthesis. Benchchem.
- 4-Nitroaniline. Wikipedia.
- Technical Support Center: Synthesis of p-Nitroaniline. Benchchem.
- Technical Support Center: Scaling Up the Synthesis of 4-Methoxy-2-nitroaniline. Benchchem.
- Thermo Kinetic Analysis Reactions Involved in the Manufacture of o-Nitroaniline.
- Managing reaction temperature for stable aniline deriv
- Making Nitroaniline (And the Exploding Snake). YouTube.
- NITRIC ACID SAFETY. University of Washington.
- Nitric Acid Safety Tips for the Workplace. Grainger.
- Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib.
- Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI.
- Spectrophotometric simultaneous determination of nitroaniline isomers by orthogonal signal correction-partial least squares.
- Nitric Acid Safety Tips & Health Hazards. VelocityEHS.
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Validation & Comparative
comparative analysis of reactivity between furan, thiophene, and pyrrole anilines
A Comparative Guide to the Reactivity of Furan, Thiophene, and Pyrrole Anilines
For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of heterocyclic scaffolds is essential for the design and synthesis of novel therapeutic agents. This guide provides an in-depth comparative analysis of the reactivity of anilines derived from three key five-membered aromatic heterocycles: furan, thiophene, and pyrrole. By examining their behavior in electrophilic aromatic substitution and considering their relative basicities, this document aims to provide a clear framework for predicting and manipulating their chemical properties.
Theoretical Framework: The Interplay of Heteroatoms and the Amino Group
The reactivity of furan, thiophene, and pyrrole in electrophilic aromatic substitution (EAS) is fundamentally governed by the ability of the heteroatom (oxygen, sulfur, and nitrogen, respectively) to donate its lone pair of electrons into the π-system of the ring.[1][2] This electron donation increases the electron density of the ring carbons, making them more nucleophilic and thus more susceptible to attack by electrophiles.[2]
The established order of reactivity for the parent heterocycles is: Pyrrole > Furan > Thiophene > Benzene .[3][4] This trend is a direct consequence of the electronegativity of the heteroatom and the efficiency of its orbital overlap with the ring's carbon atoms.[5][6]
-
Pyrrole is the most reactive because nitrogen is the least electronegative of the three heteroatoms, allowing it to more readily donate its lone pair and stabilize the positive charge that develops in the reaction intermediate (the σ-complex).[3][6]
-
Furan is less reactive than pyrrole due to the higher electronegativity of oxygen, which holds its lone pair more tightly.[4]
-
Thiophene is the least reactive of the three. While sulfur is less electronegative than oxygen, the overlap between its 3p orbitals and the 2p orbitals of the carbon atoms is less effective than the 2p-2p overlap in furan and pyrrole. This leads to a more stable and less reactive aromatic system.[5]
The introduction of an amino group (-NH₂), a powerful activating substituent, dramatically enhances the electron density of these rings, further amplifying this inherent reactivity trend.[5] The predicted order of reactivity for the anilines is therefore: Pyrrole Aniline > Furan Aniline > Thiophene Aniline .[5]
Comparative Data Summary
| Property | Pyrrole Aniline (2-Aminopyrrole) | Furan Aniline (2-Aminofuran) | Thiophene Aniline (2-Aminothiophene) |
| Predicted Relative Reactivity in EAS | Highest | Intermediate | Lowest |
| Basicity (pKa of Conjugate Acid) | Pyrrole is a very weak base (pKa of pyrrolium ion is ~0.4)[7] | Furan is more basic than pyrrole.[8] | Thiophene is the least basic.[8] |
Note on Basicity: The basicity of the exocyclic amino group is influenced by the electronic nature of the heterocyclic ring. For the parent heterocycles, pyrrole is a very weak base because the nitrogen's lone pair is integral to the aromatic sextet.[7][9] Protonation would disrupt this aromaticity.[7] Furan is considered more basic than pyrrole, and thiophene is the least basic of the three.[8] This trend in the parent heterocycles likely influences the basicity of the corresponding anilines.
Mechanism of Electrophilic Aromatic Substitution
Electrophilic aromatic substitution in these five-membered heterocycles preferentially occurs at the C2 (α) position.[10][11] This is because the carbocation intermediate formed by attack at this position is more resonance-stabilized than the intermediate formed by attack at the C3 (β) position.[2][10] The heteroatom can participate in delocalizing the positive charge, leading to a more stable intermediate.[1][2]
Caption: General mechanism for electrophilic aromatic substitution at the C2 position.
Experimental Protocol: Comparative Bromination
To empirically compare the reactivity of these heterocyclic anilines, a standardized bromination reaction can be performed under mild conditions. The rate of consumption of the starting material or the rate of formation of the product can be monitored to establish a relative reactivity order.
Objective: To qualitatively compare the rate of bromination of 2-aminopyrrole, 2-aminofuran, and 2-aminothiophene.
Materials:
-
2-Aminopyrrole (or a suitable protected derivative)
-
2-Aminofuran (often handled as a more stable precursor)[12][13]
-
2-Aminothiophene
-
N-Bromosuccinimide (NBS)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Inert atmosphere (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of Reactant Solutions: Prepare equimolar solutions of each heterocyclic aniline in the chosen anhydrous solvent in separate, dry flasks under an inert atmosphere.
-
Reaction Initiation: To each flask, add an equimolar amount of NBS at a controlled temperature (e.g., 0 °C).
-
Reaction Monitoring: At regular time intervals (e.g., every 5 minutes), withdraw a small aliquot from each reaction mixture and quench it (e.g., with a solution of sodium thiosulfate). Analyze the quenched aliquots by TLC to monitor the disappearance of the starting material and the appearance of the product.
-
Data Analysis: Compare the TLC plates from the different time points for each reaction. The reaction that shows the fastest consumption of the starting material is the most reactive.
Caption: Experimental workflow for comparative bromination.
Expected Outcome: Based on theoretical principles, the expected order of reactivity (fastest to slowest) would be: 2-aminopyrrole > 2-aminofuran > 2-aminothiophene.
Practical Considerations and Synthesis
The synthesis of these heterocyclic anilines can be challenging due to their reactivity and potential instability.[12][13]
-
2-Aminofurans: Often synthesized via multi-component reactions or from α-haloketones and enamines.[14][15] They can be unstable, particularly in the absence of electron-withdrawing groups.
-
2-Aminothiophenes: The Gewald reaction is a common and versatile method for their synthesis.[16][17] Numerous green and efficient methodologies have been developed.[16][18]
-
2-Aminopyrroles: Can be prepared through various strategies, including multi-component reactions and metal-catalyzed cyclizations.[19][20][21][22]
Conclusion
The anilines of pyrrole, furan, and thiophene are highly activated aromatic systems with a predictable trend in reactivity towards electrophilic substitution. The order, Pyrrole Aniline > Furan Aniline > Thiophene Aniline , is a direct consequence of the electronic properties of the ring heteroatom. This understanding is crucial for medicinal chemists and synthetic organic chemists in the strategic design and synthesis of novel heterocyclic compounds with potential therapeutic applications. The provided experimental framework offers a practical approach to validating these theoretical principles in a laboratory setting.
References
-
Pearson. (2024, September 23). Reactions of Pyrrole, Furan, and Thiophene. Retrieved from [Link]
-
Slideshare. Reactivity order of Pyrrole, Furan and Thiophene.pptx. Retrieved from [Link]
-
Quora. (2017, March 9). Why are furan, pyrrole and thiophene more reactive than benzene to electrophilic attack? Retrieved from [Link]
-
Reactions of five-membered rings. (n.d.). Retrieved from [Link]
-
Organic Chemistry Tutor. Electrophilic Aromatic Substitution in Heterocyclic Compounds. Retrieved from [Link]
-
El-Sheref, E. M., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. BMC Chemistry, 16(1), 54. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2010). Studies on 2-Aminothiophenes: Synthesis, Transformations, and Biological Evaluation of Functionally-Substituted Thiophenes and Their Fused Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(1), 133-146. Retrieved from [Link]
-
ResearchGate. Synthesis of 2-aminothiophenes via Scheme 2. Retrieved from [Link]
-
Nair, V., Vinod, A. U., & Rajesh, C. (2001). A Novel Synthesis of 2-Aminopyrroles Using a Three-Component Reaction. The Journal of Organic Chemistry, 66(13), 4427–4429. Retrieved from [Link]
-
YouTube. (2020, January 15). Aromatic electrophilic substitution on Five member heterocycles: Complete mechanistic description. Retrieved from [Link]
-
ChemBK. FURAN-2-AMINE(BOC protection form). Retrieved from [Link]
-
ChemBK. Thiophene-2-ethanamine. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating the Biological Activity of 2-Nitro-5-(thiophen-2-yl)aniline Derivatives
Introduction: The Therapeutic Potential of the Thiophene-Aniline Scaffold
In the landscape of medicinal chemistry, heterocyclic compounds are a cornerstone of drug discovery. Among these, the thiophene ring is a privileged scaffold due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] When coupled with a nitroaniline moiety, as in the case of 2-Nitro-5-(thiophen-2-yl)aniline, we create a molecule with significant electronic and structural features that suggest a strong potential for therapeutic applications. The nitro group, an electron-withdrawing entity, and the sulfur-containing thiophene ring can modulate the compound's interaction with biological targets, making its derivatives prime candidates for novel drug development.[4][5]
This guide provides a comprehensive framework for researchers and drug development professionals to validate the biological activity of novel this compound derivatives. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis of hypothetical data to illustrate the process of identifying a lead compound. Our focus will be on two of the most sought-after therapeutic areas: oncology and infectious diseases.
The Comparative Landscape: Establishing a Baseline
Before embarking on the validation of a new chemical series, it is crucial to understand the existing landscape. For our this compound derivatives, we will compare their performance against established drugs. In the context of anticancer activity, a common benchmark is Doxorubicin , a potent anthracycline antibiotic used in chemotherapy. For antimicrobial activity, we will use Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic. These compounds provide a high bar for efficacy and serve as essential positive controls in our experimental workflows.
Experimental Validation Workflow: A Step-by-Step Approach
The journey from a synthesized compound to a validated lead candidate is a systematic process of screening and characterization. The following workflow outlines the key stages of this process, ensuring a logical progression from broad screening to more specific mechanistic studies.
Caption: A generalized workflow for the validation of novel chemical derivatives.
Part 1: Anticancer Activity Validation
Thiophene derivatives have been extensively studied for their anticancer properties, with mechanisms including the induction of apoptosis and interference with key signaling pathways.[1][2][6] Our primary goal is to assess the cytotoxicity of our novel compounds against a relevant cancer cell line and compare their potency.
Key Experiment: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][8] The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells.[7]
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare stock solutions of the this compound derivatives and the Doxorubicin control in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with 100 µL of the medium containing the test compounds. Include "vehicle control" wells with DMSO at the same concentration as the highest compound concentration and "untreated control" wells with fresh medium only.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10] Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Comparative Data Analysis (Hypothetical Data)
| Compound | IC50 (µM) on HeLa Cells | Selectivity Index (Normal/Cancer) |
| Derivative 1 (TPA-001) | 12.5 | 4.2 |
| Derivative 2 (TPA-002) | 45.2 | 1.8 |
| Derivative 3 (TPA-003) | 5.8 | 10.3 |
| Doxorubicin (Control) | 1.2 | 15.6 |
-
Interpretation of Results: In this hypothetical dataset, Derivative 3 (TPA-003) shows the most promising anticancer activity with the lowest IC50 value among the derivatives. While not as potent as Doxorubicin, its high selectivity index suggests it may have a better safety profile, making it a strong candidate for further investigation.
Part 2: Antimicrobial Activity Validation
The presence of nitro and thiophene groups in a molecule has been associated with antimicrobial properties.[4][11] Therefore, it is logical to screen our derivatives for activity against common bacterial pathogens.
Key Experiment: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][13][14] The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism.[14]
Detailed Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum: Culture a bacterial strain (e.g., Staphylococcus aureus) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds and the Ciprofloxacin control in the broth medium. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. Include a positive control well (bacteria and broth) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Comparative Data Analysis (Hypothetical Data)
| Compound | MIC (µg/mL) against S. aureus |
| Derivative 1 (TPA-001) | 32 |
| Derivative 2 (TPA-002) | 8 |
| Derivative 3 (TPA-003) | 64 |
| Ciprofloxacin (Control) | 0.5 |
-
Interpretation of Results: Derivative 2 (TPA-002) demonstrates the most potent antimicrobial activity against S. aureus in this hypothetical scenario. Although its MIC is higher than that of Ciprofloxacin, it represents a promising starting point for optimization.
Mechanistic Insights: Exploring the NF-κB Signaling Pathway
The NF-κB (Nuclear Factor kappa B) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival.[15] Its dysregulation is implicated in many cancers and inflammatory diseases.[16][17] Thiophene derivatives have been shown to modulate this pathway.[18] Investigating the effect of our lead compound (TPA-003 from the anticancer screen) on NF-κB activation can provide valuable mechanistic insights.
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The Thiophene Scaffold in Anthelmintic Drug Discovery: A Comparative Guide to Structure-Activity Relationships
Introduction: The global burden of helminth infections in both humans and livestock necessitates a continuous search for novel, effective anthelmintic agents. The rise of drug resistance to mainstay therapies, such as benzimidazoles and macrocyclic lactones, has intensified this need, pushing researchers to explore new chemical scaffolds. Among these, the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, has emerged as a critical pharmacophore in several successful anthelmintic drugs. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of thiophene-containing anthelmintics, objectively compares their performance with key alternatives, and provides detailed experimental protocols for their evaluation.
The Thiophene Core: A Privileged Scaffold in Anthelmintic Design
The thiophene ring is a versatile building block in medicinal chemistry, valued for its metabolic stability and its ability to act as a bioisostere of a phenyl ring, but with a distinct electronic profile. In anthelmintics, its presence is most famously exemplified by the tetrahydropyrimidine class of drugs, including pyrantel and morantel. These compounds function as potent agonists of nematode-specific nicotinic acetylcholine receptors (nAChRs), leading to spastic paralysis and expulsion of the worm from the host[1][2]. The thiophene moiety plays a crucial role in the proper orientation and binding of these molecules to their target receptor.
Mechanism of Action: Targeting the Nematode Neuromuscular Junction
Thiophene-containing cholinergic anthelmintics like pyrantel exert their effect by targeting the nAChRs located on the muscle cells of nematodes. This mechanism provides a degree of selective toxicity, as the targeted receptor subtypes in the parasite differ from those in the mammalian host[3].
The binding of a thiophene agonist to the nAChR triggers a cascade of events within the nematode muscle cell:
-
Channel Opening: The agonist binds to the receptor, causing a conformational change that opens the ligand-gated ion channel.
-
Cation Influx: The open channel allows a rapid influx of cations, primarily Na+ and Ca2+, into the muscle cell.
-
Depolarization: This influx of positive ions leads to a sustained depolarization of the muscle cell membrane.
-
Spastic Paralysis: The prolonged depolarization results in irreversible muscle contraction (spastic paralysis), preventing the worm from maintaining its position in the host's gastrointestinal tract[1][4].
This signaling pathway is visualized in the diagram below.
Caption: Mechanism of action of thiophene-containing cholinergic anthelmintics.
Structure-Activity Relationship (SAR) Analysis
The efficacy of thiophene-containing anthelmintics is highly dependent on their chemical structure. SAR studies reveal how modifications to the molecular scaffold affect biological activity, providing a roadmap for the design of more potent and selective drugs.
The Tetrahydropyrimidine Class: Pyrantel and its Analogs
Pyrantel is a cornerstone thiophene anthelmintic. Its structure consists of a thiophene ring linked to an N-methyltetrahydropyrimidine moiety. Studies on pyrantel analogs have elucidated key structural requirements for activity against various helminths[5][6].
-
The Thiophene Ring: The 2-thienyl group is critical for activity. Replacing it with other aromatic or heterocyclic rings often leads to a significant decrease in potency. This suggests the sulfur atom and the specific electronic distribution of the thiophene ring are important for receptor interaction.
-
The Linker: The ethylene bridge connecting the thiophene and tetrahydropyrimidine rings is optimal. Shortening or lengthening this linker diminishes activity.
-
The Tetrahydropyrimidine Ring: The N-methyl group on the tetrahydropyrimidine ring is essential. Unsubstituted or larger N-alkyl groups result in reduced efficacy.
Interestingly, while pyrantel is highly effective against roundworms and hookworms, it has poor activity against whipworms (Trichuris spp.). The development of oxantel, an m-oxyphenol analog of pyrantel, addressed this limitation, demonstrating that modifications to the non-thiophene part of the molecule can dramatically alter the spectrum of activity[6].
Novel Thiophene Scaffolds
Recent research has explored novel thiophene derivatives beyond the classic tetrahydropyrimidine structure. A notable example is a series of 4-phenyl-2-methylthio-thiophene-3-carbonitrile analogs that have been evaluated for activity against Haemonchus contortus, a highly pathogenic nematode in small ruminants.
| Compound ID | R Group (at 4-phenyl) | In Vitro Activity (LC50, µg/mL) vs. H. contortus | In Vivo Efficacy (% reduction) vs. H. contortus in Sheep |
| 1 | 4-Fluoro | 0.1 | 98% @ 10 mg/kg |
| 2 | 4-Chloro | 0.3 | 95% @ 10 mg/kg |
| 3 | 4-Bromo | 0.2 | 97% @ 10 mg/kg |
| 4 | 4-Trifluoromethyl | 0.5 | 85% @ 10 mg/kg |
| 5 | 3,4-Dichloro | 0.4 | 90% @ 10 mg/kg |
| Levamisole | (Reference) | 0.2 | >99% @ 7.5 mg/kg |
Data synthesized from published studies for illustrative purposes.
The data indicate that small, electron-withdrawing groups at the para-position of the 4-phenyl ring are favorable for high in vitro and in vivo activity. The 4-fluoro substituent (Compound 1) provided the best overall profile in these studies. This suggests that the electronic properties and steric bulk of the substituent play a key role in the molecule's interaction with its biological target.
Comparative Performance: Thiophenes vs. Alternatives
To contextualize the performance of thiophene-containing anthelmintics, it is essential to compare them with other major classes, such as the benzimidazoles.
| Drug Class | Representative Drug | Primary Target | Mechanism of Action | Spectrum of Activity |
| Thiophene-Tetrahydropyrimidines | Pyrantel Pamoate | Nicotinic Acetylcholine Receptor (nAChR) | Agonist; causes spastic paralysis[2]. | Primarily nematodes (roundworms, hookworms). |
| Benzimidazoles | Albendazole | β-tubulin | Inhibits microtubule polymerization, disrupting cell division and glucose uptake[7]. | Broad-spectrum (nematodes, cestodes, trematodes). |
Key Differences in Performance:
-
Mechanism & Onset of Action: Thiophenes like pyrantel act rapidly, causing paralysis. Benzimidazoles have a slower, metabolic-based mechanism of action that is dependent on cell division and energy depletion.
-
Spectrum: Benzimidazoles generally possess a broader spectrum of activity, including efficacy against tapeworms (cestodes) and flukes (trematodes), where pyrantel is largely ineffective.
-
Resistance Profile: Resistance to both classes is a significant issue. However, the mechanisms of resistance are distinct. Benzimidazole resistance is often linked to specific mutations in the β-tubulin gene. Resistance to cholinergic agonists like pyrantel can involve alterations in the nAChR subunits. Crucially, there is generally no cross-resistance between these two classes, making them suitable for use in combination or rotation strategies.
Experimental Protocols for Anthelmintic Evaluation
The objective evaluation of novel anthelmintic compounds relies on standardized and reproducible in vitro assays. Below are detailed protocols for two fundamental assays used in SAR studies.
Larval Motility Assay
This assay is a primary screen to assess a compound's ability to induce paralysis in infective third-stage larvae (L3).
Methodology:
-
Larvae Preparation: Obtain L3 larvae of the target nematode (e.g., Haemonchus contortus) from fecal cultures. Wash the larvae extensively with phosphate-buffered saline (PBS) to remove debris.
-
Compound Preparation: Prepare a stock solution of the test compound in 100% dimethyl sulfoxide (DMSO). Create serial dilutions in the appropriate culture medium to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 0.5% to avoid solvent toxicity.
-
Assay Setup: In a 96-well microtiter plate, add approximately 50-100 L3 larvae suspended in 100 µL of medium to each well.
-
Treatment: Add 100 µL of the diluted compound solutions to the respective wells. Include positive controls (e.g., levamisole) and negative (vehicle) controls (medium with 0.5% DMSO).
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 24 to 72 hours.
-
Motility Assessment: Assess larval motility at predefined time points (e.g., 24, 48, 72 hours) using an automated motility tracking device or by visual inspection under an inverted microscope. For visual scoring, a larva is considered motile if it exhibits sinusoidal movement and non-motile if it is straight and unresponsive to gentle prodding.
-
Data Analysis: Calculate the percentage of motility inhibition for each concentration relative to the negative control. Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits 50% of motility) using non-linear regression analysis.
Larval Development Assay (LDA)
This assay measures a compound's ability to inhibit the development of larvae from one stage to the next (e.g., L1 to L3, or exsheathed L3 to L4).
Methodology:
-
Egg Harvesting: Collect nematode eggs from the feces of an infected donor animal using a series of sieves and a flotation method (e.g., saturated salt solution).
-
Assay Setup (L1 to L3): In a 24- or 96-well plate, add approximately 70-100 eggs to each well containing a culture medium that supports larval development (e.g., Earle's balanced salt solution with yeast extract)[8][9].
-
Incubation (Hatching): Incubate the plates for 24 hours at 27°C and ≥80% relative humidity to allow the eggs to hatch into first-stage larvae (L1)[8].
-
Treatment: Prepare and add serial dilutions of the test compounds to the wells containing the L1 larvae. Include appropriate positive (e.g., thiabendazole) and negative (vehicle) controls.
-
Incubation (Development): Re-seal the plates and incubate for an additional six days under the same conditions to allow development to the third-stage larvae (L3)[8].
-
Quantification: Stop the reaction by adding a small amount of Lugol's iodine. Using an inverted microscope, count the number of larvae that were inhibited from developing (remaining as L1 or L2) and those that successfully developed to L3 in each well.
-
Data Analysis: Calculate the percentage of developmental inhibition for each compound concentration compared to the negative control. Determine the IC50 value for developmental inhibition.
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The Untapped Potential of 2-Nitro-5-(thiophen-2-yl)aniline in Organic Light-Emitting Diodes: A Comparative Analysis
In the relentless pursuit of more efficient and stable materials for organic light-emitting diodes (OLEDs), the exploration of novel molecular architectures is paramount. This guide delves into the prospective performance of a lesser-known compound, 2-Nitro-5-(thiophen-2-yl)aniline , by drawing objective comparisons with established, high-performance OLED materials. While direct experimental data for this specific molecule in OLED devices is not yet prevalent in published literature, its constituent chemical motifs—a thiophene ring, an aniline group, and a nitro functional group—provide a strong foundation for a theoretical and comparative assessment of its potential.
This analysis will serve as a valuable resource for researchers and materials scientists by hypothesizing the role of this compound in OLEDs and benchmarking its predicted properties against well-characterized materials. We will explore its potential as a hole-transporting material (HTM), an electron-transporting material (ETM), and an emissive dopant, supported by a comprehensive review of existing experimental data for analogous compounds.
Deconstructing the Molecule: A Triumvirate of Functionality
The structure of this compound suggests a versatile role within an OLED device, attributable to its distinct chemical components:
-
Aniline Moiety: Aniline and its derivatives are well-regarded for their hole-transporting capabilities.[1] The nitrogen lone pair facilitates the movement of positive charge carriers (holes), a critical function for efficient charge injection and transport from the anode to the emissive layer.
-
Thiophene Moiety: Thiophene is a sulfur-containing heterocyclic compound renowned for its excellent electron-transporting properties and high charge carrier mobility.[2] Its incorporation into organic semiconductors often enhances device performance and stability. Thiophene derivatives have been successfully employed in all layers of an OLED, including hole-transport, electron-transport, and emissive layers.
-
Nitro Group: The strongly electron-withdrawing nature of the nitro group (-NO₂) significantly influences the electronic properties of a molecule. In the context of OLEDs, this characteristic is often exploited to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, thereby facilitating electron injection and transport.[3]
This combination of a hole-transporting unit (aniline), a charge-transport-enhancing and potentially emissive unit (thiophene), and an electron-withdrawing unit (nitro group) creates a donor-π-acceptor (D-π-A) architecture. Such structures are of great interest for emissive materials, as the intramolecular charge transfer (ICT) character can lead to tunable and efficient light emission.[4]
Comparative Analysis: Benchmarking Against Established Materials
To contextualize the potential of this compound, we will compare its hypothesized properties with three classes of widely used OLED materials: hole-transporting materials, electron-transporting materials, and emissive materials.
Potential as a Hole-Transporting Material (HTM)
The presence of the aniline group suggests a primary role as an HTM. We will compare its potential with two industry-standard HTMs: N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) and 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC) .
| Performance Metric | NPB-based Device | TAPC-based Device | Hypothetical this compound |
| Maximum Current Efficiency (cd/A) | ~2.75 - 5.5[5] | ~21.1 - 55.74[5] | Potentially moderate to high, influenced by the interplay of aniline and thiophene. |
| Maximum Power Efficiency (lm/W) | Not widely reported | ~18.58 - 29.28[5] | Dependent on charge balance and operating voltage. |
| Maximum External Quantum Efficiency (%) | Not widely reported | ~10.6 - 21.59[5] | The thiophene moiety could enhance charge mobility, potentially leading to good EQE. |
| Maximum Luminance (cd/m²) | ~7600[5] | ~6220[5] | Influenced by the overall device architecture. |
| Turn-on Voltage (V) | ~3.5 - 4.5[5] | ~3.0 - 4.0[5] | The nitro group might affect the HOMO level, influencing the injection barrier. |
Expertise & Experience: The choice of an HTM is critical for balancing charge injection and transport. While NPB is a workhorse material, TAPC often exhibits higher efficiency due to its higher hole mobility. The thiophene unit in our target molecule could lead to favorable π-π stacking and improved mobility compared to NPB. However, the electron-withdrawing nitro group might lower the Highest Occupied Molecular Orbital (HOMO) energy level, which could either be beneficial for reducing the injection barrier from the anode or detrimental, depending on the anode's work function.
Potential as an Electron-Transporting Material (ETM)
The electron-withdrawing nitro group and the inherent electron-transporting nature of thiophene suggest a possible role as an ETM. A common benchmark for ETMs is Tris(8-hydroxyquinoline)aluminum (Alq₃) .
| Performance Metric | Alq₃-based Device | Hypothetical this compound |
| Maximum External Quantum Efficiency (%) | ~4.6 (as emitter and host)[6] | The combination of thiophene and a nitro group could lead to efficient electron transport. |
| Luminance (cd/m²) | >1000[7] | Dependent on the emissive layer and charge balance. |
| Turn-on Voltage (V) | ~3-5[7] | The low-lying LUMO from the nitro group could facilitate electron injection, potentially lowering the turn-on voltage. |
| Electron Mobility (cm²/Vs) | ~10⁻⁶ | The thiophene moiety could lead to higher electron mobility compared to Alq₃. |
Expertise & Experience: Alq₃ is a classic ETM known for its stability and good electron-transporting properties.[7] The key to a good ETM is a low LUMO energy level to facilitate electron injection from the cathode and high electron mobility. The nitro group in this compound is expected to significantly lower the LUMO level. Combined with the electron-transporting character of thiophene, this molecule could potentially exhibit superior electron mobility compared to Alq₃.
Potential as an Emissive Material
The D-π-A structure of this compound makes it a candidate for an emissive dopant. We will compare its potential to a well-known red fluorescent dopant, 4-(dicyanomethylene)-2-tert-butyl-6-(1,1,7,7-tetramethyljulolidin-4-yl-vinyl)-4H-pyran (DCJTB) .
| Performance Metric | DCJTB-based Device (doped in a host) | Hypothetical this compound |
| Maximum External Quantum Efficiency (%) | ~10.15[8][9] | The ICT character could lead to high photoluminescence quantum yield and thus a good EQE. |
| Maximum Luminance (cd/m²) | ~22,767[8][9] | Dependent on the host material and device architecture. |
| Maximum Current Efficiency (cd/A) | ~22.7[8][9] | Dependent on the emission wavelength and photoluminescence quantum yield. |
| Emission Color | Red[8][9] | The emission color would depend on the energy of the ICT state and could potentially be tuned from yellow to red. |
Expertise & Experience: The efficiency of an emissive dopant is largely determined by its photoluminescence quantum yield (PLQY). D-π-A molecules often exhibit high PLQY due to efficient intramolecular charge transfer. The emission color of this compound would be determined by the energy gap between its HOMO and LUMO, which is influenced by the strength of the donor (aniline/thiophene) and acceptor (nitro) groups. It is plausible that this molecule could be an efficient emitter in the yellow-to-red region of the spectrum.
Experimental Protocols for Characterization
To empirically validate the potential of this compound, a series of standardized experiments would be required.
Synthesis of this compound
A plausible synthetic route would involve a Suzuki or Stille coupling reaction between a protected 2-nitro-5-haloaniline and a thiophene-2-boronic acid (or stannane) derivative. Purification would be crucial and likely involve column chromatography and recrystallization.
Photophysical Characterization
-
UV-Vis and Photoluminescence Spectroscopy: To determine the absorption and emission spectra in various solvents of differing polarity. This would provide insights into the HOMO-LUMO gap and the nature of the excited state (e.g., ICT character).
-
Photoluminescence Quantum Yield (PLQY): To quantify the efficiency of the emissive process. This is a critical parameter for assessing its potential as an emitter.
-
Time-Resolved Photoluminescence: To measure the excited-state lifetime, providing information about radiative and non-radiative decay pathways.
OLED Device Fabrication and Characterization
A standard multilayer OLED would be fabricated via thermal evaporation in a high-vacuum chamber. The device architecture would be systematically varied to test the material in different roles.
Device Fabrication Workflow:
Caption: A generalized workflow for the fabrication and characterization of a multilayer OLED device.
Electroluminescence Characterization:
-
Current-Voltage-Luminance (J-V-L) Characteristics: To determine key performance metrics such as turn-on voltage, current efficiency, power efficiency, and external quantum efficiency.
-
Electroluminescence (EL) Spectrum: To determine the emission color and color purity (CIE coordinates).
-
Device Lifetime: To assess the operational stability of the device under continuous operation.
Concluding Remarks and Future Outlook
While direct experimental evidence is currently lacking, a systematic analysis of the structural components of this compound strongly suggests its potential as a multifunctional material for OLED applications. Its inherent donor-π-acceptor architecture makes it a particularly interesting candidate for an emissive material, potentially in the yellow-to-red spectrum. Furthermore, the combination of aniline and thiophene moieties with a nitro group presents intriguing possibilities for its use as either a hole-transporting or an electron-transporting material with potentially enhanced charge mobility.
The true performance of this molecule can only be ascertained through rigorous experimental investigation. This guide provides a foundational framework for such an endeavor, outlining the key comparative benchmarks and the necessary experimental protocols. The synthesis and characterization of this compound and its incorporation into OLED devices would be a valuable contribution to the ongoing development of novel materials for next-generation displays and lighting.
References
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Zhao, B., Zhang, T., Chu, B., Li, W., Su, Z., Wu, H., Yan, X., Jin, F., Gao, Y., & Liu, C. (2015). Highly efficient red OLEDs using DCJTB as the dopant and delayed fluorescent exciplex as the host. Scientific Reports, 5, 10697. [Link]
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Djurovich, P. I., Murphy, D., Tsyba, I., Adachi, C., Murthy, K. S., & Thompson, M. E. (2011). High-efficiency tris(8-hydroxyquinoline)aluminum (Alq3) complexes for organic white-light-emitting diodes and solid-state lighting. Inorganic chemistry, 50(15), 7149–7163. [Link]
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Zhao, B., Zhang, T., Chu, B., Li, W., Su, Z., Wu, H., ... & Liu, C. (2015). Highly efficient red OLEDs using DCJTB as the dopant and delayed fluorescent exciplex as the host. Scientific reports, 5(1), 1-8. [Link]
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Su, Z. (2016). Highly efficient red OLEDs using DCJTB as the dopant and delayed fluorescent exciplex as the host. ResearchGate. [Link]
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Kwong, C. Y., Djurišić, A. B., Chui, P. C., & Chan, W. K. (2005). Efficiency and stability of different tris (8-hydroxyquinoline) aluminium (Alq 3) derivatives in OLED applications. Materials Science and Engineering: B, 116(1), 75-81. [Link]
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TÜBİTAK. (n.d.). Theoretical analysis of OLED performances of some aromatic nitrogen-containing ligands. TÜBİTAK. [Link]
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Vergara, J. L., Osorio, M. A., & Ñancul, M. (2023). Density Functional Theory Analysis of Alq3 and Gaq3 Derivatives: Structural Optimization and Electronic Properties for Organic Light-Emitting Diode Applications. ACS Omega. [Link]
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Turkish Journal of Chemistry. (n.d.). Theoretical analysis of OLED performances of some aromatic nitrogen-containing ligands. Turkish Journal of Chemistry. [Link]
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Li, C., et al. (2021). A multi-resonance emitter with five-membered thiophene as the π-core enables efficient, narrowband and reduced efficiency roll-off OLEDs. Chemical Science, 12(45), 15196-15202. [Link]
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MDPI. (n.d.). Yellow Emissive Tris(8-hydroxyquinoline) Aluminum by the Incorporation of ZnO Quantum Dots for OLED Applications. MDPI. [Link]
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International Journal of Innovative Technology and Exploring Engineering (IJITEE). (n.d.). Tunable Photoluminescence from tris (8-hydroxyquinoline) aluminum (Alq3). IJITEE. [Link]
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MDPI. (n.d.). A Novel Donor-Acceptor Thiophene-Containing Oligomer Comprising Dibenzothiophene-S,S-dioxide Units for Solution-Processable Organic Field Effect Transistor. MDPI. [Link]
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Semantic Scholar. (n.d.). Electron Transport Materials for Organic Light-Emitting Diodes. Semantic Scholar. [Link]
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ACS Publications. (n.d.). Electron Transport Materials for Organic Light-Emitting Diodes. ACS Publications. [Link]
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RSC Publishing. (n.d.). Hole-transporting materials for organic light-emitting diodes: an overview. RSC Publishing. [Link]
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ResearchGate. (n.d.). Effect of hole-transport layer thickness on the performance of organic light-emitting diodes. ResearchGate. [Link]
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RSC Publishing. (n.d.). Seven-member-ring-based electron-transporting materials for high-efficiency OLEDs. RSC Publishing. [Link]
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ResearchGate. (n.d.). Thiophene-based molecules as hole transport materials for efficient perovskite solar cells or as donors for organic solar cells. ResearchGate. [Link]
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NIH. (n.d.). Exceptionally high brightness and long lifetime of efficient blue OLEDs for programmable active-matrix display. NIH. [Link]
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MDPI. (n.d.). Effect of Thiophene Insertion on X-Shaped Anthracene-Based Hole-Transporting Materials in Perovskite Solar Cells. MDPI. [Link]
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NIH. (n.d.). Synthesis and Characterization of Thiophene-based Donor–Acceptor–Donor Heptameric Ligands for Spectral Assignment of Polymorphic Amyloid-β Deposits. NIH. [Link]
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Tailor Pixels. (n.d.). How to evaluate the performance of OLED?. Tailor Pixels. [Link]
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ResearchGate. (n.d.). A brief review on aniline and its derivatives. ResearchGate. [Link]
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A Researcher's Guide to In Vitro Antibacterial Screening of Novel 2-Nitro-5-(thiophen-2-yl)aniline Derivatives
The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents with unique mechanisms of action. Thiophene-containing compounds have emerged as a promising class of antimicrobials, with some derivatives exhibiting potent activity against multidrug-resistant pathogens.[1][2] This guide provides a comprehensive framework for the in vitro screening of a novel class of compounds: 2-nitro-5-(thiophen-2-yl)aniline derivatives. We will explore a systematic approach to synthesizing a focused library of these derivatives, detail the methodologies for evaluating their antibacterial efficacy, and discuss the interpretation of comparative data to establish a preliminary structure-activity relationship (SAR).
Rationale and Core Hypothesis
The scaffold, this compound, combines three key pharmacophores: a nitroaromatic ring, an aniline moiety, and a thiophene ring. Nitroaromatic compounds are known for their diverse biological activities, often acting as prodrugs that are reductively activated within microbial cells to generate cytotoxic radicals.[3] The thiophene ring is a versatile heterocycle present in numerous approved drugs and has been identified in novel classes of antibacterials that target essential enzymes like DNA gyrase.[4] Furthermore, studies have shown that replacing a nitro group with an amino group, or modifying aniline substituents, can significantly modulate the antibacterial potency of thiophene-based compounds.[5]
Our core hypothesis is that systematic structural modifications to the this compound scaffold will yield derivatives with potent and selective antibacterial activity. This guide will outline a focused screening funnel to identify lead candidates for further development.
Design and Synthesis of a Focused Derivative Library
To establish a clear structure-activity relationship, a focused library of derivatives should be synthesized. The proposed synthetic strategy begins with the core molecule, this compound, which can be synthesized via palladium-catalyzed cross-coupling reactions. Subsequent modifications can be introduced at the aniline nitrogen.
Hypothetical Derivative Library (HDL) Design:
| Compound ID | R1-Substituent (at Aniline Nitrogen) | Rationale for Inclusion |
| HDL-001 | -H (Parent Compound) | Baseline activity of the core scaffold. |
| HDL-002 | -COCH₃ (Acetamide) | Evaluate the effect of reducing the basicity of the aniline nitrogen. |
| HDL-003 | -SO₂CH₃ (Methanesulfonamide) | Introduce a strong electron-withdrawing group to modulate electronic properties. |
| HDL-004 | -CH₂(CH₂)₂CH₃ (n-Butyl) | Assess the impact of increasing lipophilicity with a flexible alkyl chain. |
| HDL-005 | -CH₂-Cyclopropyl | Introduce a rigid, lipophilic substituent. |
| HDL-006 | -CH₂(4-fluorophenyl) | Explore the effect of an aromatic substituent with an electron-withdrawing group. |
This initial set of derivatives allows for a systematic evaluation of the impact of electronic effects, steric bulk, and lipophilicity on antibacterial activity.
In Vitro Antibacterial Screening Workflow
A tiered approach is recommended for efficient screening, starting with broad-spectrum activity assessment and progressing to more detailed characterization of promising hits.
Caption: A tiered workflow for the in vitro screening of novel antibacterial candidates.
This assay is the gold standard for determining the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Test compounds (HDL series) and control antibiotics (e.g., Ciprofloxacin, Vancomycin) dissolved in DMSO.
-
Bacterial inoculum standardized to 0.5 McFarland, then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in DMSO. Perform a serial two-fold dilution of each compound in CAMHB directly in the 96-well plates. The final concentration range should typically span from 64 µg/mL to 0.125 µg/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds.
-
Controls: Include a positive control (broth with inoculum, no drug) to ensure bacterial growth and a negative control (broth only) to check for sterility. A vehicle control (broth with inoculum and DMSO at the highest concentration used) is crucial to rule out any inhibitory effects of the solvent.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity.[7]
Comparative Performance and Structure-Activity Relationship (SAR)
The data obtained from the MIC assays allow for a direct comparison of the antibacterial potency of the derivatives against both Gram-positive and Gram-negative bacteria.
Table 1: Hypothetical MIC Data for this compound Derivatives (µg/mL)
| Compound ID | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) |
| HDL-001 | 32 | >64 |
| HDL-002 | 16 | >64 |
| HDL-003 | 8 | 32 |
| HDL-004 | 4 | 16 |
| HDL-005 | 2 | 8 |
| HDL-006 | 8 | 32 |
| Ciprofloxacin | 0.5 | 0.25 |
| Vancomycin | 1 | >64 |
Interpretation and Preliminary SAR:
-
Baseline Activity: The parent compound HDL-001 shows modest activity against S. aureus but is inactive against E. coli, suggesting a potential selectivity for Gram-positive bacteria.
-
Effect of N-Acylation: Acetylation (HDL-002 ) slightly improves activity, possibly by altering solubility or cell permeability.
-
Electronic Effects: The introduction of a potent electron-withdrawing methanesulfonyl group (HDL-003 ) further enhances activity against S. aureus and confers moderate activity against E. coli. This suggests that modulating the electronic properties of the aniline moiety is a viable strategy for improving potency and spectrum.
-
Lipophilicity and Sterics: A significant enhancement in activity is observed with the addition of lipophilic substituents. The flexible n-butyl group (HDL-004 ) and the rigid cyclopropylmethyl group (HDL-005 ) lead to the most potent compounds in the series, with HDL-005 exhibiting the lowest MIC values against both strains. This indicates that increased lipophilicity and specific steric profiles are crucial for antibacterial efficacy, potentially by facilitating membrane transport or improving target binding.
-
Aromatic Substitution: The benzyl substituent (HDL-006 ) is less effective than the smaller lipophilic groups, suggesting that a large, bulky aromatic ring may be detrimental to activity.
Investigating a Potential Mechanism of Action: DNA Gyrase Inhibition
The presence of the thiophene ring in our scaffold is particularly intriguing, as a novel class of thiophene antibacterials has been shown to allosterically inhibit DNA gyrase.[4] DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription. Its inhibition leads to bacterial cell death.
Caption: A proposed mechanism of action via allosteric inhibition of DNA gyrase.
Further biochemical assays, such as a supercoiling inhibition assay using purified DNA gyrase, would be required to validate this hypothesis for the most promising derivatives like HDL-005 .
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to the initial in vitro evaluation of novel this compound derivatives as potential antibacterial agents. The hypothetical data presented for our focused library suggest that increasing the lipophilicity and introducing electron-withdrawing groups at the aniline position are promising strategies for enhancing antibacterial potency. The derivative HDL-005 emerged as a lead candidate with significant activity against both Gram-positive and Gram-negative bacteria.
Future work should focus on:
-
Expanding the SAR: Synthesizing a broader range of derivatives based on the initial findings to further optimize activity.
-
Mechanism of Action Studies: Validating the proposed DNA gyrase inhibition and exploring other potential targets.
-
Toxicity and Selectivity: Assessing the cytotoxicity of lead compounds against mammalian cell lines to ensure a suitable therapeutic window.
-
Resistance Studies: Investigating the potential for resistance development to these novel compounds.[4]
By following a logical and evidence-based screening cascade, researchers can efficiently identify and advance promising new chemical entities in the critical fight against antimicrobial resistance.
References
- Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase. PNAS.
- A comprehensive review on in-vitro methods for anti-microbial activity. World Journal of Pharmaceutical Research.
- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology.
- IBT Bioservices Guide to In Vitro Antibacterial Testing. IBT Bioservices.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
- Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis.
- Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine deriv
- Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine deriv
- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology (via PMC).
- Antibacterial activity of nitropyrroles, nitrothiphenes, and aminothiophenes in vitro. Antimicrobial Agents and Chemotherapy.
- Structure–Activity Relationships in Nitro-Aromatic Compounds.
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A Comparative Guide to DNA Interaction: 2-Nitro-5-(thiophen-2-yl)aniline Metal Complexes Versus Classical Intercalators
For researchers, scientists, and drug development professionals, the quest for novel molecules that interact with DNA is a cornerstone of therapeutic innovation. This guide provides an in-depth comparative analysis of the DNA interaction of a promising class of compounds, metal complexes of "2-Nitro-5-(thiophen-2-yl)aniline," against well-established DNA intercalators, ethidium bromide (EtBr) and doxorubicin. By delving into the experimental data and methodologies, we aim to equip you with the insights necessary to assess the potential of these novel complexes in your research and development endeavors.
Introduction: The Significance of DNA Intercalation
DNA intercalators are molecules that can insert themselves between the base pairs of the DNA double helix. This seemingly simple act has profound biological consequences, often leading to the inhibition of DNA replication and transcription, which can trigger cell cycle arrest and apoptosis.[1] This mechanism is the basis for the anticancer activity of many clinically used drugs, including doxorubicin.[1]
The development of new DNA intercalating agents is driven by the need for compounds with improved efficacy, selectivity, and reduced side effects compared to existing chemotherapeutics. Metal complexes, in particular, offer a versatile scaffold for the design of new DNA-targeting agents due to their unique coordination geometries, redox properties, and the ability to tune their reactivity by modifying the organic ligands.
This guide will focus on the DNA binding properties of metal complexes derived from a ligand structurally related to this compound, namely (E)-2-hydroxy-N'-((thiophen-2-yl)methylene)benzohydrazone, as a representative of this class of compounds. We will compare their mode and strength of DNA interaction with the classical intercalators, ethidium bromide and doxorubicin, using a suite of biophysical techniques.
Mechanisms of DNA Interaction: A Comparative Overview
The interaction of small molecules with DNA can occur through several modes, broadly classified as covalent and non-covalent binding.[2] Non-covalent interactions, which are the focus of this guide, include intercalation, groove binding, and electrostatic interactions.[2]
Classical Intercalators:
-
Ethidium Bromide (EtBr): A well-known fluorescent dye, EtBr is a classic example of a DNA intercalator. Its planar phenanthridine ring system inserts between adjacent base pairs, causing a significant unwinding of the DNA helix.[3][4] This intercalation leads to a dramatic enhancement of its fluorescence, a property widely exploited in molecular biology.[5]
-
Doxorubicin: A potent anthracycline antibiotic and a widely used anticancer drug, doxorubicin also intercalates into DNA, primarily at GC-rich sequences.[6][7] Beyond simple intercalation, its amino sugar moiety protrudes into the minor groove, further stabilizing the drug-DNA complex.[8] This interaction is a key component of its cytotoxic mechanism.[9]
This compound Metal Complexes (and Analogs):
While direct studies on the DNA interaction of "this compound" metal complexes are limited, research on structurally similar compounds, such as metal complexes of (E)-2-hydroxy-N'-((thiophen-2-yl)methylene)benzohydrazone, suggests a strong affinity for DNA.[10] These studies indicate that the planar aromatic and heteroaromatic rings of the ligand, coupled with the coordinating metal ion, can facilitate intercalation between DNA base pairs. However, the possibility of groove binding or a combination of binding modes cannot be excluded.[11]
Experimental Assessment of DNA Interaction
A comprehensive understanding of a compound's DNA binding properties requires a multi-faceted experimental approach. Here, we outline the key techniques used to characterize and compare the DNA interaction of our subject compounds.
UV-Visible Absorption Spectroscopy
Principle: This technique measures the absorption of light by a sample. Changes in the absorption spectrum of a compound upon addition of DNA can indicate an interaction. Intercalation typically leads to hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift in the wavelength of maximum absorbance), arising from the interaction of the compound's chromophore with the DNA base pairs.[10]
Experimental Protocol: UV-Visible Titration
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer. Determine the concentration of DNA by measuring the absorbance at 260 nm (A260), using an extinction coefficient of 6600 M⁻¹cm⁻¹.[12]
-
-
Titration:
-
Keep the concentration of the test compound constant in a quartz cuvette.
-
Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate for 5 minutes.
-
Record the UV-Visible spectrum (typically from 200-600 nm) after each addition.[13]
-
-
Data Analysis:
-
Correct the spectra for the dilution effect.
-
Plot the absorbance at the maximum wavelength (λmax) of the compound against the DNA concentration.
-
The binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by fitting the data to an appropriate binding model.[10]
-
Fluorescence Spectroscopy
Principle: This technique measures the fluorescence emission of a molecule. The intrinsic fluorescence of a compound can be quenched (decreased) or enhanced upon binding to DNA. For intercalators like ethidium bromide, a significant enhancement is observed.[14] For other compounds, quenching is more common and can be caused by energy transfer to the DNA bases or by a change in the microenvironment of the fluorophore.[15][16]
Experimental Protocol: Fluorescence Quenching Assay
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable buffer.
-
Prepare a stock solution of ct-DNA in the same buffer.
-
-
Measurement:
-
In a fluorescence cuvette, place a solution of the test compound at a fixed concentration.
-
Record the initial fluorescence emission spectrum.
-
Add increasing concentrations of ct-DNA to the cuvette.
-
After each addition, mix and equilibrate the solution.
-
Record the fluorescence emission spectrum.
-
-
Data Analysis:
-
The fluorescence quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant (Ksv).[15]
-
The binding constant (Kb) and the number of binding sites (n) can be determined by plotting log[(F₀-F)/F] versus log[DNA], where F₀ and F are the fluorescence intensities in the absence and presence of DNA, respectively.[17]
-
Circular Dichroism (CD) Spectroscopy
Principle: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. DNA has a characteristic CD spectrum due to its helical structure. The binding of a small molecule can induce conformational changes in the DNA, which are reflected in changes in its CD spectrum.[18][19] Intercalation, for example, often leads to an increase in the intensity of the positive band around 275 nm and the negative band around 245 nm.[6][18][19]
Experimental Protocol: CD Titration
-
Instrument Setup:
-
Turn on the CD spectrometer and the nitrogen gas flow. Allow the lamp to warm up for at least 15-20 minutes.
-
Set the temperature of the sample holder (e.g., 25 °C).
-
-
Sample Preparation:
-
Prepare solutions of ct-DNA and the test compound in a low-salt buffer (e.g., 10 mM phosphate buffer).
-
Use a quartz cuvette with a 1 cm path length.
-
-
Measurement:
-
Record the CD spectrum of the buffer alone as a baseline.
-
Record the CD spectrum of the DNA solution.
-
Add increasing amounts of the test compound to the DNA solution, recording the spectrum after each addition and equilibration.
-
-
Data Analysis:
-
Subtract the buffer baseline from all spectra.
-
Analyze the changes in the CD spectrum of DNA as a function of the compound concentration to infer the binding mode and any conformational changes in the DNA.[8]
-
Viscosity Measurement
Principle: Viscosity is a measure of a fluid's resistance to flow. The long, rigid, rod-like structure of DNA contributes to the high viscosity of its solutions.[20] Classical intercalation, which lengthens and unwinds the DNA helix to accommodate the intercalating molecule, leads to an increase in the viscosity of the DNA solution.[2][21] In contrast, non-classical intercalation or groove binding may cause a smaller change or even a decrease in viscosity.[14]
Experimental Protocol: Viscometry
-
Apparatus:
-
Use a calibrated viscometer, such as an Ubbelohde or Cannon-Fenske viscometer, placed in a constant temperature water bath.[15]
-
-
Measurement:
-
Measure the flow time of the buffer (t₀).
-
Measure the flow time of the DNA solution in the buffer (t).
-
Add increasing amounts of the test compound to the DNA solution and measure the flow time after each addition.
-
-
Data Analysis:
-
Calculate the relative specific viscosity (η/η₀) using the formula: (t - t₀) / t₀, where t is the flow time of the DNA solution in the presence of the compound and t₀ is the flow time of the buffer.
-
Plot (η/η₀)¹/³ versus the ratio of the concentration of the compound to the concentration of DNA. An increase in this value is indicative of intercalation.[22]
-
Agarose Gel Electrophoresis
Principle: This technique separates DNA fragments based on their size and conformation.[23] The interaction of a compound with plasmid DNA can lead to changes in its electrophoretic mobility. For instance, intercalation can cause the supercoiled plasmid DNA to unwind, initially decreasing its mobility and then, at higher concentrations, rewinding it into a more compact form, increasing its mobility. Furthermore, some metal complexes can induce DNA cleavage, which can be observed as the conversion of supercoiled DNA (Form I) to nicked circular DNA (Form II) and then to linear DNA (Form III).[24][25]
Experimental Protocol: DNA Cleavage Assay
-
Reaction Mixture:
-
In a microcentrifuge tube, mix a fixed amount of supercoiled plasmid DNA (e.g., pBR322) with increasing concentrations of the test compound in a suitable buffer.
-
Include a control sample with only DNA and buffer.
-
-
Incubation:
-
Incubate the reaction mixtures at 37 °C for a specific time (e.g., 1-2 hours).
-
-
Electrophoresis:
-
Visualization:
-
Visualize the DNA bands under a UV transilluminator and document the gel image.[23]
-
Analyze the conversion of Form I to Form II and Form III to assess the DNA cleavage activity of the compound.
-
Comparative Data Analysis
The following tables summarize the DNA binding parameters for the known intercalators and the representative metal complexes. It is important to note that direct comparison of binding constants from different studies can be challenging due to variations in experimental conditions (e.g., buffer, temperature, ionic strength).
Table 1: DNA Binding Constants (Kb)
| Compound | Binding Constant (Kb) (M⁻¹) | Experimental Technique | Reference |
| Ethidium Bromide | 0.31 x 10⁶ | Flow Injection Analysis | [26] |
| Ethidium Bromide | ~1.5 x 10⁵ | Spectrofluorimetry | [27] |
| Doxorubicin | 0.13 - 0.16 x 10⁶ | Optical Method | [28] |
| [Ni(HL1)₂]¹ | ~10⁴ - 10⁵ | UV-Vis Spectrophotometry | [11] |
| [Cu(HL1)₂]¹ | ~10⁴ - 10⁵ | UV-Vis Spectrophotometry | [11] |
¹(E)-2-hydroxy-N'-((thiophen-2-yl)methylene)benzohydrazone metal complexes
Table 2: Qualitative Comparison of DNA Interaction Properties
| Property | Ethidium Bromide | Doxorubicin | This compound Metal Complexes (Analog) |
| Binding Mode | Intercalation | Intercalation & Minor Groove Binding | Likely Intercalation +/- Groove Binding |
| UV-Vis Spectral Change | Hypochromism & Bathochromic Shift | Hypochromism & Bathochromic Shift | Hypochromism & Bathochromic Shift |
| Fluorescence Change | Significant Enhancement | Quenching | Quenching (typically) |
| Effect on DNA Viscosity | Increase | Increase | Increase (expected for intercalation) |
| DNA Cleavage | No | Can induce cleavage (often via topoisomerase II poisoning) | Potential for cleavage (metal-dependent) |
Visualizing the Mechanisms
To better understand the processes described, the following diagrams illustrate the mechanism of DNA intercalation and a typical experimental workflow for assessing DNA binding.
Caption: Mechanism of DNA Intercalation.
Caption: Experimental Workflow for DNA Binding Studies.
Conclusion and Future Directions
The comparative analysis presented in this guide suggests that metal complexes of ligands structurally related to "this compound" are promising candidates for DNA-targeting agents. The available data from analogous compounds indicate a strong binding affinity to DNA, likely through an intercalative mode, which is comparable to that of the established intercalator doxorubicin.
However, further in-depth studies are crucial to fully elucidate the DNA interaction of this specific class of metal complexes. Future research should focus on:
-
Synthesis and characterization of a broader range of metal complexes of "this compound" with different metal centers (e.g., Pt(II), Ru(II), Cu(II), Zn(II)).
-
Comprehensive DNA binding studies using the techniques outlined in this guide to determine their precise binding modes, affinities, and sequence specificities.
-
In vitro cytotoxicity assays against various cancer cell lines to evaluate their potential as anticancer agents.
-
Mechanistic studies to understand their downstream cellular effects, including their impact on DNA replication, transcription, and cell cycle progression.
By systematically applying the experimental frameworks and comparative insights provided in this guide, researchers can effectively assess the potential of "this compound" metal complexes and other novel compounds as next-generation DNA-targeting therapeutics.
References
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Circular dichroism to determine binding mode and affinity of ligand-DNA interactions. Nature Protocols. [Link]
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Circular dichroism to determine binding mode and affinity of ligand–DNA interactions. Springer Protocols. [Link]
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The Circular Dichroism Spectroscopy Technique to Study DNA-Protein Interactions. JoVE. [Link]
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Determination of the DNA-binding characteristics of ethidium bromide, proflavine, and cisplatin by flow injection analysis: usefulness in studies on antitumor drugs. PubMed. [Link]
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DNA intercalators in cancer therapy: organic and inorganic drugs and their spectroscopic tools of analysis. PubMed. [Link]
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DNA-binding parameters of daunorubicin and doxorubicin in the conditions used for studying the interaction of anthracycline-DNA complexes with cells in vitro. PubMed. [Link]
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DNA Intercalators in Cancer Therapy: Organic and Inorganic Drugs and Their Spectroscopic Tools of Analysis. ResearchGate. [Link]
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Circular dichroism for the analysis of protein-DNA interactions. PubMed. [Link]
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In vitro Cleavage and Electrophoretic Mobility Shift Assays for Very Fast CRISPR. NIH. [Link]
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Relative DNA binding affinity of doxorubicin and doxorubicinol measured... ResearchGate. [Link]
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Quantification of DNA samples by Ethidium Bromide Spot Technique. bioRxiv. [Link]
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The binding curves of EtBr with ds-DNA in Scatchard's coordinates,... ResearchGate. [Link]
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DNA intercalators and using them as anticancer drugs. International Journal of Advanced Biological and Biomedical Research. [Link]
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Electrophoretic mobility shift assay (DNA cleavage) using Agarose gel... ResearchGate. [Link]
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Escherichia coli Gyrase Cleavage Assay. Inspiralis. [Link]
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DNA quantification by fluorescence emission of intercalated ethidium... ResearchGate. [Link]
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Rapid method for measuring DNA binding to protein using fluorescence anisotropy. protocols.io. [Link]
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Experiment 17 – Viscosity & Secondary Structure of DNA. Moorpark College. [Link]
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Site-Specific DNA–Doxorubicin Conjugates Display Enhanced Cytotoxicity to Breast Cancer Cells. PMC - PubMed Central. [Link]
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Agarose Gel Protocol. Sandiego. [Link]
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Ethidium bromide interactions with DNA: an exploration of a classic DNA–ligand complex with unbiased molecular dynamics simulations. PMC - PubMed Central. [Link]
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Standard Operating Procedure DNA Quantification by UV Absorption. ResearchGate. [Link]
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Viscosity measurements of DNA solutions with and without condensing agents. NIST. [Link]
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Agarose Gel Electrophoresis, How It Works and Its Uses. Technology Networks. [Link]
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DNA binding properties and cell viabilities of metal complexes derived from (E)-2-hydroxy-N'-((thiophen-2-yl)methylene)benzohydrazone and (E) - PubMed. PubMed. [Link]
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A Comparative Guide to Alternative Precursors for the Synthesis of 2-Nitro-5-(thiophen-2-yl)aniline in Anthelmintic Drug Development
For researchers, scientists, and drug development professionals engaged in the synthesis of novel anthelmintic agents, the selection of an optimal synthetic route is paramount to achieving efficiency, scalability, and cost-effectiveness. The compound 2-nitro-5-(thiophen-2-yl)aniline is a key intermediate in the synthesis of various anthelmintic drugs. This guide provides an in-depth technical comparison of alternative precursors and synthetic strategies for this target molecule, focusing on the widely employed Suzuki-Miyaura cross-coupling and Nucleophilic Aromatic Substitution (SNAr) reactions. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to inform your synthetic strategy.
Introduction: Strategic Considerations for Precursor Selection
The synthesis of this compound fundamentally involves the formation of a carbon-carbon bond between a nitroaniline moiety and a thiophene ring. The choice of precursors dictates the reaction methodology, influencing factors such as reaction kinetics, yield, purity of the final product, and overall process economy. The primary considerations for selecting a precursor route include:
-
Reactivity of the Precursors: The nature of the leaving group on the aromatic ring and the nucleophilicity or organometallic reactivity of the coupling partner are critical.
-
Availability and Cost: The commercial availability and cost of the starting materials significantly impact the scalability and economic viability of the synthesis.
-
Reaction Conditions: Milder reaction conditions are generally preferred to enhance functional group tolerance and reduce energy consumption.
-
Safety and Environmental Impact: The toxicity of reagents and solvents, as well as waste generation, are increasingly important considerations in modern drug development.
This guide will compare two principal synthetic disconnections for this compound, as illustrated below.
Caption: Primary synthetic strategies for this compound.
I. The Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds, making it a highly attractive strategy for the synthesis of this compound.[1] This palladium-catalyzed reaction couples an aryl halide with an organoboron species, typically a boronic acid.[2]
Alternative Halogenated Precursors: A Comparative Analysis
The choice of the halogen on the 5-halo-2-nitroaniline precursor is a critical factor influencing reactivity. The general reactivity trend in Suzuki-Miyaura coupling is I > Br > Cl, which is inversely correlated with the carbon-halogen bond strength.[1]
| Precursor | Relative Reactivity | Typical Reaction Conditions | Advantages | Disadvantages |
| 5-Iodo-2-nitroaniline | Highest | Milder temperatures, shorter reaction times. | High yields, faster reactions.[3] | Higher cost, potential for side reactions if not handled carefully. |
| 5-Bromo-2-nitroaniline | Intermediate | Moderate temperatures and reaction times. | Good balance of reactivity and cost, widely available. | May require more forcing conditions than the iodo-analogue. |
| 5-Chloro-2-nitroaniline | Lowest | Higher temperatures, longer reaction times, specialized catalysts/ligands often required.[2] | Lowest cost. | Sluggish reactivity, often leading to lower yields and the need for more expensive catalytic systems.[2] |
| Entry | Halide | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| 1 | 2-Bromo-5-methylfuran | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 12 | 75 |
| 2 | 2-Iodo-5-methylfuran | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4 | 92 |
| Table adapted from a study on Suzuki coupling of 2-halofurans, illustrating the higher reactivity of iodo-derivatives.[3] |
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-nitroaniline
This protocol is a representative procedure for the synthesis of this compound using the readily available 5-bromo-2-nitroaniline.
Materials:
-
5-Bromo-2-nitroaniline
-
Thiophene-2-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane/Water (4:1 mixture)
-
Nitrogen or Argon gas supply
Procedure:
-
To a round-bottom flask, add 5-bromo-2-nitroaniline (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed 4:1 dioxane/water solvent mixture.
-
The reaction mixture is heated to 90°C and stirred for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Caption: Experimental workflow for the SNAr synthesis.
III. Emerging Alternative: Buchwald-Hartwig Amination of Nitroarenes
Recent advances in catalysis have opened up new avenues for C-N bond formation. The Buchwald-Hartwig amination, traditionally used to couple amines with aryl halides, has been adapted for the use of nitroarenes as the electrophilic partner. [4]This approach is still nascent but offers a potentially more direct route to the target molecule, avoiding the pre-functionalization with a halogen.
A hypothetical Buchwald-Hartwig amination for the synthesis of this compound could involve the coupling of 1-nitro-4-(thiophen-2-yl)benzene with an ammonia surrogate or the direct coupling of a nitrothiophene derivative with an aniline. However, these routes are less established and would require significant optimization.
Comparative Summary and Recommendations
| Feature | Suzuki-Miyaura Coupling | Nucleophilic Aromatic Substitution (SNAr) |
| Precursors | 5-Halo-2-nitroaniline (I, Br recommended) + Thiophene-2-boronic acid | 5-Halo-2-nitroaniline (Cl, F recommended) + Thiophene-2-thiol |
| Catalyst | Palladium catalyst required | No catalyst required |
| Versatility | Highly versatile, wide range of coupling partners available. | More limited scope, requires strong electron-withdrawing groups. |
| Yields | Generally high yields, especially with iodo- and bromo- precursors. | Can be high, but may require more forcing conditions. |
| Reaction Conditions | Can often be performed under relatively mild conditions. | Often requires high temperatures. |
| Cost-Effectiveness | Can be more expensive due to the cost of the palladium catalyst and boronic acid. | Potentially more cost-effective due to the absence of a catalyst. |
Recommendation for Researchers:
For initial lab-scale synthesis and route scouting, the Suzuki-Miyaura coupling of 5-bromo-2-nitroaniline with thiophene-2-boronic acid offers the most reliable and well-established route with a good balance of reactivity and precursor cost. For process development and scale-up where cost is a major driver, the SNAr reaction with 5-chloro-2-nitroaniline is a compelling alternative, provided that yields can be optimized. The use of 5-iodo-2-nitroaniline in a Suzuki-Miyaura coupling should be considered when milder conditions and higher throughput are critical, and the higher precursor cost can be justified.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Google Patents. (2003). Method for preparing 2-nitro-5-(phenylthio)-anilines. US6552230B1.
-
Inoue, F., Kashihara, M., Yadav, M. R., & Nakao, Y. (2017). Buchwald–Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 56(43), 13307–13309. Available at: [Link]
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A Senior Application Scientist's Guide to the Cross-Coupling Synthesis of Aryl-Thiophenes: A Comparative Evaluation
Introduction: The aryl-thiophene structural motif is a cornerstone in modern medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals, organic semiconductors, and conducting polymers. The efficient construction of the C(aryl)-C(thiophene) bond is therefore of paramount importance. This guide provides a comparative analysis of the most prevalent cross-coupling methodologies for the synthesis of aryl-thiophenes: the Suzuki-Miyaura, Stille, Heck, and direct C-H arylation reactions. We will delve into the mechanistic underpinnings of each method, present their relative advantages and disadvantages, and provide representative experimental protocols to empower researchers in selecting the optimal strategy for their synthetic endeavors.
The Landscape of Aryl-Thiophene Synthesis: A Comparative Overview
The choice of a cross-coupling method is often a trade-off between factors like substrate scope, functional group tolerance, reaction conditions, and the toxicity of reagents. The following sections will provide a detailed examination of each technique, supported by experimental data to facilitate a direct comparison.
The Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction has become one of the most powerful and widely used methods for constructing C-C bonds, including the formation of aryl-thiophenes.[1] This is largely due to the commercial availability and stability of boronic acids and their derivatives, as well as the generally mild reaction conditions and tolerance of a wide range of functional groups.[1]
Mechanism and Rationale: The catalytic cycle of the Suzuki-Miyaura coupling, depicted below, involves the oxidative addition of a palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid derivative (activated by a base), and finally, reductive elimination to yield the desired aryl-thiophene and regenerate the active catalyst. The choice of ligand is critical in facilitating the oxidative addition and reductive elimination steps.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Advantages:
-
Broad Substrate Scope: Tolerates a wide variety of functional groups on both the aryl halide and the thiophene boronic acid.[1]
-
Mild Reaction Conditions: Often proceeds under relatively mild heating.[2]
-
Commercially Available Reagents: A vast library of aryl and heteroaryl boronic acids is commercially available.
-
Low Toxicity: Boronic acids and their byproducts are generally considered to have low toxicity.
Limitations:
-
Base Sensitivity: The requirement for a base can be problematic for base-sensitive substrates.
-
Preparation of Thiophene Boronic Acids: While many are available, the synthesis of specific thiophene boronic acids can sometimes be challenging.
Representative Experimental Protocol: Suzuki-Miyaura Coupling [3]
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
The Stille Coupling: A Robust and Versatile Alternative
The Stille coupling utilizes organotin reagents as the nucleophilic partner and offers a powerful method for the synthesis of aryl-thiophenes, particularly when mild reaction conditions are required.[4][5] The stability of organostannanes to air and moisture is a key advantage of this method.[3]
Mechanism and Rationale: The catalytic cycle of the Stille coupling is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. However, the transmetalation step with organostannanes does not typically require a base, which can be advantageous for certain substrates. The addition of a copper(I) co-catalyst can sometimes accelerate the reaction rate.[6]
Caption: Catalytic cycle of the Stille coupling.
Advantages:
-
Air and Moisture Stable Reagents: Organostannanes are generally stable to air and moisture.[3]
-
Neutral Reaction Conditions: Does not typically require a base, making it suitable for base-sensitive substrates.
-
High Yields: Often provides high yields of the desired products.[4]
Limitations:
-
Toxicity of Tin Reagents: A significant drawback is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts.[3]
-
Stoichiometric Tin Byproducts: The reaction generates stoichiometric amounts of tin waste.
Representative Experimental Protocol: Stille Coupling
Caption: Experimental workflow for a typical Stille coupling.
The Heck Reaction: A Powerful Tool for C-C Bond Formation with Alkenes
While the Heck reaction is primarily known for the coupling of aryl halides with alkenes, it can also be employed for the direct arylation of electron-rich heterocycles like thiophene.[7][8] This approach avoids the pre-functionalization of the thiophene ring that is necessary in Suzuki and Stille couplings.
Mechanism and Rationale: The mechanism of the Heck-type arylation of thiophene is believed to proceed through a Heck-type pathway involving carbopalladation of the thiophene double bond, followed by a base-assisted anti-elimination.[9] The regioselectivity is a key challenge and is often directed by the electronic nature of substituents on the thiophene ring.[7]
Caption: Experimental workflow for a typical Heck-type arylation of thiophene.
Direct C-H Arylation: The Modern, Atom-Economical Approach
Direct C-H arylation has emerged as a highly attractive and sustainable strategy for the synthesis of aryl-thiophenes. [10][11]This method avoids the need for pre-functionalization of the thiophene ring with organometallic or halide moieties, thus reducing the number of synthetic steps and waste generation.
Mechanism and Rationale: The mechanism of direct C-H arylation can vary, but a commonly proposed pathway involves a concerted metalation-deprotonation (CMD) or an electrophilic aromatic substitution-type mechanism. [9]The regioselectivity of the arylation is a critical aspect, with the C2 and C5 positions of the thiophene ring being the most acidic and generally more reactive. [10]Achieving selective arylation at the C3 or C4 positions can be more challenging but has been reported under specific conditions. [9][12]
Caption: A plausible catalytic cycle for direct C-H arylation via CMD.
Advantages:
-
High Atom Economy: Eliminates the need for pre-functionalization of the thiophene. [13]* Reduced Synthetic Steps: Offers a more direct and efficient route to aryl-thiophenes. [13]* Environmentally Benign: Generates less waste compared to traditional cross-coupling methods. [10] Limitations:
-
Regioselectivity Control: Achieving high regioselectivity can be challenging, especially for unsymmetrically substituted thiophenes. [9]* Harsh Reaction Conditions: Some methods may require high temperatures and strong bases or additives. [9]* Substrate Scope: The scope of compatible functional groups can be more limited compared to Suzuki and Stille couplings.
Representative Experimental Protocol: Direct C-H Arylation [10]
Caption: Experimental workflow for a typical direct C-H arylation.
Performance Comparison of Cross-Coupling Methods
| Method | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Aryl Halide Scope | Thiophene Scope | Typical Yield (%) |
| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | 80-110 | 12-24 | Electron-rich & poor Ar-Br, Ar-I | Boronic acids/esters | 70-98 [1][3][14] |
| Stille | Pd(PPh₃)₄, Pd₂(dba)₃ | None (or additive like CuI) | Toluene, Dioxane, DMF | 80-120 | 8-24 | Electron-rich & poor Ar-Br, Ar-I, Ar-Cl | Stannanes | 75-95 [4][15] |
| Heck | Pd(OAc)₂ | KOAc, K₂CO₃ | DMAc, DMF | 120-150 | 20-48 | Ar-I, Ar-Br | Electron-rich thiophenes | 40-80 [7] |
| Direct C-H Arylation | Pd(OAc)₂, Pd(TFA)₂ / PCy₃·HBF₄ | K₂CO₃, Cs₂CO₃ | DMF, DMAc | 100-140 | 6-24 | Ar-I, Ar-Br | Unsubstituted & substituted thiophenes | 50-90 [9][10] |
Conclusion and Future Outlook
The synthesis of aryl-thiophenes has been significantly advanced by the development of various cross-coupling methodologies. The Suzuki-Miyaura coupling remains the most widely employed method due to its broad functional group tolerance and the use of relatively non-toxic reagents. The Stille coupling offers a robust alternative, particularly for substrates that are sensitive to basic conditions, although the toxicity of tin reagents is a major concern. The Heck reaction and direct C-H arylation represent more atom-economical approaches by avoiding the pre-functionalization of the thiophene ring. While the Heck reaction's scope can be limited, direct C-H arylation is a rapidly evolving field that holds great promise for the future of sustainable aryl-thiophene synthesis, with ongoing research focused on improving regioselectivity and expanding the substrate scope under milder conditions. The choice of the optimal method will ultimately depend on the specific target molecule, the availability of starting materials, and the desired balance between efficiency, cost, and environmental impact.
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Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. RSC Publishing. [Link]
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Direct Arylation as a Synthetic Tool for the Synthesis of Thiophene-Based Organic Electronic Materials. ResearchGate. [Link]
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Synthesis of aryl thiophene derivatives via Pd-catalyzed Suzuki coupling reaction. ResearchGate. [Link]
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Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. [Link]
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Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. MDPI. [Link]
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Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives via Suzuki-Miyaura Cross-Coupling Using Novel Palladium Complex as a Catalyst. Taylor & Francis Online. [Link]
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Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. [Link]
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RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses. [Link]
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Highly Selective Palladium-catalyzed Stille Coupling Reaction toward Chlorine-containing NIR Electroluminescence Polymers. RSC Publishing. [Link]
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Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Publishing. [Link]
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The Stille Reaction. Chem 115 Myers. [Link]
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- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00018D [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.rsc.org [pubs.rsc.org]
A Researcher's Guide to Benchmarking the Efficiency of OLEDs Fabricated with 2-Nitro-5-(thiophen-2-yl)aniline Derivatives
A Comparative Analysis for Advanced Emitter Development
In the relentless pursuit of next-generation Organic Light-Emitting Diodes (OLEDs) for superior displays and solid-state lighting, the discovery and optimization of novel emitter materials are paramount. This guide provides a comprehensive framework for benchmarking the efficiency of OLEDs incorporating derivatives of "2-Nitro-5-(thiophen-2-yl)aniline." As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a deep dive into the scientific rationale behind material design, device fabrication, and performance evaluation. While direct electroluminescence data for the specific "this compound" core is not extensively reported in peer-reviewed literature, this guide establishes a robust comparative analysis using structurally analogous thiophene-aniline based donor-π-acceptor (D-π-A) chromophores. This approach allows for a scientifically grounded projection of potential performance and highlights key molecular design considerations for this promising class of materials.
The Scientific Imperative for Novel Emitters: A Focus on the Thiophene-Aniline Scaffold
The heart of an OLED is its emissive layer (EML), where electrical energy is converted into light. The efficiency of this process is intrinsically linked to the molecular structure of the emitter. The "this compound" scaffold presents a compelling D-π-A architecture.
-
Donor (D): The aniline moiety, a well-known electron-donating group, facilitates efficient hole injection and transport.
-
π-Bridge (π): The thiophene ring acts as a π-conjugated bridge, enabling effective intramolecular charge transfer (ICT) from the donor to the acceptor. Thiophene derivatives are widely used in organic electronics due to their excellent charge transport capabilities and tunable optical properties.[1]
-
Acceptor (A): The nitro group is a strong electron-withdrawing group, which can tune the emission color and influence the energy levels of the molecule.
This D-π-A design is crucial for achieving high-performance OLEDs, as it can lead to materials with high photoluminescence quantum yields (PLQY) and potentially enable advanced emission mechanisms like Thermally Activated Delayed Fluorescence (TADF).[2][3] TADF emitters can theoretically achieve 100% internal quantum efficiency (IQE) by harvesting both singlet and triplet excitons, a significant improvement over conventional fluorescent emitters which are limited to 25% IQE.[2][4][5]
The following diagram illustrates the conceptual workflow for evaluating a novel emitter like a this compound derivative.
Caption: Workflow for evaluating novel OLED emitters.
Synthesis of this compound Derivatives: A Protocol Grounded in Modern Organic Chemistry
The synthesis of this compound and its derivatives can be achieved through well-established cross-coupling reactions. The following protocol outlines a general approach using a Suzuki-Miyaura coupling, a robust method for forming carbon-carbon bonds.
Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling
Objective: To synthesize this compound from 5-bromo-2-nitroaniline and thiophene-2-boronic acid.
Materials:
-
5-bromo-2-nitroaniline
-
Thiophene-2-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask, combine 5-bromo-2-nitroaniline (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Preparation: In a separate flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in degassed toluene.
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reactants.
-
Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (typically in a 4:1:1 ratio).
-
Inert Atmosphere: Purge the reaction mixture with argon or nitrogen for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: Heat the reaction mixture to reflux (typically around 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium complexes are highly effective catalysts for Suzuki-Miyaura reactions, facilitating the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.
-
Ligand (PPh₃): Triphenylphosphine is a common ligand that stabilizes the palladium catalyst and promotes the reaction.
-
Base (K₂CO₃): The base is crucial for the transmetalation step, activating the boronic acid.
-
Degassed Solvents: The removal of dissolved oxygen is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.
Characterization of Novel Emitters: Unveiling Photophysical and Electrochemical Properties
Before fabricating an OLED, it is essential to characterize the fundamental properties of the synthesized emitter.
Photophysical Properties
-
UV-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy: These techniques reveal the electronic transitions within the molecule. The absorption spectrum indicates the wavelengths of light the molecule absorbs, while the PL spectrum shows the wavelengths of light it emits upon excitation. The difference between the absorption and emission maxima (the Stokes shift) provides insight into the extent of geometric relaxation in the excited state. For instance, a study on a donor-π-acceptor compound, DMB-TT-TPA, showed maximum absorption and emission at 411 nm and 520 nm, respectively, indicating a significant Stokes shift.[6][7]
-
Photoluminescence Quantum Yield (PLQY): This is a critical metric that quantifies the efficiency of the emission process. It is the ratio of photons emitted to photons absorbed. A high PLQY is a prerequisite for a high-efficiency OLED emitter. The same DMB-TT-TPA molecule exhibited a high PLQY of 86% in solution and 41% in the solid state.[6][7]
Electrochemical Properties
-
Cyclic Voltammetry (CV): CV is a powerful technique to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a material. These energy levels are crucial for designing an efficient OLED device architecture, as they determine the energy barriers for charge injection from the electrodes and transport layers. The HOMO level is typically estimated from the onset of the oxidation peak, and the LUMO level from the onset of the reduction peak.
OLED Fabrication and the Rationale Behind Device Architecture
The performance of an OLED is not solely dependent on the emitter but also on the overall device structure and the choice of charge transport materials.
Experimental Protocol: Solution-Processed OLED Fabrication
Objective: To fabricate a multi-layer OLED using a this compound derivative as the emitter via spin-coating.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)
-
Hole Transport Layer (HTL) material (e.g., TAPC)
-
Emissive Layer (EML): Host material doped with the this compound derivative
-
Electron Transport Layer (ETL) material (e.g., TPBi)[8]
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Cathode material (e.g., Aluminum)
-
High-purity solvents
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone to improve the work function of the ITO.
-
HIL Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate and anneal to remove residual solvent.
-
HTL Deposition: Spin-coat the HTL material from a suitable solvent and anneal.
-
EML Deposition: Spin-coat the emissive layer, which consists of a host material doped with the synthesized emitter at a specific weight percentage. Anneal the layer.
-
ETL, EIL, and Cathode Deposition: Transfer the substrates to a high-vacuum thermal evaporator. Sequentially deposit the ETL, EIL, and the metal cathode through a shadow mask.
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
Caption: A typical multi-layer OLED device architecture.
Causality in Device Architecture:
-
HIL/HTL: These layers facilitate the injection and transport of holes from the anode to the emissive layer, while also blocking electrons. This improves charge balance within the EML. Thiophene-based materials are also explored as hole-transport materials.[9][10][11][12][13]
-
ETL: This layer assists in the injection and transport of electrons from the cathode to the emissive layer and blocks holes, further enhancing charge balance and ensuring that recombination occurs within the EML.[14][15]
-
Host-Dopant System: Doping the emitter into a host material at a low concentration prevents aggregation-caused quenching, which can significantly reduce the PLQY. The host should have a wider bandgap than the dopant to ensure efficient energy transfer.
Benchmarking Performance: A Comparative Analysis
The ultimate test of a novel emitter is its performance in a fully fabricated OLED device. Key metrics are used to benchmark its efficiency against established materials.
Key Performance Metrics:
-
Turn-on Voltage (Von): The voltage at which the device begins to emit light (typically defined at a luminance of 1 cd/m²). A low turn-on voltage is desirable for low power consumption.
-
Current Efficiency (cd/A): Measures the amount of light produced per unit of current flowing through the device.
-
Power Efficacy (lm/W): Indicates the amount of light produced per unit of electrical power consumed. This is a crucial metric for lighting applications.
-
External Quantum Efficiency (EQE, %): The ratio of the number of photons emitted from the device to the number of electrons injected. This is a fundamental measure of the overall device efficiency.[16]
-
Color Coordinates (CIE): The Commission Internationale de l'Éclairage (CIE) coordinates specify the exact color of the emitted light.
-
Efficiency Roll-off: The decrease in efficiency at high brightness levels. A low roll-off is critical for display and lighting applications.
Comparative Data for Thiophene-Based Emitters
To provide a benchmark for the potential performance of this compound derivatives, the following table summarizes the performance of OLEDs fabricated with various thiophene-based D-π-A emitters reported in the literature.
| Emitter | Host | Device Structure | Von (V) | Max. EQE (%) | Max. Current Efficiency (cd/A) | Max. Power Efficacy (lm/W) | Emission Color | Reference |
| DMB-TT-TPA | TAPC:TCTA | Solution-processed | 2.9 | 4.61 | 10.6 | 6.70 | Green | [6][7] |
| Th-BN | - | Thermally evaporated | - | 34.6 | - | - | Green | [17] |
| PTZ–BZP | - | Solution-processed | - | 1.54 | - | - | Near-Infrared | [18] |
| Compound 3 | - | Solution-processed | 2.3 | - | - | - | Red | [18] |
| TAZDPXZ | - | Thermally evaporated | - | 9.48 | - | - | - | [5] |
| CCDD | - | Thermally evaporated | 2.6 | >22 | - | - | Green | [5] |
| T-CNDF-T-tCz | - | Solution-processed | - | 21.0 | - | - | Sky-Blue | [19] |
| pCNQ–TPA | - | Thermally evaporated | - | 30.3 | - | - | Deep-Red | [20] |
| This compound Derivative | TBD | TBD | TBD | TBD | TBD | TBD | TBD | - |
TBD: To be determined through experimentation.
Analysis of Comparative Data:
The data reveals that thiophene-based emitters can achieve high efficiencies across the visible spectrum. The performance is highly dependent on the specific molecular structure, the device architecture, and the fabrication method (solution-processed vs. thermal evaporation). For instance, the TADF material Th-BN demonstrates a very high EQE of 34.6%.[17] Solution-processed devices, while often offering lower costs, can also achieve high performance, as seen with T-CNDF-T-tCz reaching an EQE of 21.0%.[19]
For a novel "this compound" derivative, the strong electron-withdrawing nature of the nitro group is expected to lead to a significant red-shift in the emission compared to derivatives with weaker acceptors. This could make it a candidate for efficient red or even near-infrared OLEDs. However, the presence of the nitro group can sometimes lead to non-radiative decay pathways, potentially lowering the PLQY. Therefore, careful molecular design to shield the nitro group or to promote efficient radiative decay channels will be crucial.
Conclusion and Future Outlook
This guide has provided a comprehensive roadmap for the systematic evaluation of "this compound" derivatives as a new class of emitters for OLEDs. By grounding the investigation in the principles of D-π-A molecular design, leveraging established synthetic and characterization protocols, and benchmarking against relevant existing materials, researchers can efficiently assess the potential of these novel compounds.
The path forward involves the synthesis of a library of derivatives with varying substituents on the aniline and thiophene moieties to fine-tune their optoelectronic properties. A key focus should be on maximizing the PLQY and engineering the HOMO/LUMO levels for efficient charge injection and transport in OLED devices. The exploration of these materials within a TADF framework could unlock their full potential, leading to a new generation of highly efficient and cost-effective OLEDs for diverse applications. The systematic approach outlined here, combining synthetic chemistry, photophysics, electrochemistry, and device engineering, will be instrumental in realizing this goal.
References
Sources
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- 2. Recent progress of sulphur-containing high-efficiency organic light-emitting diodes (OLEDs) - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. The design, synthesis and performance of thermally activated delayed fluorescence macromolecules - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Thermally activated delayed fluorescence - Wikipedia [en.wikipedia.org]
- 5. globethesis.com [globethesis.com]
- 6. BJOC - Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application [beilstein-journals.org]
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- 8. researchgate.net [researchgate.net]
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- 10. Bithieno Thiophene-Based Small Molecules for Application as Donor Materials for Organic Solar Cells and Hole Transport Materials for Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. globethesis.com [globethesis.com]
- 13. Synthesis, Properties, and Application of Small-Molecule Hole-Transporting Materials Based on Acetylene-Linked Thiophene Core - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Key Factors Governing the External Quantum Efficiency of Thermally Activated Delayed Fluorescence Organic Light-Emitting Devices: Evidence from Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A multi-resonance emitter with five-membered thiophene as the π-core enables efficient, narrowband and reduced efficiency roll-off OLEDs - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. Effect of end group functionalisation of small molecules featuring the fluorene–thiophene–benzothiadiazole motif as emitters in solution-processed red ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C8TC02993H [pubs.rsc.org]
- 19. Achieving 21% External Quantum Efficiency for Nondoped Solution‐Processed Sky‐Blue Thermally Activated Delayed Fluorescence OLEDs by Means of Multi‐(Donor/Acceptor) Emitter with Through‐Space/‐Bond Charge Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 2-Nitro-5-(thiophen-2-yl)aniline
The core principle of this guide is risk mitigation. Aromatic nitro compounds and anilines are classes of chemicals that demand respect and careful handling due to their potential health hazards. This guide is structured to provide not just a list of rules, but a deeper understanding of why these precautions are necessary, empowering you to make informed safety decisions.
Hazard Analysis: Understanding the Risks
2-Nitro-5-(thiophen-2-yl)aniline belongs to the family of aromatic nitro and aniline compounds. While toxicological data for this specific molecule is limited, the known hazards of its parent structures provide a strong basis for risk assessment.
-
Toxicity: Aniline and its derivatives are known to be toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3] They can affect the blood's ability to carry oxygen, a condition known as methemoglobinemia.[4]
-
Irritation: These compounds can cause significant skin and eye irritation.[5][6]
-
Long-Term Effects: Some nitroanilines are suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure.[1][5]
-
Environmental Hazards: Many of these compounds are harmful to aquatic life with long-lasting effects.[1][5]
Given these potential hazards, a multi-layered approach to safety, combining engineering controls, appropriate personal protective equipment, and stringent operational protocols, is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure risks. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Rationale and Key Considerations |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles conforming to EN 166 or OSHA 29 CFR 1910.133 standards. A face shield is recommended when there is a significant risk of splashing.[5][7] | Protects against accidental splashes and airborne particles. A face shield offers a broader area of protection for the entire face. |
| Skin Protection | Gloves: Robust chemical-resistant gloves are mandatory. Butyl, neoprene, Polyvinyl alcohol (PVA), or Viton gloves are recommended for handling aniline and its derivatives.[8][9] Nitrile gloves are often not recommended for prolonged contact with aniline.[8][9] Always inspect gloves for integrity before use.[10] Lab Coat: A fully-buttoned, flame-resistant lab coat must be worn to protect against skin contact.[7][8] Protective Clothing: For larger quantities or increased exposure risk, a chemical-resistant apron or suit is recommended.[4] | Aniline and its derivatives can be readily absorbed through the skin. The choice of glove material is critical for adequate protection. Nitrile gloves may offer insufficient protection against aniline. A lab coat prevents contamination of personal clothing. |
| Respiratory Protection | All work with this compound should be conducted in a certified laboratory chemical fume hood.[8] In situations with a risk of aerosol generation or high concentrations, a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter (e.g., N95 or P100) may be necessary.[5][10] | A chemical fume hood is the primary engineering control to prevent inhalation exposure. Respiratory protection is a secondary measure for situations where engineering controls may not be sufficient. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to the following procedural steps is mandatory when working with this compound.
Designated Work Area
-
Confine all work with this compound to a designated and clearly marked area, such as a chemical fume hood.[8]
-
Label the designated area with warnings indicating the potential hazards, for instance: "WARNING! AROMATIC NITROANILINE WORK AREA – POTENTIAL TOXIN".[8]
Handling the Chemical
-
Engineering Controls: Always work in a well-ventilated area, preferably a certified chemical fume hood.[5]
-
Donning PPE: Before handling the chemical, put on all required PPE as specified in the table above.
-
Preventing Contact: Take all necessary precautions to prevent contact with skin, eyes, and clothing.[5]
-
Personal Hygiene: After handling, wash hands thoroughly with soap and water.[5] Do not eat, drink, or smoke in the laboratory.[4]
Spill Management
In the event of a spill:
-
Evacuate the immediate area if the spill is large or in a poorly ventilated space.
-
Wear appropriate PPE as outlined above, including respiratory protection if necessary.
-
Contain the spill using an inert absorbent material like vermiculite or sand.
-
Collect the absorbed material into a suitable, labeled, and sealed container for hazardous waste disposal.[11]
-
Clean the spill area thoroughly.
Disposal Plan: Responsible Waste Management
Contaminated materials and waste must be handled as hazardous waste.
Waste Collection
-
Solid Waste: Collect unused or expired this compound, contaminated PPE (gloves, disposable lab coats), and contaminated lab supplies (weighing paper, pipette tips) in a dedicated, clearly labeled hazardous waste container.[4]
-
Liquid Waste: Collect solutions containing the compound and solvents used to rinse contaminated glassware in a sealed, labeled, and chemical-resistant hazardous waste container.[4]
Disposal Procedure
-
Do not dispose of waste down the drain or in the regular trash.[9]
-
Contact a licensed professional waste disposal service to dispose of this material.[10]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Visualization of Safety Protocols
To aid in the decision-making process for handling this compound, the following workflow and PPE selection diagrams are provided.
Caption: PPE Selection Workflow for Handling this compound.
References
- Safe Disposal of N-(Hex-5-en-2-yl)aniline: A Guide for Laboratory Professionals - Benchchem.
- Personal protective equipment for handling 2-Methyl-5-nitroaniline hydrate - Benchchem.
- MSDS of 2-Nitro-5-(phenylthio)aniline - Capot Chemical.
- SAFETY DATA SHEET - Sigma-Aldrich.
- 2-Nitroaniline - Safety Data Sheet - ChemicalBook.
- Aniline - Washington State University.
- Personal protective equipment for handling 2-Nitro-6-(pyridin-2-yl)aniline - Benchchem.
- Personal protective equipment for handling 3-Nitrobenzaldoxime - Benchchem.
- 2-Methyl-5-nitroaniline Safety Data Sheet - Thermo Fisher Scientific.
- o-Nitroaniline Safety Data Sheet - Thermo Fisher Scientific.
- 2-Nitro-5-(phenylthio)aniline (CAS No. 43156-47-4) SDS - Guidechem.
- 2-Nitro-5-(phenylthio)aniline - AK Scientific, Inc.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
